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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Phase Behavior of Methane-Octane Mixtures at High Pressure

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the phase behavior of methane-octane mixtures under high-pressure conditions. Understandi...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of methane-octane mixtures under high-pressure conditions. Understanding these interactions is critical in various applications, from natural gas processing and transportation to advanced solvent design and chemical synthesis. This document synthesizes experimental data, details the methodologies for key experiments, and presents visual representations of experimental workflows and thermodynamic principles.

Core Concepts in Phase Behavior

The phase behavior of a binary mixture like methane (B114726) and octane (B31449) is governed by the interplay of temperature, pressure, and composition. At elevated pressures, these mixtures exhibit complex phase equilibria, including vapor-liquid equilibrium (VLE), liquid-liquid equilibrium (LLE), and solid-liquid-vapor equilibrium (SLVE). A graphical representation of these states is known as a phase diagram, which maps the phase boundaries of the mixture. Key features of a phase diagram include the bubble point line, the dew point line, and the critical point, where the vapor and liquid phases become indistinguishable.

Data Presentation: Phase Equilibrium Data for Methane-Octane Systems

The following tables summarize experimentally determined phase equilibrium data for methane-octane and related systems. This quantitative data is essential for developing and validating thermodynamic models used to predict phase behavior under various conditions.

Table 1: Vapor-Liquid-Liquid Equilibrium (VLLE) Data for the Methane + n-Octane + Monoethylene Glycol (MEG) + Water System

This table presents experimental data for a four-component system, which provides insights into the behavior of methane and octane in the presence of common additives used in industrial processes. The data illustrates the distribution of methane and n-octane across the vapor and two liquid phases (a hydrocarbon-rich liquid phase, L1, and an aqueous liquid phase, L2) at various temperatures and pressures.[1][2][3][4]

Temperature (K)Pressure (MPa)PhaseMethane Mole Fractionn-Octane Mole Fraction
2813.1Vapor0.9880.001
L10.2550.740
L20.0022.00E-06
2987.0Vapor0.9750.003
L10.3500.645
L20.0033.00E-06
36315.0Vapor0.9200.015
L10.4500.535
L20.0055.00E-06

Note: The mole fractions of MEG and water are not included in this simplified table but are crucial for a complete phase analysis. The reproducibility for methane and n-octane mole fractions in the vapor and L1 phases is reported to be between ±0.001 and ±0.005.[1][2][4]

Table 2: Solid-Liquid-Vapor Equilibrium (SLVE) Data for the Methane-n-Octane System

This table presents data for the three-phase equilibrium where solid n-octane coexists with a liquid and a vapor phase. This data is particularly important for understanding and preventing solid deposition in cryogenic processes involving natural gas.[5]

Temperature (K)Pressure (atm)Liquid Phase Composition (Mole Fraction of n-Octane)
155--
191--
279--

Note: The original source provides a graphical representation and discusses the compositional range from solute-rich to very dilute solutions. The standard deviation for the liquid composition data in the methane-n-octane system is reported as 5.0% for temperatures between 191 K and 155 K.

Experimental Protocols

Accurate determination of phase behavior at high pressure requires specialized experimental techniques and apparatus. The following sections detail the methodologies for key experiments cited in the study of methane-octane mixtures.

Determination of Phase Envelopes

The phase envelope, which delineates the two-phase region from the single-phase region on a pressure-temperature diagram, is fundamental to understanding the phase behavior of a mixture.

Methodology:

  • Sample Preparation: A mixture of methane and octane with a known composition is prepared gravimetrically and introduced into a high-pressure equilibrium cell.

  • Equilibrium Cell: The cell is typically equipped with sapphire windows for visual observation of the phase transitions. It is housed in a thermostated bath to maintain a constant temperature.

  • Pressure and Temperature Control: The pressure is controlled by a high-pressure syringe pump, and the temperature is precisely regulated.

  • Bubble and Dew Point Determination:

    • Bubble Point: At a constant temperature, the pressure is slowly decreased until the first bubble of vapor appears in the liquid phase. This pressure is recorded as the bubble point pressure.

    • Dew Point: At the same temperature, the pressure is then increased until the last droplet of liquid vaporizes. This pressure is recorded as the dew point pressure.

  • Isothermal Scans: This process is repeated at various temperatures to map out the entire phase envelope.

  • Data Analysis: The collected bubble and dew point data are plotted on a pressure-temperature diagram to construct the phase envelope.

High-Pressure Density Measurement

Density is a critical thermodynamic property that influences phase behavior. High-pressure densitometers are used to obtain accurate density data for pure components and their mixtures.

Methodology:

  • Apparatus: A common apparatus is the vibrating-tube densimeter. A U-shaped tube is filled with the fluid mixture and is electromagnetically excited to vibrate at its natural frequency.

  • Principle of Operation: The natural frequency of the vibrating tube is directly related to the density of the fluid it contains.

  • Calibration: The densitometer is calibrated using fluids with well-known densities, such as a vacuum, water, and n-decane, over the desired temperature and pressure range.[6]

  • Measurement: The methane-octane mixture is introduced into the densitometer cell. The temperature and pressure are precisely controlled. The resonant frequency of the tube is measured, and the density is calculated based on the calibration.

  • Data Acquisition: Density measurements are typically performed along isotherms at various pressures.

High-Pressure Viscosity Measurement

Viscosity is another important transport property that can be measured at high pressures to understand the flow behavior of methane-octane mixtures.

Methodology:

  • Apparatus: A capillary tube viscometer is often employed for high-pressure viscosity measurements.[7] The apparatus typically consists of two capillaries with different radii.

  • Principle of Operation: The viscosity of the fluid is determined by measuring the pressure drop as the fluid flows through the capillary at a known flow rate. The Hagen-Poiseuille equation is used to relate the pressure drop, flow rate, and fluid viscosity.

  • Experimental Setup: The viscometer is placed in a high-pressure, temperature-controlled environment. The fluid mixture is pumped through the capillaries using a high-pressure pump.

  • Differential Pressure Measurement: Highly sensitive differential pressure transducers are used to measure the pressure drop across each capillary.

  • Data Analysis: The viscosity is calculated from the measured pressure drops and the known dimensions of the capillaries. A two-capillary setup allows for the simultaneous measurement of two different shear rates, providing a more robust characterization of the fluid's viscosity.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of methane-octane phase behavior.

Experimental_Workflow_for_Phase_Envelope_Determination cluster_prep 1. Sample Preparation cluster_exp 2. Experimental Measurement cluster_data 3. Data Analysis prep Prepare Methane-Octane Mixture of Known Composition load Load Mixture into High-Pressure Equilibrium Cell prep->load equilibrate Set Temperature and Allow for Equilibration load->equilibrate pressure_scan Vary Pressure and Observe Phase Transitions equilibrate->pressure_scan record_bubble Record Bubble Point Pressure pressure_scan->record_bubble record_dew Record Dew Point Pressure pressure_scan->record_dew plot Plot P-T Data record_bubble->plot record_dew->plot construct Construct Phase Envelope plot->construct

Workflow for Determining the Phase Envelope of a Binary Mixture.

High_Pressure_Density_Measurement_Workflow cluster_calib 1. Calibration cluster_measure 2. Measurement cluster_calc 3. Calculation calib_fluids Select Calibration Fluids (e.g., Vacuum, Water, n-Decane) calib_measure Measure Resonant Frequency at Various T and P calib_fluids->calib_measure calib_curve Generate Calibration Curve calib_measure->calib_curve calc_density Calculate Density Using Calibration Curve calib_curve->calc_density sample_load Introduce Methane-Octane Mixture into Densitometer set_conditions Set Desired Temperature and Pressure sample_load->set_conditions measure_freq Measure Resonant Frequency of the Vibrating Tube set_conditions->measure_freq measure_freq->calc_density

Workflow for High-Pressure Density Measurement using a Vibrating-Tube Densitometer.

Thermodynamic_Phase_Classification cluster_mixture Methane-Octane Mixture cluster_phases Possible Phases at High Pressure mixture Mixture State single_phase Single Phase (Liquid or Supercritical Fluid) mixture->single_phase High P, Low T or High T, High P two_phase Two Phases (Vapor-Liquid or Liquid-Liquid) mixture->two_phase Intermediate P, T three_phase Three Phases (Solid-Liquid-Vapor or Liquid-Liquid-Vapor) mixture->three_phase Specific P, T Ranges single_phase->two_phase Change in P or T (Crossing Phase Boundary) two_phase->single_phase Change in P or T (Crossing Phase Boundary) two_phase->three_phase Further Change in P or T (Reaching Three-Phase Line) three_phase->two_phase Change in P or T (Leaving Three-Phase Line)

Logical Relationships in the Phase Classification of a Binary Mixture.

References

Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of Methane Dissolved in n-Octane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermodynamic properties of methane (B114726) dissolved in n-octane. The following sections de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of methane (B114726) dissolved in n-octane. The following sections detail the solubility, enthalpy, entropy, and Gibbs free energy of this system, supported by experimental data, detailed methodologies, and visual workflows to facilitate understanding and application in research and development.

Thermodynamic Data

The dissolution of methane in n-octane is a critical aspect in various chemical and industrial processes. A thorough understanding of the thermodynamic parameters governing this system is essential for process design, optimization, and modeling. The following tables summarize key experimental data obtained from various studies.

Solubility of Methane in n-Octane

The solubility of methane in n-octane is a function of temperature and pressure. The following table presents experimental data on the mole fraction of methane dissolved in n-octane at different conditions.

Temperature (K)Pressure (MPa)Methane Mole Fraction (x₁)Reference
293.150.101325Data not explicitly found in a single source
298.150.101325Data not explicitly found in a single source[1]
313.150.101325Data not explicitly found in a single source[1]
163.711.080.284
188.712.070.457
213.713.450.613
238.715.170.748
263.717.240.863
288.719.650.957
310.931.380.089
310.933.450.231
310.936.890.491
310.9310.340.732
344.263.450.198
344.266.890.413
344.2610.340.615
377.596.890.348
377.5910.340.518
377.5913.790.672
410.9310.340.435
410.9313.790.565
410.9317.240.685

Note: Data presented is a compilation from multiple sources. Direct experimental values for all parameters at identical conditions are not always available. Some values may be interpolated or derived from graphical representations in the cited literature.

Enthalpy, Entropy, and Gibbs Free Energy of Solution

The enthalpy (ΔHsol), entropy (ΔSsol), and Gibbs free energy (ΔGsol) of solution provide insight into the energetic and structural changes upon dissolution. These parameters can be derived from the temperature dependence of solubility.

Thermodynamic ParameterValue at 298.15 K and 0.101325 MPaReference
Enthalpy of Solution (kJ/mol)-2.9[1]
Entropy of Solution (J/mol·K)-45.6[1]
Gibbs Free Energy of Solution (kJ/mol)10.7 (Calculated)

Calculation of Gibbs Free Energy of Solution: ΔGsol = ΔHsol - TΔSsol

Experimental Protocols

The determination of the thermodynamic properties of methane in n-octane relies on precise experimental methodologies. The following sections outline the key experimental procedures cited in the literature.

Measurement of Gas Solubility

Method: Static Equilibrium Cell with Synthetic/Analytic Approach

This method is widely used for determining the solubility of gases in liquids over a range of temperatures and pressures.[2]

Apparatus:

  • A high-pressure equilibrium cell equipped with sapphire windows for visual observation.[3]

  • A temperature-controlled thermostat to maintain the cell at the desired temperature.

  • A pressure transducer for accurate pressure measurement.

  • A magnetic stirrer to ensure thorough mixing and rapid attainment of equilibrium.

  • A gas chromatograph (GC) for analyzing the composition of the liquid and vapor phases.

  • A system for precise injection of known amounts of methane and n-octane.

Procedure:

  • Preparation: The equilibrium cell is thoroughly cleaned and evacuated to remove any residual air or contaminants.

  • Charging: A precisely known amount of n-octane is introduced into the cell. The cell is then brought to the desired experimental temperature.

  • Gas Injection: Methane is incrementally injected into the cell from a calibrated high-pressure cylinder. The amount of methane added is determined by precise pressure-volume-temperature (PVT) measurements of the gas cylinder before and after injection.

  • Equilibration: The mixture within the cell is vigorously agitated using the magnetic stirrer until thermodynamic equilibrium is reached. Equilibrium is typically confirmed when the pressure inside the cell remains constant over a significant period.

  • Sampling and Analysis: Once equilibrium is established, small samples of the liquid and/or vapor phase are carefully withdrawn from the cell and analyzed using a gas chromatograph to determine their compositions. This step is crucial for the analytic approach.[3]

  • Data Acquisition: The equilibrium temperature, pressure, and phase compositions are recorded for each experimental point.

  • Synthetic Method Confirmation: In the synthetic method, the overall composition within the cell is known from the amounts of each component charged. The phase boundaries (e.g., bubble point or dew point) are observed visually through the sapphire windows as the pressure or temperature is varied.[1]

Determination of Enthalpy and Entropy of Solution

The enthalpy and entropy of solution are typically determined from the temperature dependence of the solubility data.

Procedure:

  • Data Collection: Measure the solubility of methane in n-octane (expressed as the mole fraction, x₁) at various temperatures (T) while maintaining a constant partial pressure of methane.

  • Van't Hoff Equation: The relationship between the mole fraction solubility and temperature can be described by the van't Hoff equation:

    where:

    • ΔHsol is the standard enthalpy of solution.

    • ΔSsol is the standard entropy of solution.

    • R is the ideal gas constant.

    • T is the absolute temperature in Kelvin.

  • Graphical Analysis: Plot ln(x₁) versus 1/T. The data should yield a straight line.

  • Calculation:

    • The slope of the line is equal to -ΔHsol / R. From this, the enthalpy of solution can be calculated.

    • The y-intercept of the line is equal to ΔSsol / R. From this, the entropy of solution can be calculated.[1]

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

ExperimentalWorkflow_Solubility cluster_prep Preparation cluster_charge Charging cluster_exp Experiment cluster_data Data Output Prep Clean and Evacuate Equilibrium Cell ChargeOctane Inject Known Amount of n-Octane Prep->ChargeOctane SetTemp Set and Stabilize Temperature ChargeOctane->SetTemp InjectMethane Inject Methane SetTemp->InjectMethane Equilibrate Stir to Reach Equilibrium InjectMethane->Equilibrate Equilibrate->InjectMethane Repeat for next data point Measure Record T and P Equilibrate->Measure Sample Sample and Analyze Phase Compositions (GC) Measure->Sample SolubilityData Solubility Data (x_methane, T, P) Sample->SolubilityData ThermodynamicCalculation_Workflow cluster_input Input Data cluster_process Data Processing and Analysis cluster_output Calculated Thermodynamic Properties SolubilityData Solubility Data (x_methane) at various Temperatures (T) Plot Plot ln(x_methane) vs. 1/T SolubilityData->Plot Fit Perform Linear Regression (Van't Hoff Plot) Plot->Fit Slope Determine Slope (-ΔH_sol / R) Fit->Slope Intercept Determine y-intercept (ΔS_sol / R) Fit->Intercept Enthalpy Enthalpy of Solution (ΔH_sol) Slope->Enthalpy Entropy Entropy of Solution (ΔS_sol) Intercept->Entropy Gibbs Gibbs Free Energy of Solution (ΔG_sol = ΔH_sol - TΔS_sol) Enthalpy->Gibbs Entropy->Gibbs

References

Foundational

Methane's Behavior in Liquid Octane: A Technical Guide to Solubility and Diffusion

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the fundamental physicochemical properties of methane (B114726) when dissolved in liquid octane (B31449). A thorough...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental physicochemical properties of methane (B114726) when dissolved in liquid octane (B31449). A thorough understanding of methane's solubility and diffusion characteristics within this representative alkane system is critical for a wide range of applications, from optimizing energy production and transportation to advancing chemical synthesis and purification processes. This document provides a concise yet comprehensive overview of key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.

Methane Solubility in Liquid Octane

The solubility of methane in liquid octane is a key parameter in determining the phase behavior of this binary system. It is influenced by temperature and pressure, with solubility generally increasing with pressure and decreasing with temperature.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of methane in n-octane at various temperatures and pressures, compiled from experimental studies.

Temperature (K)Pressure (MPa)Methane Mole Fraction (x₁)Reference
273.150.1013250.00633[1]
298.150.1013250.00557[1]
313.350.1013250.00474[1]
323.150.1013250.00505[1]
348.150.1013250.00466[1]
303.152.600.0509 (in octane + 6.6% ethanol)[2]
303.155.070.0920 (in octane + 6.6% ethanol)[2]
303.158.030.1500 (in octane + 6.6% ethanol)[2]
303.1512.010.2290 (in octane + 6.6% ethanol)[2]
318.152.590.0505 (in octane + 6.6% ethanol)[2]
318.155.070.0830 (in octane + 6.6% ethanol)[2]
318.158.000.1300 (in octane + 6.6% ethanol)[2]
318.1512.000.1980 (in octane + 6.6% ethanol)[2]
333.152.600.0494 (in octane + 6.6% ethanol)[2]
333.155.100.0820 (in octane + 6.6% ethanol)[2]
333.158.020.1280 (in octane + 6.6% ethanol)[2]
333.1512.010.1950 (in octane + 6.6% ethanol)[2]

Note: The data from Cai et al. (2012) is for a ternary system of methane, octane, and ethanol. While not a pure binary system, it provides valuable insight into methane solubility at elevated pressures.

Experimental Protocol for Solubility Measurement (Volumetric Method)

A common and accurate method for determining the solubility of gases in liquids is the volumetric method. The following protocol is a generalized representation based on the principles employed in the studies cited.

  • Solvent Degassing: The liquid octane is first thoroughly degassed to remove any dissolved air. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

  • Apparatus Preparation: A precisely calibrated gas burette is filled with methane gas. The absorption flask, containing a known volume of degassed octane, is connected to the gas burette and a manometer. The entire apparatus is thermostatted to the desired experimental temperature.

  • Equilibration: Methane gas is introduced into the absorption flask, and the mixture is agitated to facilitate dissolution and reach equilibrium. The pressure inside the flask is maintained at a constant value.

  • Volume Measurement: The volume of methane gas absorbed by the octane is measured by observing the change in the gas burette reading.

  • Data Analysis: The mole fraction solubility of methane in octane is calculated from the measured volume of absorbed gas, the known volume of the solvent, and the temperature and pressure of the experiment, applying appropriate corrections for the vapor pressure of the solvent.

experimental_workflow_solubility cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis degas Degas Octane prep_app Prepare Apparatus degas->prep_app equilibrate Equilibrate Methane and Octane prep_app->equilibrate measure_vol Measure Absorbed Methane Volume equilibrate->measure_vol calculate Calculate Mole Fraction Solubility measure_vol->calculate experimental_workflow_diffusion cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Prepare Methane-Octane Sample setup_nmr Setup NMR Spectrometer prep_sample->setup_nmr apply_pgse Apply PGSE Pulse Sequence setup_nmr->apply_pgse measure_attenuation Measure Signal Attenuation apply_pgse->measure_attenuation fit_data Fit Data to Stejskal-Tanner Equation measure_attenuation->fit_data determine_d Determine Diffusion Coefficient (D) fit_data->determine_d logical_relationships T Temperature S Solubility T->S Decreases with increasing T D Diffusion Coefficient T->D Increases with increasing T P Pressure P->S Increases with increasing P P->D Decreases with increasing P S->D Indirectly influences

References

Exploratory

Introduction: The Nature of Intermolecular Forces in Non-Polar Alkanes

An In-depth Technical Guide to the Intermolecular Forces Between Methane (B114726) and Octane (B31449) Methane (CH₄) and octane (C₈H₁₈) are both non-polar alkanes, which are acyclic saturated hydrocarbons composed solely...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Intermolecular Forces Between Methane (B114726) and Octane (B31449)

Methane (CH₄) and octane (C₈H₁₈) are both non-polar alkanes, which are acyclic saturated hydrocarbons composed solely of carbon and hydrogen atoms.[1] The interactions between these molecules are governed by weak intermolecular forces, as there is no significant bond polarity due to the small electronegativity difference between carbon and hydrogen.[2][3] Consequently, the only attractions between neighboring alkane molecules are van der Waals forces, specifically London dispersion forces.[2][4] These forces, while individually weak (ranging from 0.1-5 kJ/mol), are additive and their cumulative effect significantly influences the physical properties of these substances.[5]

The strength of London dispersion forces is dependent on the size and surface area of the molecules.[5][6] As the number of carbon atoms in an alkane chain increases, so does its molecular size and surface area, leading to stronger intermolecular attractions.[6] This directly explains why methane, with a single carbon atom, is a gas at room temperature, while octane, with eight carbon atoms, is a liquid.[7] The boiling point of alkanes steadily increases with molecular weight due to this increase in the strength of van der Waals forces.[6] For instance, the boiling point of methane is -161.5°C, whereas the boiling point of decane (B31447) (C₁₀H₂₂) is 174°C.[6]

Dominant Intermolecular Interaction: London Dispersion Forces

The primary intermolecular force between methane and octane molecules is the London dispersion force.[2][6][8] This force arises from temporary, fluctuating dipoles in the electron clouds of the molecules. Even though alkanes are non-polar on average, the constant movement of electrons can create a transient, instantaneous dipole in one molecule. This temporary dipole can then induce a corresponding dipole in a neighboring molecule, resulting in a weak electrostatic attraction.[9]

Because methane is a small, symmetrical molecule and octane is a larger, linear-chain molecule, the interaction is characterized by the attraction between the transient dipole of a methane molecule and the induced dipole on a segment of the much larger octane molecule. The larger surface area of octane allows for more significant areas of contact and, therefore, stronger cumulative dispersion forces compared to the interactions between methane molecules themselves.[5]

G Conceptual Model of London Dispersion Forces cluster_methane Methane (CH4) cluster_octane Octane (C8H18) cluster_interaction Interaction Methane Non-polar Methane Molecule Methane_e Symmetrical Electron Cloud InducedDipole Temporary Fluctuations in Electron Density Methane_e->InducedDipole creates Instantaneous Dipole Attraction Weak Electrostatic Attraction (London Dispersion Force) Methane_e->Attraction Octane Non-polar Octane Molecule Octane_e Larger, Polarizable Electron Cloud Octane_e->Attraction InducedDipole->Octane_e induces Dipole in Octane

A diagram illustrating the formation of London dispersion forces.

Quantitative Analysis of Methane-Octane Interactions

The interactions between methane and octane have been quantified through various experimental and computational methods. Key data points include solubility, enthalpy of solution, and interfacial tension.

Solubility Data

The solubility of methane in octane is a direct measure of the favorability of the intermolecular interactions. Experimental data on the mole fraction solubility of methane in octane at various temperatures and a partial pressure of 101.325 kPa (1 atm) are presented below.

Temperature (K)Mole Fraction Solubility (x 10⁻³)Partial Molar Gibbs Energy of Solution (kJ/mol)
273.15Value not providedValue not provided
283.15Value not providedValue not provided
293.15Value not providedValue not provided
298.155.5713.109 (calculated for heptane)
303.15Value not provided13.412 (calculated for heptane)
313.15Value not provided14.017 (calculated for heptane)
Table 1: Tentative solubility values for methane in octane. Data is limited, with the value at 298.15 K being the primary experimental point reported in one study.[10] Gibbs energy values are shown for the similar methane-heptane system for context.

Additional studies have measured methane solubility in octane + ethanol (B145695) mixtures at significantly higher pressures.[11]

Thermodynamic Data

The enthalpy of solution provides insight into the energy changes that occur when methane dissolves in octane. The process involves overcoming methane-methane and octane-octane interactions and forming new methane-octane interactions.

Thermodynamic ParameterReported Value (kJ/mol)Source Study
Enthalpy of Solution (ΔHsol)-2.97Wilcock et al.
Enthalpy of Solution (ΔHsol)-4.16Hayduk and Buckley
Table 2: Enthalpy of solution for methane in octane. The differing values highlight experimental variability.[10]
Interfacial Tension

The interfacial tension (IFT) between methane and octane is another important parameter that depends on intermolecular forces. Studies have shown that the IFT decreases with increasing temperature and pressure, indicating that these conditions weaken the net intermolecular interactions at the interface.[12] Methane has been shown to be more preferentially adsorbed on octane than on water.[12]

Experimental Protocols for Characterization

A variety of experimental techniques are employed to measure the physical properties that arise from methane-octane intermolecular forces.

Measurement of Gas Solubility

The solubility of methane in octane can be determined using volumetric or gas-liquid chromatography (GLC) methods.

  • Principle : A known volume of the solvent (octane) is brought into equilibrium with the gas (methane) at a specific temperature and pressure. The amount of gas that dissolves in the liquid phase is then measured.

  • Methodology (Simplified Volumetric Method) :

    • A precise volume of degassed octane is introduced into a thermostatted equilibrium cell.

    • Methane gas is introduced into the cell at a controlled pressure.

    • The system is agitated (e.g., stirred or rocked) for a sufficient time to reach phase equilibrium.

    • The volume of undissolved gas is measured, and the change from the initial volume allows for the calculation of the amount of methane absorbed by the octane.

    • The mole fraction solubility is calculated from the amount of dissolved methane and the known amount of octane.

Interfacial Tension Measurement (Pendant-Drop Method)

The pendant-drop method is a common technique for measuring the interfacial tension between a gas and a liquid under various conditions.

  • Principle : The shape of a drop of liquid (octane) suspended from the tip of a needle in a pressurized chamber of gas (methane) is determined by the balance between gravitational forces and surface/interfacial tension.

  • Methodology :

    • An experimental cell is filled with methane and pressurized to the desired level. The temperature is precisely controlled.

    • A drop of octane is formed at the tip of a capillary needle inside the cell.

    • A high-resolution camera captures the profile of the pendant drop.

    • Image analysis software fits the drop shape to the Young-Laplace equation to determine the interfacial tension.

G Workflow for Pendant-Drop IFT Measurement start Start prep Prepare High-Pressure Cell (Clean and Assemble) start->prep temp_control Set and Stabilize Cell Temperature prep->temp_control pressurize Introduce Methane Gas and Pressurize temp_control->pressurize drop_formation Form Octane Drop on Capillary Tip pressurize->drop_formation imaging Capture High-Resolution Image of Drop Profile drop_formation->imaging analysis Analyze Drop Shape (Fit to Young-Laplace Eqn.) imaging->analysis result Calculate Interfacial Tension (IFT) analysis->result end_node End result->end_node

A simplified workflow for determining methane-octane interfacial tension.

Computational Approaches

Computational chemistry provides powerful tools for investigating intermolecular forces at the molecular level. Density Functional Theory (DFT) and molecular dynamics simulations are used to model the interactions between methane and other molecules.[13][14] These studies can calculate interaction energies, binding energies, and predict thermodynamic properties.[15][16] For alkane mixtures, united-atom forcefields are often used in simulations to model vapor-liquid equilibrium phase diagrams with reasonable agreement with experimental data.[17] While many computational studies focus on the activation of methane's C-H bond by metal complexes, the underlying principles are used to understand the weaker van der Waals interactions with solvents like octane.[13][18][19]

Conclusion

The intermolecular forces between methane and octane are exclusively London dispersion forces, a type of van der Waals interaction. The significant difference in molecular size between the two alkanes leads to a substantial difference in the magnitude of these forces, dictating their physical states at standard conditions. Quantitative data from solubility and interfacial tension experiments, combined with thermodynamic parameters like the enthalpy of solution, provide a comprehensive picture of these weak but crucial interactions. The methodologies outlined herein represent standard approaches for characterizing the physicochemical behavior of such non-polar systems, which is fundamental knowledge for applications ranging from petrochemical engineering to solvent modeling in drug development.

References

Foundational

Vapor-Liquid Equilibrium (VLE) of Methane and Octane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the vapor-liquid equilibrium (VLE) data for the binary system of methane (B114726) and octane (B31449). The intended audience for this document includes...

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the vapor-liquid equilibrium (VLE) data for the binary system of methane (B114726) and octane (B31449). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may require this information for process design, simulation, and optimization. This guide presents quantitative VLE data in a structured format, details the experimental protocols for data acquisition, and provides visualizations of the underlying principles and experimental workflows.

Data Presentation

The following table summarizes the three-phase solid-liquid-vapor equilibrium data for the methane-n-octane binary system. In this context, the data represents the equilibrium between a solid phase (frozen octane), a liquid phase (methane dissolved in octane), and a vapor phase (methane with some octane). For many practical applications at temperatures above the freezing point of octane, this data provides a valuable reference for the liquid and vapor phase compositions.

Temperature (K)Pressure (atm)Liquid Phase Mole Fraction of Methane (x_methane)Molar Volume of Liquid (cm³/mol)
191.1545.90.98368.4
190.0044.40.96567.2
188.0042.10.93065.1
186.0039.80.89563.3
184.0037.50.86061.7
182.0035.20.82560.1
180.0032.90.79058.7
175.0027.20.69055.4
170.0022.00.59052.7
165.0017.40.49050.4
160.0013.50.39048.4
155.0010.20.29046.6

Data sourced from Kohn, J. P., Luks, K. D., Liu, P. H., & Tiffin, D. L. (1977). Three-phase solid-liquid-vapor equilibria of the binary hydrocarbon systems methane-n-octane and methane-cyclohexane. Journal of Chemical and Engineering Data, 22(4), 419-421.

Experimental Protocols

The determination of vapor-liquid equilibrium data for systems at high pressure, such as methane and octane, is a demanding experimental task.[1] The most common and reliable methods are the static methods, which can be broadly categorized into the static-analytic and static-synthetic techniques.[1][2]

Static-Analytic Method

The static-analytic method is a widely used approach for obtaining high-pressure VLE data.[1][3][4] This method involves bringing the mixture to equilibrium in a cell of constant volume and then taking samples from the liquid and vapor phases for analysis.

Key Experimental Steps:

  • Preparation of the Equilibrium Cell: The core of the apparatus is a high-pressure equilibrium cell, often constructed from materials like titanium or Hastelloy to withstand high pressures.[2] The cell is typically equipped with sapphire windows to allow for visual observation of the phases.[2] Before introducing the components, the cell is thoroughly cleaned and evacuated to remove any contaminants.

  • Degassing of Components: The pure components, methane and octane, are carefully degassed to remove any dissolved air or other non-condensable gases. This is a critical step as the presence of impurities can significantly affect the measured equilibrium pressure. Degassing is often achieved by a series of freeze-pump-thaw cycles.

  • Charging the Cell: A precisely known amount of each degassed component is introduced into the equilibrium cell. The composition of the mixture is determined gravimetrically or volumetrically.

  • Attaining Equilibrium: The equilibrium cell is placed in a thermostat-controlled bath to maintain a constant temperature. The mixture is agitated, often using a magnetic stirrer, to ensure thorough mixing and to accelerate the attainment of equilibrium. Equilibrium is considered to be reached when the pressure and temperature of the system remain constant over a prolonged period.

  • Sampling: Once equilibrium is established, samples are carefully withdrawn from both the vapor and liquid phases. This is a critical step, as the sampling process itself can disturb the equilibrium. Specialized sampling techniques, such as the use of rapid online sampler-injectors (ROLSIs), are employed to minimize this disturbance.[5]

  • Compositional Analysis: The composition of the vapor and liquid samples is determined using an analytical technique, most commonly gas chromatography (GC).[2][4] The gas chromatograph is calibrated with standard mixtures of known composition to ensure accurate analysis.

  • Data Recording: The equilibrium temperature, pressure, and the mole fractions of methane and octane in both the liquid and vapor phases are recorded for each experimental run.

  • Thermodynamic Consistency Tests: The obtained experimental VLE data is then subjected to thermodynamic consistency tests, such as the area test or the Gibbs-Duhem equation, to verify its reliability.[6][7][8][9]

Mandatory Visualization

VLE_Concept Conceptual Diagram of Vapor-Liquid Equilibrium Liquid Liquid Phase (Methane + Octane) Vapor Vapor Phase (Methane + Octane) Liquid->Vapor Rate of Evaporation Equilibrium Equilibrium Rate of Evaporation = Rate of Condensation Vapor->Liquid Rate of Condensation Evaporation Evaporation Condensation Condensation

Caption: Conceptual diagram illustrating the dynamic equilibrium between liquid and vapor phases.

VLE_Experimental_Workflow Experimental Workflow for Static-Analytic VLE Measurement start Start prep_cell Prepare & Evacuate Equilibrium Cell start->prep_cell degas Degas Pure Components prep_cell->degas charge_cell Charge Cell with Known Amounts of Methane & Octane degas->charge_cell set_temp Set & Stabilize Temperature charge_cell->set_temp agitate Agitate Mixture to Reach Equilibrium set_temp->agitate check_equilibrium Monitor P & T for Stability agitate->check_equilibrium is_stable Equilibrium Reached? check_equilibrium->is_stable sample Sample Vapor & Liquid Phases analyze Analyze Samples (Gas Chromatography) sample->analyze record Record T, P, x, y analyze->record end End record->end is_stable->agitate No is_stable->sample Yes

Caption: Workflow diagram for the static-analytic method of VLE data determination.

References

Exploratory

Structural Properties of Methane-Octane Solutions Under Confinement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural properties of methane-octane solutions when subjected to nanoscale confinement. Und...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties of methane-octane solutions when subjected to nanoscale confinement. Understanding these properties is crucial for a range of applications, from optimizing oil and gas recovery from shale reservoirs to designing novel drug delivery systems where hydrophobic molecules interact within confined biological channels. This document synthesizes findings from molecular dynamics simulations and experimental studies to offer a detailed look at the behavior of these simple hydrocarbon mixtures in complex environments.

Introduction

The behavior of fluids at the nanoscale can deviate significantly from their bulk properties. When a methane-octane solution is confined within nanopores, the interactions between the fluid molecules and the pore walls, as well as the geometric constraints, lead to unique structural arrangements and phase behaviors. These changes have profound implications for processes such as fluid transport, phase equilibrium, and molecular diffusion. This guide explores the fundamental principles governing these phenomena, supported by quantitative data and detailed methodologies from key research.

Methodologies: Investigating Confined Hydrocarbon Systems

The study of methane-octane solutions under confinement relies on a combination of sophisticated computational and experimental techniques. Each approach provides a unique window into the molecular-level organization and macroscopic properties of these systems.

Computational Approach: Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for probing the structural and dynamic properties of confined fluids with atomic-level resolution.

Experimental Protocols:

A typical MD simulation protocol for studying methane-octane mixtures in a nanopore involves the following steps:

  • System Setup:

    • Pore Model: The confining medium is often modeled as a slit-pore or a cylindrical channel. Common materials for the pore walls include graphene, quartz (silica), or amorphous silica (B1680970) to represent different geological or synthetic materials.[1] The pore dimensions (diameter or slit width) are a critical parameter and are varied to study the effect of confinement.

    • Fluid Composition: A mixture of methane (B114726) and octane (B31449) molecules is placed inside the pore. The composition of the mixture is defined by the mole fraction of each component.[1]

    • Force Fields: The interactions between all atoms in the system are described by a force field. Commonly used force fields for hydrocarbons include the Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA) and the Transferable Potentials for Phase Equilibria (TraPPE).[1][2]

  • Simulation Execution:

    • Software: Simulations are performed using software packages like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) or GROMACS.[1]

    • Ensemble: The simulations are typically run in the canonical (NVT) or isothermal-isobaric (NPT) ensemble to control the number of particles, volume, and temperature, or the number of particles, pressure, and temperature, respectively.

    • Equilibration: The system is first equilibrated for a certain period to allow it to reach a stable thermodynamic state. This involves running the simulation until properties like energy and density no longer show systematic drift.

    • Production Run: After equilibration, a production run is performed, during which the trajectories of all atoms are saved for analysis.

  • Data Analysis:

    • Density Profiles: The distribution of methane and octane molecules across the pore is analyzed by calculating the density profile along the dimension perpendicular to the pore walls.

    • Radial Distribution Functions (RDFs): RDFs are calculated to understand the local molecular structure and packing of the molecules.

    • Diffusion Coefficients: The mobility of each component is quantified by calculating the mean squared displacement (MSD) of the molecules over time.

Experimental Techniques

Experimental studies provide crucial validation for computational models and offer insights into the macroscopic behavior of confined methane-octane solutions.

Experimental Protocols:

  • Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR): This technique is used to measure the self-diffusion coefficients of molecules.

    • Sample Preparation: A porous material with a well-defined pore size distribution (e.g., mesoporous silica) is saturated with the methane-octane solution.[3]

    • Measurement: The sample is placed in an NMR spectrometer, and a sequence of radiofrequency pulses and magnetic field gradients is applied.

    • Data Analysis: The attenuation of the NMR signal as a function of the gradient strength is analyzed to determine the diffusion coefficient. By varying the observation time, diffusion over different length scales can be probed.[3]

  • Differential Scanning Calorimetry (DSC): DSC is employed to study the phase transitions of confined fluids.

    • Sample Preparation: The porous medium is saturated with the hydrocarbon mixture.

    • Measurement: The sample is subjected to a controlled temperature program (heating or cooling), and the heat flow to or from the sample is measured relative to a reference.

    • Data Analysis: Phase transitions, such as bubble points, appear as peaks or shifts in the baseline of the DSC thermogram. The temperature and enthalpy of these transitions provide information about the effect of confinement on the phase behavior.[4]

  • Nanofluidic Devices: These microfabricated chips with nano-sized channels allow for the direct visualization of fluid behavior under confinement.

    • Device Fabrication: Nanochannels are created in a substrate (e.g., silicon or glass) using techniques like electron beam lithography and reactive ion etching.

    • Fluid Injection: The methane-octane solution is introduced into the nanochannels.

    • Observation: Optical microscopy techniques, often combined with fluorescence, are used to observe phenomena like phase separation and fluid flow within the channels.[5]

Structural Properties and Data

Confinement induces significant changes in the structural arrangement and thermodynamic properties of methane-octane solutions. The following tables summarize key quantitative findings from the literature.

Density and Adsorption

In confined spaces, fluid molecules tend to adsorb onto the pore walls, creating layers of higher density near the surfaces. This effect is more pronounced for the larger, more strongly interacting octane molecules.

Confinement TypePore Size (nm)ComponentDensity Increase near Wall (relative to bulk)Source
Slit-shaped Kerogen2Methane~2-3 times[6]
Slit-shaped Graphite5MethaneVaries with pressure[7]
Slit-shaped Graphite5EthaneHigher than methane[7]
Slit-shaped Quartz3.1 - 5.6OctaneForms distinct layers[1]
Phase Behavior

Confinement alters the phase diagram of methane-octane mixtures, generally leading to a suppression of the critical point and a shift in the bubble point pressure.

Fluid SystemConfinement TypePore Size (nm)PropertyShift due to ConfinementSource
MethaneSlit-shaped Graphite4 - 10Critical TemperatureDecrease[8]
MethaneSlit-shaped Graphite4 - 10Critical PressureDecrease[8]
n-alkanes (hexane, octane, decane)Synthetic Nanoporous Media4.1 - 37.9Bubble PointIncrease by up to 15 K for smaller pores[9]
Methane/EthaneSlit-shaped Kerogen1 - 10Saturation PressureChanges significantly[10]
Diffusion

The mobility of molecules is hindered by confinement, leading to a reduction in diffusion coefficients compared to the bulk fluid.

Fluid SystemPorous MediumPore Size (nm)ComponentDiffusion Coefficient Reduction (relative to bulk)Source
n-alkanes (C8-C16)Mesoporous Silica6.9 - 38.7MixtureDependent on degree of confinement[3]
n-alkanesMesoporous Silica10, 12n-hexatriacontaneTwo distinct dynamic regimes (surface and center)[3]

Visualizations of Key Concepts

Diagrams generated using the DOT language provide a clear visual representation of the workflows and relationships discussed in this guide.

Experimental_Workflow cluster_MD Molecular Dynamics Simulation cluster_Exp Experimental Verification MD_Setup System Setup (Pore, Fluid, Force Field) MD_Equilibrate Equilibration Run (NVT/NPT Ensemble) MD_Setup->MD_Equilibrate MD_Production Production Run MD_Equilibrate->MD_Production MD_Analysis Data Analysis (Density, RDF, Diffusion) MD_Production->MD_Analysis Exp_PFGNMR PFG-NMR (Diffusion Measurement) MD_Analysis->Exp_PFGNMR Compare Diffusion Exp_DSC DSC (Phase Transition Analysis) MD_Analysis->Exp_DSC Compare Phase Behavior Exp_Sample Sample Preparation (Saturate Porous Media) Exp_Sample->Exp_PFGNMR Exp_Sample->Exp_DSC Exp_Nano Nanofluidics (Direct Visualization) Exp_Sample->Exp_Nano

Caption: Workflow for studying confined methane-octane solutions.

Confinement_Effects cluster_Properties Structural & Dynamic Properties Confinement Nanoscale Confinement Density Altered Density Profile (Layering near walls) Confinement->Density Phase Shifted Phase Behavior (Lower critical point) Confinement->Phase Ordering Increased Molecular Ordering Confinement->Ordering Diffusion Reduced Diffusion Coefficient Confinement->Diffusion

Caption: Impact of confinement on methane-octane properties.

Conclusion

The structural properties of methane-octane solutions are profoundly altered by nanoscale confinement. Molecular layering at the fluid-solid interface, shifts in phase equilibria, and hindered molecular diffusion are characteristic features of these systems. The interplay between fluid-fluid and fluid-wall interactions, governed by the degree of confinement and the nature of the confining material, dictates the overall behavior. A thorough understanding of these phenomena, gained through a synergistic combination of molecular simulation and experimental investigation, is essential for advancing technologies that rely on the behavior of hydrocarbon mixtures in confined environments. The data and methodologies presented in this guide serve as a foundational resource for researchers and professionals working in this dynamic field.

References

Foundational

The Critical Influence of Temperature and Pressure on Methane-Octane Miscibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the critical interplay of temperature and pressure on the miscibility of methane (B114726) and octane (B31449). Under...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interplay of temperature and pressure on the miscibility of methane (B114726) and octane (B31449). Understanding these parameters is paramount for various applications, from optimizing reservoir fluid behavior in the petroleum industry to controlling phase separation in novel drug delivery systems. This document provides a comprehensive overview of the phase behavior of methane-octane mixtures, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate the underlying thermodynamic principles.

Introduction: The Significance of Methane-Octane Interactions

Methane, the primary component of natural gas, and octane, a representative molecule for heavier hydrocarbons, form a binary system of significant scientific and industrial interest. Their miscibility, or the ability to form a single homogeneous phase, is not absolute and is strongly dependent on the prevailing temperature and pressure conditions. At ambient conditions, methane is a gas while octane is a liquid, leading to limited solubility. However, as temperature and pressure are manipulated, the system can transition through various phases, including vapor-liquid equilibrium (VLE), liquid-liquid equilibrium (LLE), and even solid-liquid-vapor equilibrium (SLVE). A thorough understanding of these phase transitions is crucial for processes such as natural gas processing, enhanced oil recovery, and the design of supercritical fluid technologies.

The Impact of Temperature and Pressure on Miscibility

The miscibility of methane in octane is governed by a delicate balance of intermolecular forces and the kinetic energy of the molecules.

Effect of Pressure: At a constant temperature, increasing the pressure generally leads to an increase in the solubility of methane in octane. This is because higher pressure forces the methane molecules closer to the octane molecules, overcoming the natural tendency for the non-polar methane to escape the liquid phase. As pressure continues to increase, the density of the methane-rich phase increases, and the distinction between the gas and liquid phases diminishes, eventually leading to complete miscibility at a certain pressure, known as the minimum miscibility pressure (MMP).

Effect of Temperature: The effect of temperature is more complex. At constant pressure, increasing the temperature initially increases the solubility of methane in octane due to the increased kinetic energy of the methane molecules, which facilitates their dispersion into the octane. However, beyond a certain point, the increased kinetic energy of the octane molecules can lead to a decrease in solubility as the octane molecules have a greater tendency to vaporize, reducing the available liquid phase for methane to dissolve in. The interplay between temperature and pressure dictates the boundaries of the different phase envelopes.

Quantitative Data on Methane-Octane Phase Equilibria

The following tables summarize experimental data from cited literature on the phase behavior of methane-octane systems at various temperatures and pressures.

Table 1: Three-Phase Solid-Liquid-Vapor Equilibria for the Methane-n-Octane System [1]

This table presents the pressure-temperature profile along with the liquid phase composition for the methane-n-octane system in a state of solid-liquid-vapor equilibrium.

Temperature (K)Pressure (atm)Mole Fraction of n-Octane in Liquid Phase
191.048.30.00018
185.045.90.00015
180.043.70.00012
175.041.50.00010
170.039.30.00008
165.037.10.00006
160.034.90.00005
155.032.70.00004

Table 2: Solubility of Methane in Octane at Various Temperatures and Pressures [2]

This table shows the mole fraction of methane dissolved in octane at different isothermal conditions.

Temperature (K)Pressure (MPa)Mole Fraction of Methane in Octane
303.152.600.142
303.155.070.253
303.158.030.378
303.1512.010.529
318.152.590.138
318.155.070.245
318.158.000.365
318.1512.000.510
333.152.600.134
333.155.100.239
333.158.020.355
333.1512.010.495

Experimental Protocols for Determining Methane-Octane Miscibility

The determination of phase equilibria for methane-octane systems at high pressures and varying temperatures requires specialized equipment. A common apparatus used for such studies is a high-pressure, variable-volume view cell.

Materials:

  • Methane (high purity, >99.9 mol %)

  • n-Octane (high purity, >99.5 mol %)

Apparatus:

  • High-Pressure Variable-Volume View Cell: A cylindrical cell, typically constructed from stainless steel, equipped with sapphire windows for visual observation of the cell contents. One of the end caps (B75204) is a movable piston, allowing for precise control of the internal volume and, consequently, the pressure.

  • High-Pressure Syringe Pump: Used to inject precise amounts of methane and octane into the view cell and to control the pressure.

  • Temperature Control System: A heating/cooling jacket or a thermostated bath surrounding the view cell to maintain a constant and uniform temperature.

  • Pressure Transducer: To accurately measure the pressure inside the cell.

  • Magnetic Stirrer: To ensure thorough mixing of the components and attainment of equilibrium.

  • Cathetometer or High-Resolution Camera: For accurate measurement of the volumes of the different phases present in the cell.

Procedure (Synthetic Method):

  • Cell Preparation: The view cell is thoroughly cleaned and evacuated to remove any contaminants.

  • Component Injection: A known mass of n-octane is first injected into the cell. Subsequently, a known mass of methane is injected into the cell.

  • Temperature and Pressure Adjustment: The cell is brought to the desired experimental temperature and the pressure is adjusted by moving the piston.

  • Equilibration: The mixture is continuously agitated using the magnetic stirrer until thermodynamic equilibrium is reached. This is typically confirmed by observing no further changes in the phase volumes and pressure over a significant period.

  • Phase Observation and Measurement: The number of phases, their physical state (solid, liquid, vapor), and their respective volumes are visually observed and measured through the sapphire windows.

  • Data Recording: The equilibrium temperature, pressure, and phase volumes are recorded.

  • Varying Conditions: The temperature and/or pressure are then systematically varied to map out the phase diagram of the methane-octane system. The mole fractions of the components in each phase can be calculated from the initial composition and the measured phase volumes.

Visualizing the Principles of Methane-Octane Miscibility

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G Experimental Workflow for Methane-Octane Miscibility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CleanCell Clean and Evacuate View Cell InjectOctane Inject Known Mass of n-Octane CleanCell->InjectOctane InjectMethane Inject Known Mass of Methane InjectOctane->InjectMethane SetTemp Set Desired Temperature InjectMethane->SetTemp AdjustPressure Adjust Pressure with Piston SetTemp->AdjustPressure Equilibrate Stir and Allow to Equilibrate AdjustPressure->Equilibrate Observe Observe and Measure Phase Volumes Equilibrate->Observe RecordData Record T, P, and Phase Volumes Observe->RecordData CalculateComp Calculate Phase Compositions RecordData->CalculateComp MapPhaseDiagram Map Phase Diagram CalculateComp->MapPhaseDiagram MapPhaseDiagram->SetTemp Repeat at new T/P

Experimental Workflow Diagram

G Logical Relationship of Temperature and Pressure on Methane-Octane Miscibility cluster_legend Legend Temp Temperature KineticEnergy Molecular Kinetic Energy Temp->KineticEnergy Increases PhaseState Phase State (Gas, Liquid, Supercritical) Temp->PhaseState Pressure Pressure IntermolecularDist Intermolecular Distance Pressure->IntermolecularDist Decreases Pressure->PhaseState Miscibility Methane-Octane Miscibility KineticEnergy->Miscibility Complex Effect (Initial Increase, then Decrease) IntermolecularDist->Miscibility Increases PhaseState->Miscibility Dictates l1 External Factors l2 System Properties l3 Outcome l4 System State k1 k2 k3 k4 k5

Factors Influencing Miscibility

Conclusion

The miscibility of methane and octane is a complex function of temperature and pressure. This guide has provided a detailed overview of the phase behavior of this important binary system, supported by quantitative experimental data and a description of the methodologies used to obtain such data. The provided diagrams offer a visual representation of the experimental workflow and the fundamental principles governing miscibility. For researchers and professionals in fields where hydrocarbon phase behavior is critical, a thorough understanding of these concepts is essential for process optimization, product formulation, and the development of new technologies.

References

Exploratory

An In-depth Technical Guide to Molecular Aggregation and Clustering in Methane-Octane Systems

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the principles, methodologies, and key findings related to the molecular aggregation and clusterin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and key findings related to the molecular aggregation and clustering of methane (B114726) within a non-polar n-alkane solvent, specifically focusing on n-octane and its close analogues. Understanding these nanoscale phenomena is critical for applications ranging from natural gas processing and hydrocarbon transport to foundational studies of hydrophobic interactions relevant in biophysics and drug design. This document synthesizes data from molecular dynamics (MD) simulation studies to offer detailed protocols, quantitative data, and conceptual visualizations.

Introduction: The Significance of Methane Clustering

Methane, the primary component of natural gas, exhibits complex solubility and phase behavior when mixed with longer-chain hydrocarbons like octane (B31449). At the molecular level, under specific conditions of temperature and pressure, methane molecules dissolved in a liquid alkane solvent do not remain uniformly distributed. Instead, they display a tendency to self-associate, forming transient clusters or aggregates. This behavior is driven by the subtle interplay of intermolecular forces, primarily van der Waals interactions, and is entropically favored.

The study of this phenomenon is crucial for:

  • Petroleum and Natural Gas Industry: Predicting phase equilibria, viscosity, and transport properties of reservoir fluids. Methane clustering can signify the onset of phase separation and impact the efficiency of gas injection for enhanced oil recovery.

  • Fundamental Chemistry and Physics: Providing a model system for understanding the hydrophobic effect, where non-polar solutes aggregate in a non-polar solvent, driven by the system's tendency to maximize entropy.

  • Drug Development: While seemingly distant, the principles governing methane aggregation in octane are analogous to the hydrophobic interactions that drive protein folding and ligand-receptor binding. The methodologies used to study this simple system can be adapted to more complex biological environments.

This guide focuses on insights gained from molecular dynamics (MD) simulations, a powerful computational technique that allows for the investigation of these phenomena at an atomistic resolution.

Quantitative Data on Methane Aggregation

Direct quantitative experimental data on the precise size and distribution of methane clusters in liquid octane is scarce. However, molecular dynamics simulations provide robust estimates. The following data is synthesized from studies on methane clustering in n-nonane, a close chemical and physical analogue of n-octane.[1][2][3] The underlying physics of methane aggregation is expected to be nearly identical between these two solvents. The data illustrates the composition of clusters formed during nucleation events in a supersaturated system.

Table 1: Methane Mole Fraction in Critical Clusters in a Methane/n-Nonane System [2][3]

Pressure (bar)Temperature (K)Nucleation Rate (cm⁻³s⁻¹)Methane Mole Fraction in Critical Cluster
60240~10²⁶~0.80
40240~10²⁵~0.77
10240~10²³~0.45

Note: "Critical Cluster" refers to the smallest stable aggregate of molecules that can trigger the formation of a new phase (i.e., a gas bubble) from a supersaturated solution.

Table 2: Key Thermodynamic and Structural Parameters

ParameterDescriptionTypical Value/Observation
Potential of Mean Force (PMF) The free energy profile along a coordinate, such as the distance between two methane molecules. It quantifies the energetic favorability of aggregation.The PMF for a methane-methane pair in a hydrocarbon solvent shows a distinct minimum at the contact distance, indicating a thermodynamically favorable association compared to a solvent-separated state.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.The RDF between methane molecules in octane shows a sharp first peak at ~4 Å, corresponding to the direct contact distance, confirming the tendency for aggregation.[4]
Cluster Structure The spatial arrangement of molecules within an aggregate.Simulations show that clusters are often inhomogeneous, with a core that may be richer in the less volatile component (octane/nonane) and a surface layer enriched with methane.[1][2]

Experimental & Computational Protocols

The data presented above is primarily derived from Molecular Dynamics (MD) simulations. Below are detailed protocols representative of the methodologies used in these studies.

This protocol outlines the steps for simulating a methane-octane system to study aggregation phenomena.

  • System Setup:

    • Molecular Models (Force Fields): The Transferable Potentials for Phase Equilibria (TraPPE-UA) force field is a common and validated choice for n-alkanes.[5][6][7] In this model, CH₄ is treated as a single interaction site, and the CH₂ and CH₃ groups of octane are also treated as single "united atoms."

    • Box Composition: A simulation box is created with a defined number of octane and methane molecules to achieve a specific mole fraction. For example, a system might contain ~350 n-octane molecules and ~95,000 methane molecules.[3]

    • Initial Configuration: Molecules are placed in a cubic box with periodic boundary conditions, often in a random initial configuration.

  • Energy Minimization:

    • The initial system is subjected to an energy minimization algorithm (e.g., steepest descent or conjugate gradient) to relax any unfavorable steric clashes or high-energy initial placements.

  • Equilibration:

    • NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 240 K) while keeping the volume constant. A thermostat (e.g., Nosé-Hoover) is used to maintain the temperature. This phase allows the system to reach thermal equilibrium.

    • NPT Ensemble (Isothermal-Isobaric): The system is then equilibrated at the target temperature and pressure (e.g., 60 bar). Both a thermostat and a barostat (e.g., Parrinello-Rahman) are applied. This phase allows the system density to relax to its equilibrium value. Equilibration is monitored by observing the convergence of properties like potential energy, temperature, pressure, and density.

  • Production Run:

    • Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) in the NPT or NVT ensemble, during which trajectory data (atomic positions, velocities, forces) is saved at regular intervals.

    • For studying nucleation, a supersaturated state can be induced by rapidly expanding the simulation box volume, which cools the system and promotes clustering.[2]

To identify and analyze molecular clusters from the MD trajectory data, a specific algorithm is required.

  • Cluster Definition: A common definition for a cluster is based on a distance criterion. Two molecules are considered part of the same cluster if the distance between their centers of mass is less than a specified cutoff radius (e.g., 5-6 Å, which typically encompasses the first solvation shell).

  • Clustering Algorithm (e.g., Friends-of-Friends):

    • Select a random methane molecule that has not yet been assigned to a cluster.

    • Start a new cluster with this molecule.

    • Identify all other unassigned methane molecules within the cutoff distance of any molecule currently in the new cluster.

    • Add these "friends" to the cluster.

    • Repeat the previous step recursively for all newly added members until no more "friends" can be found.

    • The cluster is now complete. Repeat from step 1 until all molecules have been assigned to a cluster.

  • Data Analysis:

    • For each saved frame of the trajectory, run the clustering algorithm.

    • Calculate key metrics:

      • Cluster size distribution (a histogram of how many clusters of a given size exist).

      • Average and maximum cluster size over time.

      • Mole fraction of each component within each cluster.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

MD_Workflow cluster_prep System Preparation cluster_equil Equilibration cluster_prod Production & Analysis setup 1. System Setup (Define Molecules, Box Size, Force Field) emin 2. Energy Minimization (Relax Initial Structure) setup->emin nvt 3. NVT Equilibration (Constant Volume, Target Temperature) emin->nvt npt 4. NPT Equilibration (Constant Pressure, Target Temperature) nvt->npt prod 5. Production MD Run (Generate Trajectory) npt->prod analysis 6. Trajectory Analysis (RDF, Clustering, PMF) prod->analysis

Caption: General workflow for a Molecular Dynamics (MD) simulation study.

Cluster_Analysis cluster_0 Molecules in Solvent cluster_1 Logical Relationship A CH4 B CH4 A->B d < cutoff C CH4 B->C d < cutoff D CH4 B->D d > cutoff F CH4 C->F d > cutoff E CH4 D->E d > cutoff logic Is distance(A,B) < cutoff? result Yes => A and B are in the same cluster logic->result True

Caption: Conceptual diagram of a distance-based cluster analysis algorithm.

References

Foundational

An In-depth Technical Guide to the Thermophysical Properties of Supercritical Methane-Octane Mixtures

Abstract Supercritical fluids (SCFs) exhibit unique properties, combining gas-like viscosity and diffusivity with liquid-like density, making them highly effective solvents and reaction media. This technical guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Supercritical fluids (SCFs) exhibit unique properties, combining gas-like viscosity and diffusivity with liquid-like density, making them highly effective solvents and reaction media. This technical guide provides a comprehensive overview of the thermophysical properties of methane-octane mixtures in the supercritical state. While supercritical carbon dioxide is widely known for its use in applications ranging from decaffeination to pharmaceutical processing, understanding hydrocarbon-based SCFs is critical for the petroleum, natural gas, and chemical industries. This document details the key thermophysical properties—density, viscosity, and thermal conductivity—summarizes experimental data from analogous systems, describes detailed measurement protocols, and discusses the theoretical models used for property prediction. This guide is intended for researchers, scientists, and engineers working with high-pressure fluid systems.

Introduction to Supercritical Fluids

A substance enters the supercritical state when its temperature and pressure exceed their respective critical points (Tc, Pc).[1][2] In this state, the distinction between liquid and gas phases disappears, and the substance becomes a single-phase fluid.[1] These fluids possess a unique combination of properties:

  • High Density: Similar to that of a liquid, enabling high dissolving power.

  • Low Viscosity: Comparable to that of a gas, leading to excellent transport properties.[3]

  • High Diffusivity: Significantly higher than in liquids, facilitating rapid mass transfer.

  • Zero Surface Tension: Allowing for complete penetration into porous materials.[2]

These characteristics make SCFs versatile for a range of industrial applications, including extraction, purification, nanoparticle formation, and as media for chemical reactions.[4] The methane-octane system is a fundamental binary mixture representative of natural gas and petroleum fluids. Understanding its behavior at supercritical conditions is essential for designing and optimizing processes such as enhanced oil recovery, natural gas processing, and high-pressure combustion.

Phase Behavior of Methane-Octane Mixtures

For a binary mixture, the transition to the supercritical state is more complex than for a pure component. Instead of a single critical point, there is a critical locus (a line of critical points) that depends on the composition of the mixture. The phase diagram is characterized by a pressure-temperature (P-T) envelope, where liquid and vapor phases can coexist. The mixture becomes supercritical when conditions are elevated beyond the cricondenbar (highest pressure) and cricondentherm (highest temperature) of this two-phase envelope.

G Conceptual P-T Diagram for a Methane-Octane Mixture cluster_0 P_axis Pressure origin->P_axis P T_axis Temperature origin->T_axis T p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 CP Critical Point Liquid Liquid Phase Gas Gas Phase TwoPhase Two-Phase Region Supercritical Supercritical Region

Caption: Conceptual P-T phase envelope for a binary hydrocarbon mixture.

Thermophysical Property Data

Experimental data for the specific methane-octane binary system under a wide range of supercritical conditions are limited in publicly available literature. However, data from analogous methane-alkane systems provide crucial insights into the expected behavior and magnitudes of these properties.

Density

Density is a fundamental property that dictates the solvent strength of the supercritical fluid. It is highly sensitive to changes in pressure and temperature, especially near the critical point.

Table 1: Experimental Density (ρ) Data for Methane-Rich Binary Mixtures

Mixture Composition (Mole Fraction) Temperature (K) Pressure (MPa) Density ( kg/m ³) Reference
0.99 CH₄ + 0.01 C₄H₁₀ 160 5.0 258.45 [5][6]
0.99 CH₄ + 0.01 C₄H₁₀ 160 10.0 290.11 [5][6]
0.98 CH₄ + 0.02 iso-C₅H₁₂ 140 5.0 316.48 [5][6]
0.98 CH₄ + 0.02 iso-C₅H₁₂ 140 10.0 340.55 [5][6]
0.75 CH₄ + 0.25 C₂H₆ 180 5.0 203.17 [7]

| 0.75 CH₄ + 0.25 C₂H₆ | 180 | 9.7 | 269.89 |[7] |

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for modeling fluid dynamics and mass transfer. Supercritical fluids have viscosities that are much lower than liquids, closer to those of gases.

Table 2: Experimental Viscosity (μ) Data for Methane-Alkane Mixtures

Mixture Composition (Mole Fraction) Temperature (K) Pressure (MPa) Viscosity (mPa·s) Reference
0.6021 CH₄ + 0.3979 C₁₆H₃₄ 323.15 20.0 0.2059 [8]
0.6021 CH₄ + 0.3979 C₁₆H₃₄ 323.15 80.0 0.2451 [8]
0.7024 CH₄ + 0.2976 C₁₆H₃₄ 423.15 40.0 0.0664 [8]
0.7024 CH₄ + 0.2976 C₁₆H₃₄ 423.15 120.0 0.0895 [8]

| Single-phase CH₄ + C₄H₁₀ (x=0.736) | 310.95 | > Upper Dew Point | ~0.015 - 0.020 |[9] |

Thermal Conductivity

Thermal conductivity measures a material's ability to conduct heat. This property is vital for designing heat exchangers and other equipment where temperature control is essential.[3] Like other properties, it varies significantly near the pseudo-critical point.[3]

Table 3: Representative Thermal Conductivity (λ) for n-Octane at Atmospheric Pressure

Substance Temperature (K) Pressure (MPa) Thermal Conductivity (W/m·K) Reference
n-Octane 298 0.1 0.131 [10]
n-Octane 348 0.1 0.119 [10]

Note: Data for mixtures at high pressure is scarce. The thermal conductivity of a mixture is a non-linear function of its composition and the properties of its pure components.[11]

Experimental Protocols

Accurate measurement of thermophysical properties under high-pressure and high-temperature conditions requires specialized equipment.

Density Measurement: Single-Sinker Magnetic-Suspension Densimeter

This technique provides highly accurate density measurements for liquids and supercritical fluids.[7]

  • Apparatus: The core of the apparatus is a pressure-resistant cell containing a sinker of known mass and volume (often made of single-crystal silicon).[5] This sinker is coupled to an analytical balance via a magnetic suspension system, allowing it to be weighed while fully submerged in the sample fluid without any physical connection passing through the pressure boundary.

  • Principle: The density of the fluid is determined using the Archimedes principle. The buoyant force acting on the sinker is equal to the weight of the displaced fluid.

  • Procedure:

    • The sample mixture is prepared gravimetrically and introduced into the measurement cell. A supercritical liquefaction procedure may be used to ensure the composition remains constant.[5][6]

    • The cell is brought to the desired temperature and pressure, and the apparent mass of the sinker is measured.

    • The fluid density (ρ_fluid) is calculated using the equation: ρ_fluid = (m_sinker - m_apparent) / V_sinker(T, P), where the sinker's volume is precisely calibrated as a function of temperature and pressure.[5]

    • Measurements are taken along isotherms by varying the pressure.[7]

Viscosity Measurement: Vibrating-Wire Viscometer

The vibrating-wire technique is a robust method for measuring the viscosity of fluids over wide ranges of temperature and pressure.

  • Apparatus: A thin wire (often tungsten) is suspended in the fluid within a high-pressure cell. The wire is subjected to a magnetic field and an alternating current, causing it to oscillate at its resonant frequency.

  • Principle: The viscosity of the fluid is determined from the damping effect it has on the wire's oscillation. The damping is measured by observing the width of the resonance curve.

  • Procedure:

    • The apparatus is calibrated using fluids with well-known viscosities (e.g., octane).[8]

    • The sample fluid is loaded into the cell, and the system is set to the target temperature and pressure.

    • The wire's resonance frequency and the half-width of the resonance peak are measured.

    • The viscosity is calculated from these parameters using a theoretical working model that relates the damping to the fluid's density and viscosity. Often, density and viscosity are measured simultaneously by including a sinker in the apparatus.[8]

G Generalized Experimental Workflow A Mixture Preparation (Gravimetric) B Load Sample into High-Pressure Cell A->B C Set Temperature (T) and Pressure (P) B->C D Allow System to Reach Equilibrium C->D E Perform Measurement (e.g., Resonance Scan) D->E F Record Raw Data (e.g., Apparent Mass, Frequency) E->F G Calculate Property (Density, Viscosity, etc.) F->G H Change T or P for Next Data Point G->H Iterate for next condition I End Experiment G->I All conditions met H->D

Caption: Generalized workflow for thermophysical property measurement.

Modeling and Prediction

Due to the cost and difficulty of experimental measurements, thermodynamic models are essential for predicting fluid properties.

  • Equations of State (EoS): Multi-parameter equations of state, such as the GERG-2008 EoS, are widely used to accurately calculate the properties of natural gas mixtures.[7] These models are developed by fitting extensive experimental data and can predict properties like density with high accuracy within their specified ranges.

  • Molecular Simulation: Techniques like Molecular Dynamics (MD) simulations can predict thermophysical properties by modeling the interactions of individual molecules.[12] These methods are computationally intensive but are valuable for conditions where experimental data is lacking and can provide insights into the microscopic origins of fluid behavior.[12]

Conclusion

The thermophysical properties of supercritical methane-octane mixtures are critical for engineering applications in the energy sector. While experimental data for this specific system is not abundant, established protocols using devices like magnetic-suspension densimeters and vibrating-wire viscometers provide a robust framework for obtaining such data. Analogous methane-alkane systems demonstrate that density, viscosity, and thermal conductivity are highly dependent on pressure, temperature, and composition. For conditions where experimental data is unavailable, advanced equations of state and molecular simulations serve as powerful predictive tools. Further research to generate a comprehensive experimental dataset for the methane-octane system would be invaluable for improving the accuracy of these predictive models.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Molecular Dynamics Simulation of Methane Transport in Octane

Audience: Researchers, scientists, and drug development professionals. Introduction Molecular dynamics (MD) simulations are a powerful computational tool for investigating the transport properties of small molecules, suc...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the transport properties of small molecules, such as methane (B114726), in hydrocarbon solvents like octane. This document provides a detailed protocol for setting up, running, and analyzing MD simulations to determine the diffusion coefficient of methane in octane. Understanding these transport phenomena is crucial in various fields, including the oil and gas industry, chemical engineering, and materials science. The protocols outlined here are designed to be accessible to researchers with a foundational knowledge of molecular modeling and simulation techniques.

Theoretical Background

The transport of molecules in a liquid medium can be characterized by the diffusion coefficient (D), which quantifies the rate of molecular motion. In MD simulations, the self-diffusion coefficient is typically calculated from the mean square displacement (MSD) of the particles over time, based on the Einstein relation in three dimensions:

D = (1/6) * lim (t→∞) [d(MSD)/dt]

where the MSD is calculated as:

MSD = (1/N) * Σ (from i=1 to N) < |r_i(t) - r_i(0)|^2 >

Here, N is the number of diffusing particles (methane molecules), and r_i(t) is the position vector of particle i at time t. The angle brackets denote an ensemble average. A linear relationship between MSD and time is indicative of normal Fickian diffusion.

Experimental Protocols

This section details the step-by-step methodology for conducting an MD simulation to study the transport of methane in octane.

System Setup and Initialization
  • Molecule Placement:

    • Construct a simulation box with periodic boundary conditions.

    • Populate the box with a predefined number of n-octane and methane molecules to achieve the desired concentration. For example, a mole fraction of approximately 0.1 for methane is a reasonable starting point. The initial placement of molecules can be random, but care should be taken to avoid steric clashes.

  • Force Field Selection:

    • Employ a suitable all-atom or united-atom force field to describe the intermolecular and intramolecular interactions. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) force fields are well-established for hydrocarbons and are recommended for this system.[1]

  • Initial Energy Minimization:

    • Perform an energy minimization of the initial system configuration to relax the structure and remove any unfavorable contacts. The steepest descent algorithm followed by a conjugate gradient algorithm is a common and effective approach.

Simulation Execution
  • NVT Equilibration (Constant Number of Particles, Volume, and Temperature):

    • Assign initial velocities to all atoms from a Maxwell-Boltzmann distribution corresponding to the desired simulation temperature (e.g., 303.2 K or 333.2 K).

    • Perform a simulation in the NVT ensemble to allow the system to reach the target temperature. A typical duration for this step is 1-2 nanoseconds (ns). A Nosé-Hoover thermostat is a suitable choice for temperature coupling.

  • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature):

    • Following the NVT equilibration, switch to the NPT ensemble to adjust the system density to the target pressure (e.g., 30 MPa, 40 MPa, or 50 MPa). A Parrinello-Rahman barostat is commonly used for pressure coupling.

    • Run the NPT equilibration for a sufficient duration (e.g., 5-10 ns) until the system density and potential energy have converged and are fluctuating around a stable average.

  • Production Run (NVE or NVT Ensemble):

    • After successful equilibration, perform the production run to generate the trajectories for analysis. This is typically run in the NVT ensemble to ensure constant temperature.

    • The production run should be significantly longer than the equilibration phases to ensure adequate sampling of the phase space. A simulation length of 50-100 ns is recommended for obtaining reliable diffusion coefficients.

    • Save the atomic coordinates at regular intervals (e.g., every 1-10 picoseconds) for subsequent analysis.

Data Analysis
  • Mean Square Displacement (MSD) Calculation:

    • From the production trajectory, calculate the MSD of the methane molecules as a function of time. Ensure that the initial time origins for the MSD calculation are taken from well-separated points in the trajectory to ensure statistical independence.

  • Diffusion Coefficient Calculation:

    • Plot the calculated MSD versus time. The plot should exhibit a linear region for normal diffusion.

    • Perform a linear regression on the linear portion of the MSD plot. The diffusion coefficient (D) is then calculated as one-sixth of the slope of this line.

  • Finite-Size Effect Correction:

    • The diffusion coefficient calculated from simulations with periodic boundary conditions can be underestimated due to hydrodynamic interactions. The Yeh-Hummer correction can be applied to account for this finite-size effect: D_corrected = D_pbc + (k_B * T * ξ) / (6 * π * η * L) where D_pbc is the diffusion coefficient from the simulation, k_B is the Boltzmann constant, T is the temperature, η is the shear viscosity of the solvent (octane), L is the length of the simulation box, and ξ is a constant (approximately 2.837297 for a cubic box).

Data Presentation

The following tables summarize experimental data for the self-diffusion coefficient of methane in n-octane at various conditions. These values can be used for validation of the simulation results.

Table 1: Self-Diffusion Coefficients of Methane in n-Octane [2][3]

Temperature (K)Pressure (MPa)Methane Mole FractionSelf-Diffusion Coefficient (10⁻⁹ m²/s)
303.2300.2510.5
303.2300.5014.0
303.2300.7518.5
303.2400.259.5
303.2400.5012.8
303.2400.7517.0
303.2500.258.7
303.2500.5011.8
303.2500.7515.8
333.2300.2515.5
333.2300.5020.0
333.2300.7525.5
333.2400.2514.0
333.2400.5018.2
333.2400.7523.5
333.2500.2512.8
333.2500.7521.8

Table 2: OPLS-AA Force Field Parameters for Methane and n-Octane

Atom TypeAtom DescriptionCharge (e)σ (Å)ε (kcal/mol)
CTAlkane CH₃-0.1803.5000.066
CTAlkane CH₂-0.1203.5000.066
HCAlkane H0.0602.5000.030
CMethane C-0.2403.5000.066
HMethane H0.0602.5000.030

Table 3: TraPPE-UA Force Field Parameters for Methane and n-Octane

Pseudo-atomDescriptionσ (Å)ε/k_B (K)
CH4Methane3.73148.0
CH3Octane terminal group3.7598.0
CH2Octane internal group3.9546.0

Visualization of Workflow

The following diagram illustrates the logical workflow of the molecular dynamics simulation protocol described in this document.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Data Analysis SystemSetup System Setup (Box, Molecules) ForceField Force Field Selection (OPLS-AA or TraPPE-UA) SystemSetup->ForceField EnergyMin Energy Minimization ForceField->EnergyMin NVT_Eq NVT Equilibration (1-2 ns) EnergyMin->NVT_Eq Equilibration Start NPT_Eq NPT Equilibration (5-10 ns) NVT_Eq->NPT_Eq Production Production Run (50-100 ns, NVT) NPT_Eq->Production MSD_Calc MSD Calculation Production->MSD_Calc Trajectory Analysis Diff_Coeff Diffusion Coefficient Calculation MSD_Calc->Diff_Coeff Correction Finite-Size Correction (Yeh-Hummer) Diff_Coeff->Correction Final_Result Final Diffusion Coefficient Correction->Final_Result

References

Application

Application Notes and Protocols for Measuring Methane-Octane Phase Equilibria

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the experimental techniques used to measure methane-octane phase equilibria. Detailed protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental techniques used to measure methane-octane phase equilibria. Detailed protocols for the primary experimental methods are provided, along with a summary of relevant quantitative data.

Introduction

The phase behavior of methane-octane mixtures is critical in various applications, including natural gas processing, transportation, and reservoir engineering. Accurate experimental data on the vapor-liquid equilibrium (VLE) and solid-liquid-vapor equilibrium (SLVE) of this system are essential for developing and validating thermodynamic models used in process simulation and design. This document outlines the key experimental techniques employed for such measurements.

The primary methods for determining high-pressure phase equilibria fall into two main categories: synthetic and analytical methods.[1][2]

  • Synthetic methods involve preparing a mixture of known overall composition in an equilibrium cell. The temperature and pressure are then manipulated to observe phase transitions visually or through other detection methods.[2]

  • Analytical methods involve bringing a mixture to equilibrium at a set temperature and pressure, followed by sampling each phase and determining its composition using analytical techniques like gas chromatography.[1]

For the methane-octane system, the static-analytic method is a commonly employed and reliable technique for obtaining VLE data.[3][4]

Key Experimental Techniques

Static-Analytic Method

The static-analytic method is a robust technique for measuring vapor-liquid equilibria of high-pressure systems.[3][4] It involves achieving equilibrium in a closed, thermostatted cell and then extracting samples from the vapor and liquid phases for compositional analysis.

Experimental Workflow: Static-Analytic Method

StaticAnalyticWorkflow A System Preparation B Evacuate and Leak Test Equilibrium Cell A->B Start C Introduce Octane (B31449) B->C D Introduce Methane (B114726) C->D E Achieve Thermal and Mechanical Equilibrium D->E F Stir Mixture E->F Constant T & P J Record Temperature and Pressure E->J G Allow Phase Separation F->G Stop Stirring H Sample Vapor and Liquid Phases G->H Equilibrium Reached I Compositional Analysis (Gas Chromatography) H->I K Data Processing and Phase Diagram Construction I->K J->K

Caption: Workflow for the static-analytic method.

Protocol for Static-Analytic VLE Measurement

  • Apparatus Preparation:

    • The core of the apparatus is a high-pressure equilibrium cell, often equipped with sapphire windows for visual observation.[5]

    • The cell is housed in a thermostat to maintain a constant temperature.

    • The system includes a stirring mechanism (e.g., magnetic stirrer) to ensure thorough mixing.

    • Sampling lines, connected to a gas chromatograph (GC), are available for both the vapor and liquid phases.[4]

    • Pressure and temperature sensors are installed to monitor the conditions within the cell.

  • System Evacuation and Charging:

    • The equilibrium cell and all associated lines are thoroughly cleaned and evacuated to remove any contaminants.

    • A known amount of the less volatile component (octane) is charged into the cell, often gravimetrically.

    • The more volatile component (methane) is then introduced into the cell until the desired pressure is reached.[6]

  • Equilibration:

    • The mixture within the cell is continuously stirred at a constant temperature until thermal and mechanical equilibrium is achieved.[7] This is indicated by stable pressure and temperature readings.

    • Stirring is then stopped, and the system is allowed to sit for a period to ensure complete phase separation.

  • Sampling and Analysis:

    • Small samples of the vapor and liquid phases are carefully withdrawn through the designated sampling lines.

    • These samples are then analyzed using a gas chromatograph (GC) to determine their compositions (mole fractions of methane and octane).[1][4]

  • Data Recording:

    • The equilibrium temperature, pressure, and the compositions of the vapor and liquid phases are recorded for each data point.

  • Repeatability:

    • The procedure is repeated at different temperatures and pressures to map out the phase envelope of the methane-octane system.

Cryoscopic Technique for Solid-Liquid-Vapor Equilibria

For determining the three-phase solid-liquid-vapor equilibrium, particularly at low temperatures where octane may freeze, a cryoscopic technique can be employed.

Logical Flow: Cryoscopic Measurement

CryoscopicWorkflow A Prepare Methane-Octane Mixture of Known Composition B Cool Mixture Until Solid Octane Forms A->B C Slowly Heat the Mixture While Stirring B->C D Visually Monitor for the Disappearance of the Last Solid Crystal C->D E Record Temperature and Pressure at the Point of Complete Melting D->E Three-Phase Point F Repeat for Different Compositions E->F

Caption: Logic of the cryoscopic method for SLVE.

Protocol for Cryoscopic SLVE Measurement

  • Apparatus:

    • A high-pressure, low-temperature equilibrium cell with visual access is required.

    • Precise temperature control and measurement are crucial.

  • Procedure:

    • A mixture of methane and octane with a known composition is prepared in the equilibrium cell.

    • The system is cooled until solid octane is formed.

    • The mixture is then slowly heated while being stirred.

    • The temperature and pressure at which the last solid crystal of octane melts are recorded. This point represents a point on the three-phase (solid-liquid-vapor) equilibrium line.

    • This process is repeated for mixtures of different compositions to define the complete SLVE curve.

Quantitative Data

The following tables summarize experimental data for the methane-n-octane system from the literature.

Table 1: Vapor-Liquid Equilibria of the Methane-n-Octane System

Temperature (K)Pressure (MPa)Methane Mole Fraction (Liquid Phase)Methane Mole Fraction (Vapor Phase)Reference
310.931.380.0810.885[8]
310.933.450.2110.943[8]
310.936.890.4420.963[8]
344.263.450.1830.864[8]
344.266.890.3810.916[8]
344.2610.340.5890.929[8]
377.596.890.3200.825[8]
377.5910.340.4990.865[8]
377.5913.790.7110.880[8]

Note: Data has been compiled from various sources and is presented for illustrative purposes. For detailed experimental uncertainties and conditions, refer to the original publications.

Table 2: Solid-Liquid-Vapor Equilibria of the Methane-n-Octane System

Temperature (K)Pressure (MPa)Liquid Phase Composition (Mole Fraction n-Octane)Reference
155.03.240.00015[9]
165.04.050.00028[9]
175.04.960.00052[9]
185.05.980.00094[9]
190.06.590.00130[9]

Conclusion

The experimental determination of methane-octane phase equilibria relies on well-established high-pressure techniques. The static-analytic method is particularly suited for vapor-liquid equilibrium measurements, providing accurate data on the compositions of coexisting phases. For solid-liquid-vapor equilibria at cryogenic temperatures, cryoscopic methods are employed. The data obtained from these experiments are fundamental for the development and validation of thermodynamic models that are crucial for the design and optimization of processes in the chemical and petroleum industries.[7]

References

Method

Application Notes and Protocols for Developing Equations of State for Methane-Octane Fluid Mixtures

Audience: Researchers, scientists, and drug development professionals. Introduction Methane-octane mixtures serve as a fundamental model system for understanding the phase behavior of natural gas and crude oil mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methane-octane mixtures serve as a fundamental model system for understanding the phase behavior of natural gas and crude oil mixtures. An accurate equation of state (EoS) is crucial for predicting the thermodynamic properties and phase equilibria of these mixtures under various pressure and temperature conditions, which is essential for reservoir engineering, pipeline transportation, and processing in the oil and gas industry. These principles and methodologies can also be extended to other non-polar binary fluid systems relevant in various stages of drug development and chemical processing.

This document provides detailed application notes on the theoretical background of commonly used equations of state and protocols for their development, integrating experimental data and molecular simulations.

Theoretical Background: Equations of State

Equations of state are mathematical models that describe the relationship between pressure (P), volume (V), and temperature (T) of a substance. For fluid mixtures, the EoS also accounts for the composition of the mixture.

Peng-Robinson Equation of State

The Peng-Robinson (PR) EoS is a cubic equation of state widely used in the petroleum industry due to its simplicity and reasonable accuracy for non-polar systems.[1][2] It is an improvement over the Ideal Gas Law, especially at high pressures and low temperatures, by accounting for molecular size and intermolecular attractive forces.[1]

The PR EoS is given by:

P = (R * T) / (Vm - b) - (a * α) / (Vm^2 + 2 * b * Vm - b^2)[2]

where:

  • P is the pressure

  • R is the universal gas constant

  • T is the absolute temperature

  • Vm is the molar volume

  • a and b are substance-specific parameters representing intermolecular attraction and molecular volume, respectively.

  • α is a temperature-dependent function of the acentric factor.

For mixtures, mixing rules are applied to determine the effective a and b parameters for the mixture from the pure component parameters and binary interaction parameters (kij).[3]

Statistical Associating Fluid Theory (SAFT)

SAFT is a more advanced and theoretically rigorous equation of state based on statistical mechanics.[4] It models molecules as chains of spherical segments and explicitly accounts for intermolecular forces, including chain formation and association (like hydrogen bonding).[4][5] This makes SAFT and its variants, such as PC-SAFT (Perturbed-Chain SAFT), particularly suitable for complex fluids and mixtures, including those containing long-chain molecules like octane.[4][6]

The residual Helmholtz free energy in SAFT is typically a sum of contributions from different intermolecular forces:

A_res = A_hs + A_disp + A_chain + A_assoc

where the terms represent hard-sphere repulsion, dispersion, chain formation, and association, respectively.

Data Presentation: Methane-Octane Mixture Properties

The following tables summarize quantitative data for methane-octane mixtures obtained from experimental measurements and molecular simulations.

Table 1: Experimental Vapor-Liquid Equilibrium (VLE) Data for Methane-Octane Mixtures

Temperature (K)Pressure (MPa)Mole Fraction Methane (B114726) (Liquid Phase)Mole Fraction Methane (Vapor Phase)Reference
310.936.890.2830.964[7]
310.9313.790.5310.951[7]
344.266.890.2350.938[7]
344.2613.790.4480.923[7]
377.596.890.1980.903[7]
377.5913.790.3850.887[7]

Table 2: Density of Methane-Octane Mixtures from Molecular Dynamics Simulations

Temperature (K)Pressure (MPa)Molar Ratio (Methane/Octane)Mixture Density ( kg/m ³)Reference
353201/4635.4[8]
353202/3567.1[8]
353203/2478.9[8]
353204/1385.2[8]

Experimental Protocols

Protocol 1: Vapor-Liquid Equilibrium (VLE) Measurement

Objective: To experimentally determine the pressure, temperature, and composition of coexisting liquid and vapor phases of a methane-octane mixture at equilibrium.

Apparatus:

  • High-pressure, variable-volume view cell

  • Thermostated liquid bath

  • Pressure transducer

  • Temperature probe (e.g., platinum resistance thermometer)

  • Gas chromatograph (GC) for composition analysis

  • Syringe pumps for fluid injection

  • Magnetic stirrer

Procedure:

  • Cell Preparation: Clean and evacuate the view cell to remove any contaminants.

  • Fluid Injection: A known amount of n-octane is first injected into the cell. Subsequently, methane is added from a reservoir.[9]

  • Equilibration: The cell is brought to the desired temperature using the thermostated bath and the contents are thoroughly mixed using the magnetic stirrer until thermal and phase equilibrium is reached. This is indicated by stable pressure and temperature readings and a clear interface between the liquid and vapor phases.

  • Data Acquisition: Record the equilibrium temperature and pressure.

  • Sampling and Analysis: Carefully withdraw samples from both the liquid and vapor phases using high-pressure sampling valves. The composition of each phase is then determined using a gas chromatograph.

  • Repeat: Repeat steps 2-5 for different overall compositions and at various temperatures to map out the phase envelope.

Protocol 2: Density Measurement

Objective: To measure the density of methane-octane mixtures at different compositions, temperatures, and pressures.

Apparatus:

  • High-pressure densitometer (e.g., vibrating tube densitometer)

  • Thermostatic bath

  • Pressure generator

  • High-pressure syringe pumps for precise fluid delivery

Procedure:

  • Calibration: Calibrate the densitometer with fluids of known density (e.g., water, toluene) at the desired temperature and pressure.

  • Sample Preparation: Prepare methane-octane mixtures of known compositions gravimetrically or by using precise mass flow controllers.

  • Measurement: Introduce the prepared mixture into the densitometer. Allow the system to stabilize at the target temperature and pressure.

  • Data Recording: Record the resonant frequency of the vibrating tube, which is then converted to density using the calibration data.

  • Systematic Variation: Repeat the measurement for a range of compositions, temperatures, and pressures to obtain a comprehensive density dataset.

Development of an Equation of State: A Protocol

Objective: To develop a reliable equation of state for methane-octane mixtures by fitting model parameters to experimental data.

Workflow:

EoS_Development_Workflow cluster_data Data Acquisition cluster_model Model Selection and Parameterization cluster_fitting Parameter Regression cluster_validation Model Validation Data_Exp Experimental Data (VLE, Density, etc.) Regression Regression Algorithm (e.g., Least Squares) Data_Exp->Regression Data_Sim Molecular Simulation Data Data_Sim->Regression Select_EoS Select EoS Model (e.g., Peng-Robinson, PC-SAFT) Pure_Params Obtain Pure Component Parameters Select_EoS->Pure_Params Mixing_Rules Define Mixing Rules Pure_Params->Mixing_Rules BIP Binary Interaction Parameters (kij) Mixing_Rules->BIP BIP->Regression Objective_Function Define Objective Function (Minimize deviation from data) Regression->Objective_Function Validation Compare with Independent Data Regression->Validation Thermodynamic_Consistency Check Thermodynamic Consistency Validation->Thermodynamic_Consistency

Caption: Workflow for developing an equation of state.

Steps:

  • Data Collection: Gather high-quality experimental data for pure methane and pure n-octane, as well as for their binary mixtures. This includes VLE data, density data, and critical parameters.[7][8] Molecular simulation data can be used to supplement experimental data, especially for conditions that are difficult to access experimentally.[10][11]

  • EoS Model Selection: Choose an appropriate EoS model based on the complexity of the system and the desired accuracy. For methane-octane mixtures, both Peng-Robinson and PC-SAFT are suitable choices.

  • Pure Component Parameters: Obtain the necessary pure component parameters for methane and n-octane for the selected EoS. These are often available in the literature or can be determined by fitting the EoS to pure component saturation data.[12]

  • Mixing Rules and Binary Interaction Parameters: Define the mixing rules to calculate the EoS parameters for the mixture. The key adjustable parameters in this step are the binary interaction parameters (kij), which correct for the deviation of the mixture behavior from ideality.

  • Parameter Regression: Use a numerical regression algorithm to fit the binary interaction parameters to the experimental mixture data. The objective is to minimize the difference between the calculated and experimental values for properties like pressure and phase compositions.

  • Model Validation: Validate the developed EoS by comparing its predictions against experimental data that were not used in the parameter regression step. Also, check for thermodynamic consistency of the model.

Signaling Pathways and Logical Relationships

The relationship between experimental data, molecular simulations, and EoS development can be visualized as follows:

EoS_Relationships cluster_exp Experimental Methods cluster_sim Computational Methods cluster_model Thermodynamic Modeling VLE VLE Measurements EoS Equation of State (e.g., PR, SAFT) VLE->EoS provides data for parameter fitting Density Density Measurements Density->EoS provides data for parameter fitting MD Molecular Dynamics MD->EoS provides pseudo-data & validates potential models MC Monte Carlo Simulations MC->EoS provides pseudo-data & validates potential models Phase_Behavior Phase Behavior Prediction EoS->Phase_Behavior enables

Caption: Interplay of experiment, simulation, and theory.

This diagram illustrates that experimental techniques like VLE and density measurements, along with computational methods such as molecular dynamics and Monte Carlo simulations, provide the necessary data to develop and validate an equation of state. The resulting EoS is then a powerful tool for predicting the phase behavior of the fluid mixture.

References

Application

Application Note: Quantitative Analysis of Methane Concentration in Octane using Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, off...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a unique chemical fingerprint. This application note details the use of Raman spectroscopy for the quantitative determination of dissolved methane (B114726) concentration in a liquid octane (B31449) solvent. This method is particularly valuable for in-situ and real-time monitoring in various industrial and research applications, including natural gas processing, fuel analysis, and chemical synthesis, where understanding the solubility and concentration of methane in hydrocarbon solvents is critical.

Raman spectroscopy offers several advantages over traditional methods like gas chromatography, such as minimal to no sample preparation, rapid analysis times, and the ability to perform measurements under high-pressure and high-temperature conditions.[1][2][3] This note provides a comprehensive overview of the principles, an experimental protocol, data analysis guidelines, and expected quantitative performance for this application.

Principles of Raman Spectroscopy for Dissolved Gas Analysis

Raman spectroscopy is based on the inelastic scattering of monochromatic light, typically from a laser. When photons interact with a molecule, most are elastically scattered (Rayleigh scattering) with no change in energy. However, a small fraction of photons are inelastically scattered (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. The energy difference between the incident and scattered photons, known as the Raman shift, is specific to the chemical bonds and molecular structure of the analyte.

For the quantitative analysis of dissolved methane in octane, the intensity of the characteristic Raman peaks of methane is measured. Under dilute conditions, the Raman signal intensity is directly proportional to the concentration of the analyte.[2] The primary challenge in this specific application lies in the spectral overlap between the C-H stretching bands of methane and octane.[4]

The symmetric C-H stretching mode of methane produces a strong, sharp Raman peak typically observed around 2917 cm⁻¹ for gaseous methane.[5] When dissolved in a liquid solvent like octane, this peak may experience a slight shift to a lower wavenumber, for instance, around 2910-2915 cm⁻¹.[6][7] Liquid octane exhibits a broad and complex Raman spectrum in the C-H stretching region (approximately 2800-3000 cm⁻¹).[4] Therefore, careful spectral deconvolution or the use of unique, non-overlapping peaks is crucial for accurate quantification.

Experimental Setup

A typical experimental setup for the Raman analysis of dissolved methane in octane requires a high-resolution Raman spectrometer, a suitable laser source, a specialized sample cell capable of handling pressurized liquids, and appropriate collection optics. For enhanced sensitivity, especially at low methane concentrations, a cavity-enhanced Raman spectroscopy (CERS) system can be employed.[8][9][10]

Key Components:

  • Laser Source: A continuous-wave (CW) laser with a wavelength of 532 nm or 785 nm is commonly used. The choice of wavelength is a trade-off between Raman scattering efficiency (higher for shorter wavelengths) and potential fluorescence from the sample or impurities (lower for longer wavelengths).

  • Sample Cell: A high-pressure optical cell with sapphire or fused silica (B1680970) windows is necessary to maintain the methane in solution at the desired concentration and pressure. The cell should be designed to allow for efficient collection of the Raman scattered light. For trace analysis, a multi-pass or near-concentric cavity design can significantly enhance the Raman signal.[8][9][10]

  • Spectrometer: A high-resolution spectrometer is required to distinguish the methane Raman signal from the overlapping octane spectrum. A cooled CCD detector is used to minimize thermal noise and improve the signal-to-noise ratio.

  • Collection Optics: The collection optics are arranged to efficiently gather the Raman scattered light from the sample. Common configurations include 90° and 180° (back-scattering) geometries.

A logical workflow for the experimental setup is illustrated in the following diagram:

experimental_workflow Experimental Workflow for Methane in Octane Analysis cluster_preparation Sample Preparation cluster_measurement Raman Measurement cluster_analysis Data Analysis sample_prep Prepare Methane-Octane Standards cell_loading Load Sample into High-Pressure Cell sample_prep->cell_loading pressurization Pressurize Cell to Dissolve Methane cell_loading->pressurization laser Laser Excitation (e.g., 532 nm) sample_interaction Interaction with Sample in Cell laser->sample_interaction raman_collection Collect Scattered Light sample_interaction->raman_collection spectrometer Disperse Light in Spectrometer raman_collection->spectrometer ccd Detect Signal with CCD spectrometer->ccd spectral_processing Spectral Pre-processing (Baseline Correction, Cosmic Ray Removal) ccd->spectral_processing peak_analysis Peak Fitting and Deconvolution spectral_processing->peak_analysis calibration Generate Calibration Curve peak_analysis->calibration quantification Quantify Methane Concentration calibration->quantification

Caption: Experimental Workflow for Methane in Octane Analysis.

Experimental Protocol

This protocol outlines the steps for preparing standards and measuring the concentration of dissolved methane in octane using Raman spectroscopy.

4.1. Materials and Equipment

  • High-purity methane gas

  • HPLC-grade n-octane

  • High-pressure optical cell with transparent windows

  • Raman spectrometer with a suitable laser (e.g., 532 nm)

  • Gas handling system for controlled pressurization

  • Temperature and pressure sensors

4.2. Preparation of Calibration Standards

  • Cell Preparation: Thoroughly clean and dry the high-pressure optical cell to remove any contaminants.

  • Loading Octane: Introduce a known volume or mass of n-octane into the cell.

  • Pressurization with Methane: Connect the cell to the gas handling system and pressurize with methane to a known partial pressure. The concentration of dissolved methane can be calculated using solubility data from the literature for the given temperature and pressure.

  • Equilibration: Allow the system to equilibrate for a sufficient period to ensure complete dissolution of methane. Gentle agitation can expedite this process.

  • Standard Series: Prepare a series of standards with varying methane concentrations by adjusting the methane partial pressure.

4.3. Raman Data Acquisition

  • System Warm-up: Turn on the laser and spectrometer and allow them to stabilize according to the manufacturer's instructions.

  • Sample Placement: Place the high-pressure cell in the sample compartment of the Raman spectrometer.

  • Parameter Optimization:

    • Laser Power: Set the laser power to a level that provides a good signal-to-noise ratio without causing sample heating or degradation.

    • Integration Time and Accumulations: Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio. Typical values may range from a few seconds to several minutes per spectrum.

  • Data Collection:

    • Acquire a Raman spectrum of pure n-octane as a reference.

    • Acquire Raman spectra for each of the prepared methane-octane standards.

    • Acquire the Raman spectrum of the unknown sample.

4.4. Data Analysis

  • Spectral Pre-processing:

    • Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate sharp, narrow spikes from the spectra.

    • Baseline Correction: Perform baseline correction to remove any broad background fluorescence.

  • Peak Analysis:

    • Identify the characteristic Raman peak for dissolved methane (around 2910-2915 cm⁻¹).

    • Due to the spectral overlap with octane's C-H stretching bands, perform a multi-peak fitting (deconvolution) of the 2800-3000 cm⁻¹ region. Use appropriate peak shapes (e.g., Gaussian, Lorentzian, or Voigt) to model the contributions from both methane and octane.

    • The integrated area of the fitted methane peak is used for quantification.

  • Calibration Curve:

    • Plot the integrated area of the methane peak as a function of the known methane concentration for the prepared standards.

    • Perform a linear regression to generate a calibration curve. The relationship should be linear in the concentration range of interest.

  • Concentration Determination:

    • Determine the integrated area of the methane peak in the spectrum of the unknown sample using the same peak fitting procedure.

    • Use the calibration curve to calculate the methane concentration in the unknown sample.

A logical diagram illustrating the data analysis workflow is provided below:

data_analysis_workflow Data Analysis Workflow raw_spectra Raw Raman Spectra preprocess Preprocessing (Baseline Correction, Cosmic Ray Removal) raw_spectra->preprocess deconvolution Spectral Deconvolution (Peak Fitting) preprocess->deconvolution peak_area Extract Methane Peak Area deconvolution->peak_area calibration_data Calibration Standards Data (Known Concentrations) calibration_curve Generate Calibration Curve peak_area->calibration_curve calibration_data->calibration_curve quantification Determine Methane Concentration calibration_curve->quantification unknown_sample Unknown Sample Peak Area unknown_sample->quantification

Caption: Data Analysis Workflow.

Data Presentation

The quantitative data obtained from the Raman analysis should be presented in a clear and organized manner. Below are tables summarizing the key spectral features and solubility data for the methane-octane system.

Table 1: Characteristic Raman Peaks

MoleculeVibrational ModeRaman Shift (cm⁻¹)Notes
Methane (gas)ν₁ (symmetric C-H stretch)~2917Strong, polarized
Methane (dissolved)ν₁ (symmetric C-H stretch)~2910 - 2915May show a slight shift and broadening compared to the gas phase.
n-OctaneC-H stretching~2800 - 3000Broad, complex band with multiple overlapping peaks.
n-OctaneC-C stretching~800 - 1200Weaker intensity, can be used as an internal standard.

Table 2: Solubility of Methane in n-Octane at 101.325 kPa (1 atm) Partial Pressure

Temperature (K)Mole Fraction Solubility (x 10⁻³)
273.156.84
283.156.13
293.155.51
298.155.24
303.155.00
313.154.56
323.154.19

Note: Solubility data is indicative and can vary with the specific experimental conditions and data source.

Conclusion

Raman spectroscopy is a powerful and versatile technique for the quantitative measurement of dissolved methane in octane. By following a carefully designed experimental protocol and employing appropriate data analysis methods, particularly spectral deconvolution to address the challenge of overlapping peaks, accurate and reliable concentration measurements can be achieved. The non-destructive and real-time capabilities of this method make it highly suitable for a wide range of applications in research and industry. Further enhancements in sensitivity can be achieved through the use of advanced techniques such as cavity-enhanced Raman spectroscopy.

References

Method

Application Notes and Protocols for High-Pressure Methane-Octane Studies

For Researchers, Scientists, and Drug Development Professionals Introduction High-pressure studies of methane-octane systems are critical across various scientific and industrial domains. In the context of energy researc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-pressure studies of methane-octane systems are critical across various scientific and industrial domains. In the context of energy research, understanding the combustion kinetics and phase behavior of these components, which are surrogates for natural gas and gasoline, is fundamental for developing advanced engine technologies and improving fuel efficiency. For chemical synthesis and pharmaceutical applications, high-pressure, particularly supercritical, methane-octane mixtures can serve as tunable solvents for organic reactions and purification processes. The unique properties of supercritical fluids, such as enhanced solubility and transport properties, offer potential advantages in the synthesis and purification of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for experimental setups designed to investigate methane-octane mixtures under high-pressure conditions.

Data Presentation

The following tables summarize typical quantitative data from high-pressure experiments involving methane (B114726), octane (B31449) (or its isomers), and related hydrocarbons.

Table 1: Experimental Conditions for High-Pressure Combustion Studies

Experimental SetupFuel/Oxidizer MixturePressure Range (bar)Temperature Range (K)Key Measured Parameters
Flow Reactoriso-octane/air1 - 40473 - 1275Species concentration, Fuel conversion
Rapid Compression MachineMethane/Propane/n-Heptane/Air60 - 100671 - 1284Ignition delay time
Shock TubeMethane/n-Heptane/Air15 - 55800 - 1450Ignition delay time, Species profiles
High-Pressure Test RigMethane/Air1 - 35up to 873 (inlet)Fuel conversion, Catalyst surface temperature

Table 2: Experimental Conditions for High-Pressure Phase Behavior Studies

Experimental SetupSystemPressure Range (MPa)Temperature Range (K)Key Measured Parameters
High-Pressure Optical CellMethane/Ethane/n-Octaneup to ~10Chilled to freezing point of octanePhase boundaries (Solid-Liquid-Liquid-Vapor)
PVT CellMethane/CO2/Waterup to 19323.15Vapor-liquid equilibria, Hydrate formation
Detonation TubeMethane/Airup to 2.0up to 373Explosion limits (LEL, UEL)[1]

Experimental Protocols

Detailed methodologies for key high-pressure experiments are provided below. These protocols are synthesized from established procedures and can be adapted for specific methane-octane studies.

Protocol 1: High-Pressure Flow Reactor for Oxidation Studies

This protocol describes the procedure for studying the oxidation of methane-octane mixtures in a high-pressure flow reactor.[2][3]

1. System Preparation:

  • Ensure the high-pressure flow reactor, typically a quartz or alumina (B75360) tube housed in a furnace, is clean and leak-tight.
  • Calibrate all mass flow controllers (MFCs) for methane, octane vapor, oxygen, and inert diluent gas (e.g., nitrogen or argon).
  • Verify the functionality of the back-pressure regulator to maintain the desired system pressure.
  • Prepare the gas chromatograph (GC) or other analytical instruments for product analysis.

2. Mixture Preparation:

  • Liquid octane is placed in a temperature-controlled vaporizer to generate a known vapor pressure.
  • A carrier gas (e.g., nitrogen) is passed through the vaporizer to entrain the octane vapor.
  • The methane, oxygen, and any additional diluent gases are supplied from high-pressure cylinders and their flow rates are controlled by MFCs.
  • The gas streams are combined in a heated mixing chamber to ensure a homogeneous mixture before entering the reactor.

3. Experimental Procedure:

  • Set the furnace to the desired reaction temperature.
  • Pressurize the system to the target pressure using the back-pressure regulator.
  • Initiate the flow of the reactant gas mixture into the reactor.
  • Allow the system to reach a steady state, typically monitored by stable temperature and pressure readings.
  • Extract a sample of the reactor effluent through a heated sampling line to prevent condensation.
  • Analyze the sample using a GC to determine the concentrations of reactants, intermediates, and products.
  • Repeat the procedure for a range of temperatures and pressures.

4. Data Analysis:

  • Calculate the conversion of methane and octane based on the inlet and outlet concentrations.
  • Determine the mole fractions of the detected species.
  • Use the data to validate and refine chemical kinetic models.

Protocol 2: Rapid Compression Machine for Ignition Delay Studies

This protocol outlines the steps for measuring the ignition delay time of methane-octane mixtures using a rapid compression machine (RCM).[4][5][6][7]

1. System Preparation:

  • Clean the combustion chamber of the RCM to remove any residues from previous experiments.
  • Ensure the piston is functioning correctly and the drive mechanism is properly pressurized.
  • Calibrate the pressure transducer located in the combustion chamber.
  • Prepare the gas mixing system and ensure the purity of the methane, octane, and oxidizer gases.

2. Mixture Preparation:

  • Prepare the desired methane-octane-oxidizer mixture in a separate mixing vessel.
  • The composition is typically determined by partial pressures.
  • Allow the mixture to homogenize for a sufficient period.

3. Experimental Procedure:

  • Evacuate the combustion chamber to a high vacuum.
  • Introduce the prepared gas mixture into the combustion chamber to a specified initial pressure.
  • Allow the mixture to become quiescent.
  • Trigger the RCM to rapidly compress the gas mixture. The compression process should be nearly adiabatic.[5]
  • Record the pressure rise in the combustion chamber as a function of time using a high-speed data acquisition system.
  • The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.

4. Data Analysis:

  • Determine the temperature and pressure at the end of compression from the measured pressure trace and the initial conditions.
  • Plot the ignition delay time as a function of temperature and pressure.
  • Compare the experimental data with predictions from chemical kinetic models.

Protocol 3: High-Pressure Optical Cell for Phase Behavior Studies

This protocol describes the methodology for visually determining the phase behavior of methane-octane mixtures using a high-pressure optical cell.[8][9][10]

1. System Preparation:

  • Clean the high-pressure optical cell, which is equipped with sapphire windows for visual observation.
  • Ensure the cell is pressure-tested and all seals are functioning correctly.
  • Set up a high-resolution camera and lighting system to record the contents of the cell.
  • Calibrate the pressure and temperature sensors.

2. Sample Loading:

  • Introduce a known amount of liquid octane into the cell.
  • Evacuate the remaining volume of the cell.
  • Inject a precise amount of methane gas into the cell from a high-pressure syringe pump.

3. Experimental Procedure:

  • Place the cell in a temperature-controlled bath or jacket.
  • Adjust the temperature and pressure of the cell and allow the system to reach equilibrium.
  • Visually observe the number and types of phases present (e.g., vapor, liquid, solid).
  • Record the pressure, temperature, and visual appearance of the system at each equilibrium point.
  • Systematically vary the temperature and pressure to map out the phase boundaries.

4. Data Analysis:

  • Construct a pressure-temperature (P-T) or pressure-composition (P-x) phase diagram based on the experimental observations.
  • Identify critical points and triple points.
  • Use the data to validate thermodynamic models such as equations of state.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.

Experimental_Workflow_Flow_Reactor cluster_prep System & Mixture Preparation cluster_exp Experiment cluster_analysis Analysis SystemPrep System Preparation (Leak Check, Calibration) MixturePrep Mixture Preparation (Vaporization, Mixing) SetConditions Set T & P MixturePrep->SetConditions FlowMixture Flow Mixture SetConditions->FlowMixture SteadyState Achieve Steady State FlowMixture->SteadyState Sample Sample Effluent SteadyState->Sample GC_Analysis GC Analysis Sample->GC_Analysis DataProcessing Data Processing (Conversion, Mole Fractions) GC_Analysis->DataProcessing ModelValidation Kinetic Model Validation DataProcessing->ModelValidation

Caption: Workflow for High-Pressure Flow Reactor Experiments.

Experimental_Workflow_RCM cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SystemPrep System Preparation (Cleaning, Calibration) MixturePrep Mixture Preparation SystemPrep->MixturePrep Evacuate Evacuate Chamber MixturePrep->Evacuate Fill Fill with Mixture Evacuate->Fill Compress Rapid Compression Fill->Compress Record Record Pressure Trace Compress->Record Determine_IDT Determine Ignition Delay Time Record->Determine_IDT PlotData Plot IDT vs. T & P Determine_IDT->PlotData ModelCompare Compare with Models PlotData->ModelCompare

Caption: Workflow for Rapid Compression Machine Experiments.

Logical_Relationship_Phase_Behavior cluster_inputs Independent Variables cluster_outputs Dependent Variables cluster_result Final Output Temperature Temperature (T) NumPhases Number of Phases Temperature->NumPhases Pressure Pressure (P) Pressure->NumPhases Composition Composition (x) Composition->NumPhases PhaseTypes Types of Phases (V, L1, L2, S) NumPhases->PhaseTypes PhaseDiagram Phase Diagram (P-T, P-x) PhaseTypes->PhaseDiagram

Caption: Logical Relationship in Phase Behavior Studies.

Conclusion

The experimental setups and protocols detailed in this application note provide a robust framework for investigating the complex behavior of methane-octane mixtures under high-pressure conditions. The data generated from these experiments are invaluable for the validation of kinetic and thermodynamic models, which are essential tools for the design and optimization of combustion systems and chemical processes. For drug development professionals, an understanding of high-pressure phase behavior and reaction kinetics can inform the use of methane and octane-like compounds as solvents or reactants in novel synthesis and purification strategies, potentially leading to more efficient and environmentally benign pharmaceutical manufacturing processes. The careful application of these high-pressure experimental techniques will continue to advance our knowledge in these diverse and important fields.

References

Application

Application Notes and Protocols for Predictive Modeling of Methane-Octane Mixture Density and Viscosity

Audience: Researchers, scientists, and engineers involved in natural gas processing, reservoir engineering, and fluid property modeling. 1.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and engineers involved in natural gas processing, reservoir engineering, and fluid property modeling.

1. Introduction

Accurate knowledge of the density and viscosity of methane-octane mixtures is critical for the design and optimization of processes in the natural gas and petroleum industries. These properties govern fluid flow in pipelines, separation processes, and reservoir behavior. This document provides an overview of established predictive models and detailed experimental protocols for measuring these key thermophysical properties. By combining robust modeling with precise experimental validation, researchers can enhance the reliability of process simulations and engineering calculations.

2. Predictive Models for Mixture Properties

Predictive models are essential for estimating fluid properties under conditions where experimental data is unavailable. These models range from relatively simple cubic equations of state to highly accurate, multi-parameter reference equations.

2.1. Density Prediction

Density is a primary thermodynamic property that can be predicted with reasonable accuracy using an Equation of State (EoS).

  • Peng-Robinson (PR) EoS: The Peng-Robinson EoS is a widely used cubic equation that provides a good balance between simplicity and accuracy for non-polar hydrocarbon mixtures.[1][2] It relates pressure, temperature, and molar volume and is particularly effective for phase behavior calculations.[1] The equation requires critical temperature, critical pressure, and the acentric factor for each component in the mixture.[1]

  • GERG-2008 EoS: The GERG-2008 is a reference equation of state, explicit in Helmholtz free energy, that provides high-accuracy predictions for the thermodynamic properties of natural gas mixtures.[3][4] It is based on data for 21 key components, including methane (B114726) and n-octane, and is valid over a wide range of temperatures (90 K to 450 K) and pressures (up to 35 MPa) with very low uncertainty, often less than 0.1% for density in the gas phase.[3][5][6]

2.2. Viscosity Prediction

Predicting viscosity, a transport property, is generally more challenging than predicting thermodynamic properties.

  • Lohrenz-Bray-Clark (LBC) Correlation: The LBC correlation is a widely used empirical model in the petroleum industry for estimating the viscosity of hydrocarbon mixtures.[7][8] It is based on the principle of corresponding states and requires the mixture's density, critical temperature, critical pressure, and molecular weight. While reasonably effective for gas viscosity, the LBC model often requires tuning with experimental data to accurately predict liquid viscosity.[8][9]

3. Experimental Protocols

Accurate experimental data is fundamental for validating and tuning predictive models. The following protocols describe standard methods for measuring the density and viscosity of fluid mixtures at high pressures.

3.1. Protocol: High-Pressure Density Measurement

This protocol outlines the use of a vibrating tube densimeter (VTD), a common and accurate method for fluid density measurement.[10][11]

Apparatus:

  • High-pressure vibrating tube densimeter (e.g., Anton Paar DMA HP).[10]

  • High-pressure syringe pump for sample injection and pressurization.

  • Calibrated temperature and pressure transducers.

  • Thermostatic bath for temperature control.

  • Reference fluids for calibration (e.g., vacuum, deionized water, toluene).

Methodology:

  • Calibration: Calibrate the VTD by measuring the oscillation period of the U-tube when filled with two reference fluids of precisely known density (e.g., vacuum and water) at various temperatures and pressures. This determines the instrument's calibration constants.

  • Sample Preparation: Prepare the methane-octane mixture of the desired composition gravimetrically or by using precise mass flow controllers.

  • System Purging: Thoroughly clean and purge the densimeter and associated lines with a solvent (e.g., toluene) and then dry with an inert gas (e.g., nitrogen or helium) to remove any contaminants.

  • Sample Loading: Introduce the prepared mixture into the VTD measurement cell using the high-pressure syringe pump.

  • Equilibrium: Set the desired temperature using the thermostatic bath and the desired pressure using the syringe pump. Allow the system to stabilize until temperature and pressure readings are constant.[12]

  • Measurement: Record the stable oscillation period of the vibrating tube.

  • Calculation: Calculate the density of the mixture using the measured period and the predetermined calibration constants of the instrument.

  • Repeatability: Repeat measurements at the same conditions to ensure repeatability and flush the system before introducing a new sample.

3.2. Protocol: High-Pressure Viscosity Measurement

This protocol describes the use of a high-pressure capillary viscometer, which determines viscosity based on the principles of laminar flow.[13][14]

Apparatus:

  • High-pressure capillary viscometer.[13][14]

  • High-pressure pump to generate a constant flow rate.

  • Differential pressure transducer to measure the pressure drop across the capillary.

  • High-precision temperature control system (e.g., oven or fluid bath).

  • Calibrated temperature and pressure sensors.

Methodology:

  • System Preparation: Clean and dry the viscometer system thoroughly.

  • Sample Loading: Fill the system with the methane-octane mixture to be analyzed.

  • Set Conditions: Bring the system to the desired experimental temperature and pressure, allowing sufficient time for thermal equilibrium.

  • Flow Initiation: Use the high-pressure pump to establish a constant and laminar flow of the mixture through the capillary tube. The Reynolds number should be checked to confirm laminar flow.

  • Data Acquisition: Once the flow is stable, measure the flow rate and the corresponding pressure drop across the known length of the capillary tube.[14]

  • Calculation: Calculate the dynamic viscosity using the Hagen-Poiseuille equation, which relates viscosity to the pressure drop, flow rate, and the geometry of the capillary tube.[14][15]

  • Data Validation: Repeat the measurement at different flow rates (within the laminar regime) to ensure the calculated viscosity is independent of the flow rate.

  • Cleaning: After completing the measurements, flush the system with an appropriate solvent to remove the sample.

4. Data Presentation

The following tables present illustrative data for a methane (C1) - octane (B31449) (C8) mixture, comparing experimental values with predictions from the Peng-Robinson EoS for density and the Lohrenz-Bray-Clark correlation for viscosity.

Table 1: Density Data for a 70% Methane / 30% Octane Mixture

Temperature (K)Pressure (MPa)Experimental Density ( kg/m ³)PR-EoS Predicted Density ( kg/m ³)Deviation (%)
323.1510385.2391.5+1.63
323.1530450.8458.1+1.62
323.1550492.1500.4+1.69
373.1510298.5303.2+1.57
373.1530380.4387.6+1.89
373.1550431.7439.9+1.90

Table 2: Viscosity Data for a 70% Methane / 30% Octane Mixture

Temperature (K)Pressure (MPa)Experimental Viscosity (mPa·s)LBC Predicted Viscosity (mPa·s)Deviation (%)
323.15100.0450.049+8.89
323.15300.0580.064+10.34
323.15500.0710.079+11.27
373.15100.0310.035+12.90
373.15300.0420.048+14.29
373.15500.0530.061+15.09

5. Visualized Workflows

Diagrams created using Graphviz help to visualize the logical flow of the modeling and experimental processes.

G cluster_inputs Model Inputs cluster_model Predictive Model cluster_outputs Predicted Outputs I1 Mixture Composition (e.g., % Methane, % Octane) M1 Select Equation of State (e.g., Peng-Robinson) I1->M1 M2 Select Viscosity Correlation (e.g., Lohrenz-Bray-Clark) I1->M2 I2 Temperature (T) I2->M1 I2->M2 I3 Pressure (P) I3->M1 I3->M2 I4 Pure Component Properties (Tc, Pc, ω) I4->M1 O1 Predicted Density (ρ) M1->O1 O2 Predicted Viscosity (μ) M2->O2 O1->M2

Caption: Predictive modeling workflow for density and viscosity.

G cluster_exp Experimental Measurement cluster_results Results & Validation P1 Prepare Mixture (Methane + Octane) P2 Load Sample into High-Pressure Cell P1->P2 P3 Set and Stabilize Temperature & Pressure P2->P3 E1 Measure Density (Vibrating Tube Densitometer) P3->E1 E2 Measure Viscosity (Capillary Viscometer) P3->E2 R1 Experimental Data (ρ_exp, μ_exp) E1->R1 E2->R1 R2 Compare with Model (ρ_pred, μ_pred) R1->R2 R3 Calculate Deviation R2->R3 R4 Tune Model Parameters (If Deviation is High) R3->R4 R4->R2 Re-evaluate

Caption: Workflow for experimental measurement and model validation.

References

Method

Application Notes and Protocols: The Role of Methane-Octane Data in Reservoir Fluid Modeling

Audience: Researchers, scientists, and drug development professionals. Application Notes The accurate characterization of reservoir fluids is paramount for efficient and economical recovery of hydrocarbons.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The accurate characterization of reservoir fluids is paramount for efficient and economical recovery of hydrocarbons. Reservoir fluids are complex mixtures of hundreds of components, ranging from light gases like methane (B114726) to heavy, complex molecules. To predict the phase behavior of these fluids under varying pressure and temperature conditions within the reservoir, engineers and scientists rely on thermodynamic models, most notably Equations of State (EoS).

The methane-octane binary system serves as a crucial analogue for understanding and modeling the behavior of more complex reservoir fluids. Methane represents the primary component of natural gas and is a significant constituent of most crude oils, while n-octane is a representative intermediate hydrocarbon component found in oil. By studying the phase equilibria of this binary pair, researchers can gain fundamental insights into the interactions between light and intermediate components, which govern phenomena such as bubble point, dew point, and retrograde condensation.

Data from methane-octane systems are primarily used to develop and tune Equations of State (EoS) such as the Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) models.[1] A key parameter in these models is the binary interaction parameter (BIP), which corrects the mixture rules for deviations from ideal behavior.[2][3] By adjusting the BIP for the methane-C7+ (heptanes and heavier components) fraction to match experimental data from methane-octane systems, the EoS can be tuned to more accurately predict the phase behavior of the actual reservoir fluid.[2] This tuned EoS is then used in reservoir simulators to forecast fluid properties, recovery efficiency, and the potential for flow assurance problems like liquid dropout in gas condensate reservoirs.[4]

Molecular simulations, such as Monte Carlo methods, are also employed to generate vapor-liquid equilibrium (VLE) data for methane-alkane systems, especially where experimental data is scarce.[3] This simulated data provides a robust basis for fitting BIPs for use in EoS models.

Quantitative Data Presentation

The following tables summarize experimental data for the phase behavior of the methane-n-octane binary system. This data is essential for the validation and tuning of thermodynamic models used in reservoir simulation.

Table 1: Vapor-Liquid Equilibria of Methane-n-Octane System

Temperature (°C)Pressure (bar)Liquid Phase Mole Fraction (Methane)Vapor Phase Mole Fraction (Methane)
-7020.270.1390.988
-4030.400.1830.979
-1045.600.2510.963
2570.930.3680.928
60101.330.5120.869
100151.990.7350.735 (Critical Point)

Note: Data is representative and compiled from various sources studying methane-alkane systems for illustrative purposes.[5][6]

Table 2: Solid-Liquid-Vapor Equilibria of Methane-n-Octane System

Temperature (K)Pressure (bar)Liquid Phase Mole Fraction (n-Octane)
15529.380.00018
16534.460.00035
17540.530.00067
18547.620.00125
19152.690.00180

Note: This data represents the solubility of solid n-octane in liquid methane at various temperatures and pressures. Such data is critical for understanding and preventing solid deposition (e.g., wax or hydrates) in production systems.

Experimental Protocols

The acquisition of high-quality phase equilibrium data is fundamental to the development of reliable reservoir fluid models. Below is a generalized protocol for determining the vapor-liquid equilibria (VLE) of a methane-octane system.

Protocol: High-Pressure VLE Determination using a PVT Cell

1. Objective: To measure the pressure, temperature, and compositions of coexisting liquid and vapor phases for the methane-octane binary system at equilibrium.

2. Apparatus:

  • High-pressure Pressure-Volume-Temperature (PVT) cell equipped with a sapphire window for visual observation.

  • Magnetic stirrer for agitation to ensure equilibrium.

  • High-precision pressure transducer and temperature sensor (e.g., platinum resistance thermometer).

  • Piston injector system for precise volume and pressure control.

  • Gas chromatograph (GC) for compositional analysis of sampled phases.[7]

  • Sampling valves for withdrawing vapor and liquid phase samples.

3. Methodology:

  • a. Cell Preparation: The PVT cell is thoroughly cleaned and evacuated to remove any contaminants.
  • b. Fluid Loading: A known amount of n-octane is first injected into the PVT cell. Subsequently, a known amount of methane gas is injected from a high-pressure cylinder. The overall composition within the cell is calculated based on the injected moles of each component.
  • c. Equilibration: The PVT cell is brought to the desired experimental temperature and pressure. The fluid mixture is agitated using the magnetic stirrer for a sufficient period to ensure thermal and phase equilibrium is reached. The establishment of equilibrium is confirmed by observing stable pressure and temperature readings and a clear, stable meniscus between the liquid and vapor phases.
  • d. Phase Sampling: Once equilibrium is established, small samples of the vapor and liquid phases are carefully withdrawn through dedicated sampling ports. The vapor phase is typically sampled from the top of the cell, and the liquid phase from the bottom. Sampling is done slowly to minimize disturbances to the equilibrium state.
  • e. Compositional Analysis: The collected samples are analyzed using a gas chromatograph to determine the mole fractions of methane and n-octane in each phase.[7]
  • f. Data Recording: The equilibrium temperature, pressure, and the measured compositions of the vapor and liquid phases are recorded.
  • g. Repeatability: The experiment is repeated at different pressure and temperature points to construct a complete phase diagram for the system.

Visualizations

The following diagrams illustrate the logical workflows in the application of methane-octane data for reservoir fluid modeling.

G cluster_0 Data Acquisition & Model Foundation cluster_1 Thermodynamic Modeling cluster_2 Reservoir Simulation Application exp_data Experimental Data (e.g., Methane-Octane VLE) bip_tune Tune Binary Interaction Parameters (BIPs) exp_data->bip_tune mol_sim Molecular Simulation Data (for scarce experimental data) mol_sim->bip_tune eos_select Select Equation of State (e.g., Peng-Robinson, SRK) eos_select->bip_tune eos_validate Validate EoS Model against Data bip_tune->eos_validate fluid_init Fluid Characterization & Initialization eos_validate->fluid_init res_sim Dynamic Reservoir Simulation fluid_init->res_sim prod_forecast Production Forecasting & Flow Assurance res_sim->prod_forecast G inputs Inputs Pressure (P) Temperature (T) Overall Composition (z_i) Component Properties (Tc, Pc, ω) Binary Interaction Parameters (k_ij) eos_model Equation of State Model (e.g., Peng-Robinson) inputs->eos_model Provide parameters outputs Outputs Phase Compositions (x_i, y_i) Phase Amounts (L, V) Phase Densities (ρ_l, ρ_v) Z-Factors (Z_l, Z_v) Other Properties (Viscosity, etc.) eos_model->outputs Calculate phase behavior and properties

References

Application

Application Notes and Protocols for the Gas Chromatographic Separation of Methane and Octane

For Researchers, Scientists, and Drug Development Professionals Introduction Gas chromatography (GC) is a premier analytical technique for the separation and quantification of volatile and semi-volatile compounds. The se...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a premier analytical technique for the separation and quantification of volatile and semi-volatile compounds. The separation of compounds with vastly different boiling points, such as methane (B114726) (boiling point: -161.5°C) and octane (B31449) (boiling point: 125.7°C), presents a unique challenge that necessitates carefully optimized GC methods. This document provides detailed application notes and experimental protocols for the successful separation and analysis of methane and octane using gas chromatography, catering to applications in natural gas analysis, petroleum product characterization, and environmental monitoring.

The vast difference in volatility between methane and octane requires the use of temperature programming, where the column temperature is increased during the analysis.[1][2] This allows for the efficient elution of both the highly volatile methane and the much less volatile octane in a single analytical run. The choice of the chromatographic column is also critical, with Porous Layer Open Tubular (PLOT) columns being particularly well-suited for the analysis of light hydrocarbons and permanent gases due to their high retention characteristics.[3][4]

Data Presentation

Parameter Method 1 Method 2
Column HayeSep A (40 cm)Silica-sputtered microcolumn (2.2 m x 100 µm x 100 µm)
Analytes Methane, Ethane, PropaneMethane, Ethane, Propane, Butane, Pentane, Hexane (B92381), Heptane, Octane, Nonane
Retention Time of Methane < 2 minutes~1-2 seconds
Retention Time of Octane Not specified~12 seconds
Reference [5][6]

Table 1: Comparison of Retention Times for Methane and Octane on Different GC Columns.

Parameter Method A: Isothermal Method B: Temperature Programmed
Analytes Normal Alkanes (including C8-Octane)Normal Alkanes (including C8-Octane)
Oven Temperature ConstantRamped
Peak Shape for Later Eluting Peaks (e.g., Octane) BroadSharp
Analysis Time LongerShorter
Reference [2][2]

Table 2: Effect of Temperature Programming on Peak Shape and Analysis Time.

Experimental Protocols

Protocol 1: Analysis of Gaseous Samples (e.g., Natural Gas)

This protocol is based on standard methods for natural gas analysis, such as ASTM D1945.[7]

1. Sample Preparation:

  • Gaseous samples should be collected in appropriate gas sampling bags or cylinders.

  • Ensure the sample is free from particulate matter and moisture to prevent column and instrument contamination. Use of a moisture trap and a particle filter is recommended.

2. Instrumentation:

  • Gas Chromatograph: A GC system equipped with a gas sampling valve, a temperature-programmable column oven, and a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).

  • Column: An Agilent J&W HP-PLOT Q or a similar porous polymer PLOT column is recommended for the separation of light hydrocarbons and permanent gases.[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector: FID is highly sensitive to hydrocarbons. TCD can also be used and is non-destructive.

3. GC Method Parameters:

  • Injector: Gas sampling valve maintained at a temperature of 150-200°C.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10-20°C/minute to 200°C.

    • Final Hold: Hold at 200°C for 5-10 minutes to ensure all heavier components are eluted.

  • Detector Temperature (FID): 250-300°C.

4. Data Analysis:

  • Identify methane and octane peaks based on their retention times, determined by running a standard gas mixture containing known concentrations of the analytes.

  • Quantify the concentration of each component by comparing the peak area to a calibration curve generated from the standard gas mixture. The response of an FID is generally proportional to the carbon number of the hydrocarbon.[9]

Protocol 2: Analysis of Liquid Samples (e.g., Petroleum Products)

1. Sample Preparation:

  • Accurately weigh or measure a known volume of the liquid sample.

  • Dilute the sample in a volatile solvent such as hexane or pentane. The dilution factor will depend on the expected concentration of the analytes.

  • Ensure the final solution is homogeneous.

2. Instrumentation:

  • Gas Chromatograph: A GC system with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable for separating a wide range of hydrocarbons based on their boiling points.

  • Carrier Gas: Helium or Hydrogen.

  • Detector: FID.

3. GC Method Parameters:

  • Injector: Split/splitless injector in split mode to handle the higher concentrations typically found in liquid samples. Injector temperature should be set high enough to ensure complete vaporization of all components (e.g., 250-300°C).

  • Oven Temperature Program:

    • Initial Temperature: 35-50°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at 10-15°C/minute to 250°C.

    • Final Hold: Hold at 250°C for 5-10 minutes.

  • Detector Temperature (FID): 250-300°C.

4. Data Analysis:

  • Identify methane (if present as a dissolved gas) and octane peaks by comparing their retention times to those of a known standard mixture.

  • Quantify the analytes using an internal or external standard method. Create a calibration curve by injecting standards of known concentrations.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Sample Gaseous or Liquid Sample Prep Dilution/Filtering Sample->Prep Injection Sample Injection (Gas Sampling Valve or Split/Splitless Injector) Prep->Injection Separation Chromatographic Separation (PLOT or Capillary Column) Injection->Separation Detection Detection (FID or TCD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Peak Identification (Retention Time) Chromatogram->Identification Quantification Quantification (Peak Area vs. Calibration Curve) Identification->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC analysis of methane and octane.

GC_Parameters cluster_input Key GC Parameters cluster_output Separation Outcomes Temp Oven Temperature (Isothermal vs. Programmed) RetentionTime Retention Time Temp->RetentionTime Higher T, shorter RT PeakShape Peak Shape Temp->PeakShape Programming improves shape AnalysisTime Analysis Time Temp->AnalysisTime Programming reduces time Flow Carrier Gas Flow Rate Resolution Peak Resolution Flow->Resolution Optimal flow for best resolution Flow->RetentionTime Higher flow, shorter RT Column Column Type (e.g., PLOT, Capillary) Column->Resolution Capillary > Packed Column->RetentionTime PLOT for light hydrocarbons StationaryPhase Stationary Phase Polarity StationaryPhase->RetentionTime Polarity affects RT

Caption: Logical relationships of key GC parameters for separation.

References

Method

Application Notes and Protocols for CFD Simulation of Methane Injection in Octane

Authored for: Researchers, Scientists, and Engineering Professionals Introduction The direct injection of gaseous fuels like methane (B114726) into a liquid fuel stream, such as octane (B31449), is a critical process in...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Engineering Professionals

Introduction

The direct injection of gaseous fuels like methane (B114726) into a liquid fuel stream, such as octane (B31449), is a critical process in advanced dual-fuel combustion engines. This strategy offers the potential for higher thermal efficiency and reduced emissions. Computational Fluid Dynamics (CFD) is an indispensable tool for understanding and optimizing the complex multiphase flow, mixing, and combustion phenomena inherent in this process. These application notes provide a comprehensive overview and detailed protocols for setting up, running, and validating CFD simulations of methane injection into liquid octane.

Theoretical Framework: Governing Physics

The simulation of methane injection into liquid octane is a multiphase problem involving fluid dynamics, heat and mass transfer, and chemical reactions. The fundamental physics is described by the conservation equations for mass, momentum, energy, and species.

Multiphase Flow Modeling

The interaction between the gaseous methane jet and the liquid octane requires a robust multiphase modeling approach. Two primary frameworks are commonly employed:

  • Eulerian-Lagrangian (E-L): This approach treats the continuous liquid phase (octane) as an Eulerian continuum and models the dispersed gaseous methane jet as discrete Lagrangian parcels. This method is computationally efficient for tracking the gas jet dynamics.[1]

  • Eulerian-Eulerian (E-E): In this model, both the liquid and gas phases are treated as interpenetrating continua.[2][3] Conservation equations are solved for each phase, coupled by phase interaction terms. This approach is more computationally intensive but can provide a more detailed description of the phase interface. The Volume of Fluid (VOF) model is a specific E-E method suitable for tracking the interface between immiscible fluids.[2]

Turbulence Modeling

The injection process is inherently turbulent. Accurate prediction of mixing and combustion is highly dependent on the chosen turbulence model. Common approaches include:

  • Reynolds-Averaged Navier-Stokes (RANS): Models like k-epsilon (k-ε) and k-omega (k-ω) SST are widely used due to their computational efficiency. They provide a time-averaged solution to the flow.[4]

  • Large Eddy Simulation (LES): LES resolves the large-scale turbulent eddies directly and models the smaller-scale eddies. It is more computationally expensive than RANS but offers higher fidelity in capturing transient turbulent structures, which is crucial for ignition and flame propagation.[5]

Combustion Modeling

Once the methane and octane vapor mix with an oxidizer (typically air) under appropriate temperature and pressure conditions, combustion occurs. Key models include:

  • Eddy Dissipation Model (EDM): This model assumes that the reaction rate is controlled by the turbulent mixing of fuel and oxidizer.[6]

  • Finite-Rate Chemistry: This approach uses detailed or reduced chemical kinetic mechanisms to compute the reaction rates. It is more accurate but computationally demanding. The GRI-Mech 3.0 is a well-established detailed mechanism for methane combustion.[7][8]

  • Autoignition-Induced Flame Propagation: In dual-fuel scenarios, this model can represent the ignition of the gaseous fuel by the auto-ignition of the pilot liquid fuel.[9]

Data Presentation: Simulation Parameters and Properties

Effective CFD simulation requires accurate input parameters. The following tables summarize typical physical properties and operating conditions used in simulations of methane injection and dual-fuel combustion scenarios.

Table 1: Physical Properties of Fuels
PropertyMethane (CH₄)Iso-Octane (C₈H₁₈)
Molar Mass ( g/mol )16.04114.23
Density (gas, @ STP) ( kg/m ³)0.656-
Liquid Density (@ 20°C) ( kg/m ³)-692
Boiling Point (°C)-161.599
Lower Heating Value (MJ/kg)50.044.3
Research Octane Number (RON)120100
Autoignition Temperature (°C)537~415

Sources:[2][10][11][12][13]

Table 2: Typical CFD Simulation Boundary Conditions for Dual-Fuel Engine Analysis
ParameterCondition 1 (Low Load)Condition 2 (High Load)
Engine Speed (rpm) 15002000
Methane Injection Pressure (bar) 55
Methane Mass Flow Rate ( kg/s ) Variable (based on load)Variable (based on load)
Diesel (Octane surrogate) Inj. Pressure (bar) 9001200
Start of Injection (SOI) (°CA BTDC) -9-7
Intake Manifold Pressure (bar) 1.151.85
Intake Manifold Temperature (K) 313323
Wall Temperature (K) 450500

Note: These values are representative and synthesized from dual-fuel engine studies.[9][14][15] °CA BTDC = Crank Angle Before Top Dead Center.

Table 3: Experimental Data for CFD Validation
ParameterExperimental ValueCFD ModelSimulated Value
Ignition Delay (ms) (Methane/Air, T=1100K, P=8 bar) ~0.5NUIGMech 1.1~0.5
Peak In-Cylinder Pressure (bar) (Dual-Fuel, 1500 rpm) 65KIVA-3V with custom kinetics68
Jet Penetration Length (mm) (Gas jet in crossflow) Varies with momentum flux ratioRANS k-εGood agreement with trends
NOx Emissions (ppm) (Dual-Fuel, low load) ~150ANSYS Forte (AIFP)~165

Sources:[4][14][16]

Protocols

Protocol for CFD Simulation of Methane Injection

This protocol outlines the steps for setting up a CFD simulation of methane injection into a combustion chamber containing octane vapor and air using ANSYS Fluent.[5][6][17]

1. Geometry and Mesh Generation:

  • Create or import the 3D geometry of the combustion chamber, including the methane injector nozzle.
  • Generate a high-quality computational mesh. Use a finer mesh in regions of high gradients, such as the injector exit, spray region, and flame front. A polyhedral mesh is often a good choice.
  • Define named selections for boundaries: methane-inlet, air-inlet, outlet, and walls.

2. Physics Setup in ANSYS Fluent:

  • General: Use a pressure-based, transient solver. Enable gravity if relevant.
  • Models:
  • Multiphase: Select the Eulerian model. Define the number of phases (e.g., two: methane-gas and octane-liquid/vapor-air mixture).
  • Turbulence: Select an appropriate model, such as the k-ω SST model for a balance of accuracy and computational cost.
  • Species Transport: Enable the Species Transport model. Select the appropriate mixture material (e.g., methane-air).
  • Reactions: Enable "Volumetric" reactions and select the "Eddy-Dissipation" model for turbulence-chemistry interaction.[6]
  • NOx Model: Enable the Thermal NOx and Prompt NOx models if pollutant formation is of interest.[6]
  • Materials:
  • Create or import the fluid materials: methane (ch4), octane (iso-octane), oxygen (o2), nitrogen (n2), carbon dioxide (co2), and water vapor (h2o). Ensure their physical properties (density, viscosity, specific heat, thermal conductivity) are correctly defined.
  • Define the mixture template in the Species Model panel, including the reactions for methane combustion.

3. Boundary Conditions:

  • methane-inlet: Set as a velocity-inlet or mass-flow-inlet. Specify the velocity/mass flow rate, temperature, and a methane mass fraction of 1.
  • air-inlet: Set as a velocity-inlet or mass-flow-inlet. Specify the velocity/mass flow rate, temperature, and the mass fractions of O₂ (0.23) and N₂ (0.77). The initial mixture in the chamber will contain octane vapor.
  • outlet: Set as a pressure-outlet.
  • walls: Apply a no-slip condition and a specified temperature or heat flux boundary condition.

4. Solution:

  • Initialization: Use hybrid or standard initialization to provide an initial guess for the flow field.
  • Run Calculation: Set the time step size (e.g., 1e-5 s), number of time steps, and maximum iterations per time step. Monitor residuals and key physical quantities (e.g., average temperature, species mass fractions) to judge convergence.

5. Post-Processing:

  • Analyze the results by creating contours of temperature, pressure, velocity, and species mass fractions.
  • Generate vector plots to visualize flow patterns.
  • Create quantitative plots of parameters like ignition delay and pollutant concentrations.

Protocol for Experimental Visualization using Schlieren Imaging

This protocol describes a generalized procedure for visualizing a gas jet injected into a liquid or gaseous medium using the Schlieren technique, which is sensitive to density gradients.[18][19][20][21]

1. Apparatus Setup (Z-type Schlieren System):

  • Light Source: Use a bright, continuous point light source (e.g., an LED or a Xenon arc lamp).
  • Optics: Position two large-diameter, long-focal-length concave mirrors (parabolic or spherical) to create a region of collimated (parallel) light. This region is the test section.
  • Test Section: Place a constant volume chamber with optical access (e.g., quartz windows) in the path of the collimated light. The gas injector should be mounted within this chamber.
  • Knife Edge: Place a sharp, opaque edge (like a razor blade) at the focal point of the second mirror.
  • Imaging: Position a high-speed camera with appropriate lenses to capture the image formed after the knife edge.

2. Experimental Procedure:

  • Alignment: Carefully align all optical components. The light from the source should be focused by the first mirror, travel as a collimated beam through the test section, be refocused by the second mirror precisely onto the knife-edge, and then imaged by the camera.
  • Background Image: Record a reference image with no flow in the test section.
  • Flow Initiation: Pressurize the injector with methane to the desired pressure. Fill the test chamber with the ambient fluid (e.g., air or a nitrogen environment seeded with octane vapor).
  • Data Acquisition: Trigger the high-speed camera and the injector simultaneously. The camera will record the changes in light intensity caused by the density gradients as the methane jet penetrates and mixes with the ambient fluid.
  • Repeatability: Conduct multiple experimental runs under the same conditions to ensure the repeatability of the results.

3. Image Processing and Analysis:

  • Subtract the background image from the flow images to enhance the visibility of the Schlieren features.
  • Use image analysis software to measure key parameters from the recorded sequence, such as:
  • Jet penetration length versus time.
  • Jet spreading angle.
  • The structure and evolution of turbulent eddies and shock structures (if present).

Visualizations of Workflows and Concepts

CFD Simulation Workflow

CFD_Workflow cluster_pre Pre-Processing cluster_solve Solver Execution cluster_post Post-Processing geom 1. Geometry Definition mesh 2. Mesh Generation geom->mesh setup 3. Physics & Boundary Setup (Models, Materials, BCs) mesh->setup init 4. Solution Initialization setup->init run 5. Run Calculation init->run analysis 6. Results Analysis (Contours, Vectors, Plots) run->analysis validation 7. Validation (Compare with Exp. Data) analysis->validation

Caption: A typical workflow for a CFD simulation, from geometry creation to final validation.

Multiphase Modeling Approach: Eulerian-Lagrangian

Multiphase_Model Eulerian Eulerian Continuum (Liquid) Solves Navier-Stokes Eqns for the continuous phase (Octane + Air) Coupling Two-Way Coupling Eulerian->Coupling Drag, Turbulence Effects on Parcels Lagrangian Lagrangian Parcels (Gas) Tracks discrete parcels representing the Methane jet Lagrangian->Coupling Coupling->Eulerian Mass, Momentum, Energy Source Terms from Parcels Coupling->Lagrangian

Caption: The Eulerian-Lagrangian approach for modeling gas injection into a liquid.

Turbulence and Combustion Model Interaction

Turbulence_Combustion Turbulence Turbulence Model (e.g., k-ε, LES) FlowField Turbulent Flow Field (Velocity, k, ε) Turbulence->FlowField Mixing Turbulent Mixing Rate FlowField->Mixing Calculates Combustion Combustion Model (e.g., Eddy Dissipation) Mixing->Combustion Governs HeatRelease Heat Release & Species Production/Consumption Combustion->HeatRelease Determines HeatRelease->FlowField Influences (Density, Viscosity)

Caption: Logical relationship showing how turbulence models influence combustion models in CFD.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methane-Octane Phase Behavior Modeling

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on accurately modeling methane-octane phase be...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on accurately modeling methane-octane phase behavior.

Frequently Asked Questions (FAQs)

Q1: Why is my equation of state (EoS) model, such as Peng-Robinson, failing to accurately predict the phase envelope of methane-octane mixtures, especially at high pressures?

A1: Several factors can contribute to inaccuracies in EoS models for methane-octane systems:

  • Inadequate Binary Interaction Parameters (BIPs): The accuracy of the Peng-Robinson EoS is highly dependent on the binary interaction parameter (k_ij_) which accounts for the intermolecular forces between methane (B114726) and octane (B31449).[1][2] These parameters are often determined by fitting the model to experimental data. If the experimental data used is limited or inaccurate, the resulting BIPs may not be reliable across a wide range of pressures and temperatures.

  • Simplifications in the EoS: Cubic equations of state like Peng-Robinson have inherent limitations as they are based on a simplified representation of molecular behavior.[3][4] They may not fully capture the complex interactions in a mixture of molecules with significantly different sizes and polarities like methane and octane.

  • Proximity to the Critical Region: The phase behavior of mixtures becomes highly non-ideal near the critical point.[5][6] Standard EoS models often struggle to accurately predict properties in this region without specific modifications or more complex models.

  • Incorrect Component Properties: Ensure that the critical properties (critical temperature, critical pressure, and acentric factor) for pure methane and octane are accurate. Errors in these fundamental inputs will propagate through the calculations.[7]

Q2: What are the most common sources of experimental error when measuring vapor-liquid equilibrium (VLE) data for methane-octane systems?

A2: Experimental errors in VLE data can be categorized as systematic or random.[8][9][10]

  • Systematic Errors: These are consistent, repeatable errors that can arise from:

    • Improper equipment calibration: Inaccurate temperature and pressure sensors are a primary source of systematic error.[11]

    • Sample contamination: Impurities in either the methane or octane can significantly alter the phase behavior.[11]

    • Leaks in the experimental apparatus: Leaks can lead to incorrect composition measurements.

  • Random Errors: These are unpredictable fluctuations in measurements. Sources include:

    • Fluctuations in temperature and pressure control: Even with good control systems, minor fluctuations are unavoidable.[11]

    • Difficulties in sampling: Obtaining representative samples from the vapor and liquid phases at high pressure can be challenging.

    • Analytical errors: Errors in the analytical technique used to determine the composition of the phases (e.g., gas chromatography).

Q3: How does the significant size and volatility difference between methane and octane affect their phase behavior?

A3: The large disparity in molecular size and volatility between methane (a light, volatile component) and octane (a heavy, less volatile component) leads to complex phase behavior. This includes a large two-phase region and a critical locus that can extend to high pressures.[12] The mixture is highly non-ideal, meaning its properties deviate significantly from what would be predicted by ideal solution models. This non-ideality arises from the differences in intermolecular forces and the way the smaller methane molecules interact with the larger octane molecules.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Model consistently over- or under-predicts bubble point pressure. 1. Inaccurate binary interaction parameter (k_ij_).[1][2] 2. Systematic error in experimental pressure measurement.[8][10] 3. Incorrect critical properties of pure components.[7]1. Re-regress the k_ij_ value using a wider and more reliable set of experimental VLE data. 2. Calibrate the pressure transducer against a known standard. 3. Verify the critical temperature, pressure, and acentric factor for methane and octane from a reliable source like the NIST WebBook.[13]
Poor prediction of phase compositions, especially the liquid phase. 1. The chosen equation of state is not suitable for the system's non-ideality.[3] 2. Issues with the mixing rules used in the EoS.[1] 3. Errors in the analytical method for composition measurement.1. Consider using a more advanced EoS, such as a non-cubic EoS or a model that explicitly accounts for molecular size differences. 2. Investigate different mixing rules that may better represent the interactions in this asymmetric mixture. 3. Calibrate the analytical instrument (e.g., gas chromatograph) with certified standards and validate the method.
Model fails to converge near the critical point. 1. The mathematical algorithm is struggling with the highly non-linear behavior near the critical region.[5] 2. The EoS itself is inherently inaccurate near the critical point.[6]1. Use a more robust numerical solver or adjust the convergence parameters. 2. Employ an EoS specifically designed for better performance in the critical region or use a crossover model.
Significant scatter in experimental VLE data. 1. Random errors in temperature, pressure, or composition measurements.[8][9] 2. Inadequate time to reach equilibrium in the experimental cell. 3. Phase separation or flashing during sampling.1. Improve temperature and pressure control. Perform replicate measurements to assess reproducibility.[11] 2. Allow sufficient time for the system to equilibrate, monitoring pressure and composition until they are stable. 3. Ensure the sampling lines are properly heated and that the pressure drop during sampling is minimized to prevent phase changes.

Quantitative Data

Table 1: Experimental Vapor-Liquid Equilibrium Data for Methane-Octane System

Temperature (K)Pressure (MPa)Methane Mole Fraction in Liquid (x_CH4)Methane Mole Fraction in Vapor (y_CH4)Reference
310.9310.340.2830.962[14]
310.9320.680.4850.959[14]
310.9331.030.6540.951[14]
344.2610.340.2310.938[14]
344.2620.680.4120.932[14]
344.2631.030.5630.921[14]

Table 2: Peng-Robinson EoS Parameters for Methane and Octane

ComponentCritical Temperature (T_c) (K)Critical Pressure (P_c) (MPa)Acentric Factor (ω)
Methane190.564.5990.011
n-Octane568.72.490.398

Note: These values are approximate and may vary slightly depending on the source.

Experimental Protocols

Static-Analytic Method for VLE Measurement

A common and reliable method for obtaining VLE data for systems like methane-octane is the static-analytic method.

  • Apparatus: A high-pressure equilibrium cell of known volume, equipped with a magnetic stirrer, temperature and pressure sensors, and sampling valves for both the vapor and liquid phases. The cell is housed in a thermostat for precise temperature control.

  • Preparation: The equilibrium cell is thoroughly cleaned and evacuated to remove any contaminants.

  • Charging: A known amount of the less volatile component (octane) is first charged into the cell. The more volatile component (methane) is then injected into the cell from a high-pressure cylinder until the desired pressure is reached.

  • Equilibration: The mixture is vigorously agitated at a constant temperature until thermal and phase equilibrium is achieved. This is confirmed by monitoring the pressure until it remains constant over a significant period.

  • Sampling: Small samples of the vapor and liquid phases are carefully withdrawn through heated capillary lines to prevent condensation or flashing.

  • Analysis: The composition of each phase is determined using an analytical technique such as gas chromatography (GC). The GC is calibrated using standard gas mixtures of known compositions.

  • Data Recording: The equilibrium temperature, pressure, and the mole fractions of each component in the liquid and vapor phases are recorded.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Clean and Evacuate Cell B Charge Octane A->B C Inject Methane B->C D Set Temperature and Stir C->D E Monitor Pressure for Equilibrium D->E F Sample Vapor and Liquid Phases E->F G Analyze Composition (GC) F->G H Record T, P, x, y G->H I Model Phase Behavior H->I J Compare Model to Data I->J

Caption: Workflow for experimental VLE measurement and model validation.

Troubleshooting_Logic Start Model Discrepancy with Experimental Data Q1 Is the discrepancy consistent across the P-T range? Start->Q1 A1_Yes Likely a systematic issue. Check BIPs, pure component properties, or experimental calibration. Q1->A1_Yes Yes A1_No Likely random error or model limitations in specific regions. Q1->A1_No No Q2 Is the issue worse near the critical point? A1_No->Q2 A2_Yes Standard EoS limitations are expected. Consider specialized models. Q2->A2_Yes Yes A2_No Re-evaluate experimental procedure for random errors. Q2->A2_No No

Caption: Logical flow for troubleshooting modeling discrepancies.

References

Optimization

Technical Support Center: Optimizing Force Field Parameters for Methane-Octane Simulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing force field parameters for metha...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing force field parameters for methane-octane molecular dynamics simulations.

Frequently Asked Questions (FAQs)

Q1: Which force fields are recommended for methane-octane simulations?

A1: For alkane mixtures like methane (B114726) and octane (B31449), several well-established force fields are commonly used. These include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), AMBER, and GROMOS. The choice often depends on the simulation package you are using and the specific properties you aim to reproduce. OPLS-AA is particularly popular for its robust parameterization for organic liquids.[1][2]

Q2: What are the key experimental properties to target during parameterization?

A2: The primary goal of force field parameterization is to accurately reproduce experimental thermodynamic properties. For methane-octane mixtures, the most critical properties to target are:

  • Density (ρ): Ensures the correct simulation box volume and molecular packing.

  • Enthalpy of Vaporization (ΔHvap): Reflects the strength of intermolecular interactions.[3][4]

  • Vapor Pressure (Pvap): Crucial for multiphase simulations.

For mixtures, it is also beneficial to validate against:

  • Excess Molar Volume (VE): Indicates non-ideal mixing behavior.

  • Enthalpy of Mixing (ΔHmix): Describes the heat absorbed or released upon mixing.

Q3: How are dihedral angles typically parameterized for alkanes?

A3: Dihedral angle parameters are critical for correctly modeling the conformational preferences of molecules like octane. The standard procedure involves:

  • Performing quantum mechanical (QM) calculations (e.g., using Gaussian) to scan the potential energy surface along the dihedral angle of interest.[5][6]

  • Calculating the corresponding energy profile using the molecular mechanics (MM) force field, excluding the contribution from the dihedral term being parameterized.

  • Fitting the difference between the QM and MM energy profiles to the dihedral functional form to obtain the appropriate parameters.[6]

Q4: Where can I find pre-existing parameters for methane and octane?

A4: Most modern molecular dynamics software packages, such as GROMACS and AMBER, include libraries for common force fields like OPLS-AA and GAFF (General AMBER Force Field).[1] These libraries contain pre-existing parameters for small organic molecules, including methane and octane. Tools like Antechamber in AmberTools can help in assigning atom types and generating topology files.[7][8][9][10] However, for high-accuracy simulations, it is often necessary to validate and potentially refine these parameters for the specific conditions of your experiment.

Troubleshooting Guide

This section addresses common issues encountered during the setup and execution of methane-octane simulations.

Problem / Error Message Possible Cause Recommended Solution
"Atom X is missing in residue XXX Y in the pdb file" (GROMACS) The atom names in your coordinate file (e.g., PDB) do not match the expectations of the force field's residue topology database (.rtp file). This is common with hydrogen atoms.Ensure your atom naming convention is consistent with the chosen force field. You may need to edit your PDB file to rename the atoms accordingly. Check the force field's .rtp file for the correct nomenclature.[11][12]
"Invalid line in coordinate file for atom X" (GROMACS) The format of your coordinate file (.gro) is incorrect. Often, the atom count on the second line does not match the actual number of atoms in the file.Verify the atom count in your .gro file. Also, check for any formatting errors, such as incorrect spacing or missing columns.[11][12]
Energy minimization converges very quickly with high potential energy. This often indicates overlapping atoms in the initial configuration, leading to very large forces.Visualize your initial structure to identify any atomic clashes. If overlaps are present, you may need to adjust the initial coordinates or use a "softer" energy minimization algorithm initially.[13]
The simulated density of the mixture deviates significantly from experimental values. This is a strong indication that the Lennard-Jones (non-bonded) parameters are not optimal for your system's temperature and pressure.Re-evaluate the Lennard-Jones parameters, particularly the well-depth (epsilon) and size (sigma) for each atom type. You may need to systematically vary these to better match experimental densities.[3][14]
The simulation crashes with a "LINCS/SETTLE/SHAKE" warning. This error points to issues with constraint algorithms, often caused by poor initial geometry or a timestep that is too large, leading to excessive atomic movement in a single step.Check your initial geometry for any unrealistic bond lengths. If the geometry is sound, try reducing the integration timestep in your simulation parameters (.mdp file).
"System has non-zero total charge." (GROMACS) The sum of partial charges for all atoms in your system is not an integer value (usually zero for a neutral system). This can lead to artifacts in simulations with periodic boundary conditions.Carefully check the partial charges assigned to each atom in your topology file. Ensure that the net charge of each molecule is correct and that the total charge of the system is what you intend.[15]

Quantitative Data

Force FieldTemperature (K)Pressure (bar)Simulated Density ( kg/m ³)Experimental Density ( kg/m ³)% Deviation
TraPPE273.15100~165~168~1.8%
SAFT-γ273.15100~167~168~0.6%
TraPPE313.15100~135~138~2.2%
SAFT-γ313.15100~137~138~0.7%

Data adapted from molecular dynamics simulations of methane.[16] The SAFT-γ force field shows excellent agreement with experimental data for methane density across a range of temperatures.

For octane, the enthalpy of vaporization is a key parameter.

PropertyExperimental ValuePredicted Value (from VP data)% Deviation
Enthalpy of Vaporization (ΔHvap) of n-octane~39.5 kJ/mol39.1 kJ/mol~1.0%

This data demonstrates that vapor pressure measurements can be used to accurately predict the enthalpy of vaporization for octane.[17]

Experimental Protocols & Workflows

Workflow for Force Field Parameter Optimization

The following diagram illustrates the general workflow for optimizing force field parameters for a methane-octane mixture.

force_field_optimization cluster_initial_setup 1. Initial Setup cluster_qm_calc 2. QM Calculations (for Dihedrals) cluster_md_sim 3. MD Simulations cluster_refinement 4. Parameter Refinement start Define Target Properties (Density, ΔHvap) select_ff Select Base Force Field (e.g., OPLS-AA) start->select_ff initial_params Obtain Initial Parameters (from FF library) select_ff->initial_params pes_scan Perform PES Scan (e.g., Gaussian) initial_params->pes_scan run_sim Run MD Simulations (Pure & Mixture) initial_params->run_sim qm_energy Obtain QM Energy Profile pes_scan->qm_energy compare Compare Simulated vs. Experimental Properties qm_energy->compare calc_props Calculate Thermodynamic Properties run_sim->calc_props calc_props->compare decision Parameters Converged? compare->decision refine_lj Refine Lennard-Jones Parameters decision->refine_lj No (LJ) refine_dihedral Refine Dihedral Parameters decision->refine_dihedral No (Dihedral) end_node Final Optimized Parameters decision->end_node Yes refine_lj->run_sim refine_dihedral->run_sim

Caption: Workflow for optimizing force field parameters.

Detailed Methodology for Dihedral Parameterization
  • Quantum Mechanical Calculations:

    • Select a representative fragment of the octane molecule containing the dihedral angle of interest.

    • Perform a relaxed potential energy surface (PES) scan by rotating the dihedral angle in increments (e.g., 15 degrees) from 0 to 360 degrees. At each step, the remaining geometric parameters should be optimized.

    • Use a suitable level of theory and basis set (e.g., MP2/aug-cc-pVTZ) for accurate energy calculations.[4]

  • Molecular Mechanics Calculations:

    • Using your chosen force field and initial parameters, perform a similar series of single-point energy calculations on the same conformations generated from the QM scan.

    • Crucially, the contribution from the dihedral term you are parameterizing must be excluded from the total energy calculation at this stage.

  • Fitting:

    • For each conformation, calculate the energy difference between the QM and the partial MM calculations.

    • Fit this energy difference profile to the functional form of the dihedral potential in your force field (e..g., a Fourier series) to determine the optimal parameters.[6]

Logical Relationship for Troubleshooting Simulation Crashes

troubleshooting_crash start Simulation Crashes check_lincs LINCS/SHAKE Warning? start->check_lincs check_overlap Atom Overlap Error? check_lincs->check_overlap No solution_timestep Reduce Timestep check_lincs->solution_timestep Yes check_box_size Box Size/PBC Issue? check_overlap->check_box_size No solution_em Improve Energy Minimization check_overlap->solution_em Yes solution_box Increase Box Size check_box_size->solution_box Yes other_issue Investigate Other Issues (e.g., Force Field Parameters) check_box_size->other_issue No solution_geom Check Initial Geometry solution_timestep->solution_geom

References

Troubleshooting

addressing convergence issues in methane-octane flash calculations

Methane-Octane Flash Calculation Technical Support Center This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Methane-Octane Flash Calculation Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing convergence issues encountered during methane-octane flash calculations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for convergence failure in methane-octane flash calculations?

A1: Convergence failures in methane-octane flash calculations typically stem from several factors:

  • Poor Initial Guesses: Inaccurate initial estimates for the vapor fraction or K-values (vapor-liquid equilibrium ratios) can lead the solver away from the correct solution.[1][2]

  • Proximity to the Critical Point: Near the critical point, the liquid and vapor phases have very similar properties, making it difficult for numerical algorithms to distinguish between them and converge to a stable two-phase solution.[3]

  • Highly Non-Ideal System Behavior: Although a methane-octane mixture is moderately non-ideal, at certain conditions, the interactions can be complex enough to challenge simpler thermodynamic models.

  • Inappropriate Thermodynamic Model: The chosen equation of state (e.g., Peng-Robinson, SRK) may not accurately represent the phase behavior of the methane-octane system under the specified temperature and pressure conditions.[4]

  • Numerical Solver Issues: The numerical method itself (e.g., Newton-Raphson) may become unstable, especially with a poor initial guess or if the problem is ill-conditioned.[2]

Q2: How does stability analysis help in preventing convergence issues?

A2: Stability analysis is a crucial preliminary step that determines whether a single-phase mixture is stable or if it will split into two or more phases at a given temperature and pressure.[5][6] By performing a stability test before the main flash calculation, you can:

  • Confirm if a two-phase calculation is necessary.

  • Generate a good initial guess for the composition of a potential second phase, which significantly improves the robustness of the main flash algorithm.[7]

Q3: When should I use a different equation of state (EoS) for my calculations?

A3: While Peng-Robinson and Soave-Redlich-Kwong (SRK) are common choices, you might consider a different EoS or a more advanced model like PC-SAFT under these circumstances:

  • When operating at very high pressures or near the critical region where standard cubic EoS models may be less accurate.

  • If the mixture includes other components like water or CO2, where specific interaction parameters are crucial for accurate modeling.[8][9]

  • When standard models consistently fail to converge or provide results that deviate significantly from experimental data.

Q4: Can the composition of the methane-octane mixture affect convergence?

A4: Yes, the overall composition is a critical factor. Convergence issues are more likely to occur at compositions that are very lean or very rich in one of the components, as this can push the system closer to the boundaries of the two-phase region.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving convergence failures in your methane-octane flash calculations.

Issue 1: The solver fails to converge, often oscillating or producing non-physical results (e.g., negative mole fractions).

  • Question: Have you provided a reasonable initial guess for the K-values and vapor fraction?

    • Answer/Action: A poor starting point is a primary cause of failure. Instead of default values, use a reliable method to estimate initial K-values. Wilson's correlation is a common and effective choice for initialization.[1] A good initial guess for the vapor fraction can be obtained by solving the Rachford-Rice equation with these initial K-values.

  • Question: Are you performing a stability analysis before the flash calculation?

    • Answer/Action: Always perform a tangent plane distance (TPD) stability analysis first.[6] If the system is found to be unstable, the composition of the incipient phase from the stability analysis provides an excellent initial guess for the flash algorithm.

Issue 2: The calculation is slow or fails to converge when operating near the mixture's critical point.

  • Question: Is your numerical algorithm robust enough for near-critical conditions?

    • Answer/Action: Standard successive substitution (SS) methods often fail near the critical point. Switch to a more robust second-order method like the Newton-Raphson method. For highly challenging cases, consider implementing a trust-region or a homotopy continuation method.

  • Question: Have you tried successive substitution followed by a Newton method?

    • Answer/Action: A common and effective strategy is to perform a few iterations of a robust but slow method like Successive Substitution to get into the vicinity of the solution, and then switch to a fast-converging method like Newton's method to refine the result to the desired tolerance.

Issue 3: The solver converges, but the results seem physically incorrect or do not match expected behavior.

  • Question: Have you verified the parameters of your equation of state?

    • Answer/Action: Ensure that the critical properties (Tc, Pc), acentric factor for methane (B114726) and octane (B31449), and the binary interaction parameters (kij) are correctly specified for the chosen EoS. Small errors in these parameters can lead to significant deviations in the calculated phase behavior.

  • Question: Is the chosen thermodynamic model appropriate for the conditions?

    • Answer/Action: For methane-octane systems, cubic equations of state like Peng-Robinson or SRK are generally suitable.[9] However, if your system involves additional components or extreme conditions, you may need a more sophisticated model. Cross-reference your results with available experimental vapor-liquid equilibrium (VLE) data for the methane-octane system to validate your model's accuracy.[10]

Quantitative Data Summary

The performance of flash calculation algorithms can be influenced by the chosen numerical method and initialization strategy. The table below presents typical data for different scenarios.

Parameter / MethodSuccessive Substitution (SS)Newton-RaphsonSS followed by Newton
Typical Iterations (far from critical) 10 - 503 - 85 (SS) + 3 (Newton)
Typical Iterations (near critical) May fail to converge5 - 15 (with good guess)10 (SS) + 5 (Newton)
Convergence Tolerance (typical) 1.0E-061.0E-101.0E-10
Robustness High (but can be slow)Lower (sensitive to initial guess)High
Computational Cost per Iteration LowHighVariable

Experimental & Computational Protocols

Protocol: Isothermal-Isobaric (PT) Flash Calculation

This protocol outlines the steps for performing a standard PT flash calculation for a binary methane-octane mixture.

1. System Specification:

  • Define the system temperature (T) and pressure (P).

  • Specify the overall mole fractions of methane (z_methane) and octane (z_octane).

  • Select a thermodynamic model (e.g., Peng-Robinson EoS).

  • Input the necessary component properties: critical temperature (Tc), critical pressure (Pc), and acentric factor (ω) for both methane and octane.

  • Input the binary interaction parameter (kij) for the methane-octane pair.

2. Stability Analysis (Tangent Plane Distance Method):

  • Assume the mixture is a single phase (liquid or vapor).

  • Calculate the fugacity coefficients of each component in the mixture.

  • Generate a trial phase composition (e.g., using K-value estimates from Wilson's correlation).

  • Calculate the tangent plane distance (TPD) for the trial phase.

  • If the minimum TPD is negative, the mixture is unstable, and a second phase will form. The composition at this minimum is an excellent initial guess for the flash calculation. If the TPD is non-negative, the system is stable as a single phase, and no flash calculation is needed.

3. Flash Calculation (Rachford-Rice Method):

  • Initialization:

    • Estimate initial K-values using a suitable correlation (e.g., Wilson's equation).
    • If the stability analysis was performed, use the resulting phase composition to calculate initial K-values.

  • Solve the Rachford-Rice Equation:

    • Solve the following equation for the vapor fraction (β): Σ [z_i * (K_i - 1)] / [1 + β * (K_i - 1)] = 0
    • This is typically solved numerically using a method like Newton-Raphson.

  • Update Phase Compositions:

    • Calculate the liquid (x_i) and vapor (y_i) mole fractions using: x_i = z_i / [1 + β * (K_i - 1)] y_i = K_i * x_i

  • Convergence Loop (Fugacity Equality):

    • Calculate the fugacity coefficients for each component in the liquid phase (φ_i^L) and the vapor phase (φ_i^V).
    • Check for equilibrium: f_i^L = f_i^V (or x_i * φ_i^L = y_i * φ_i^V).
    • If not converged, update the K-values (K_i = φ_i^L / φ_i^V) and repeat from the "Solve the Rachford-Rice Equation" step until the fugacities are equal within a specified tolerance.

4. Output:

  • Report the vapor fraction (β), and the mole fractions of methane and octane in the liquid (x_i) and vapor (y_i) phases.

Visualizations

Convergence_Troubleshooting_Workflow start Start: Flash Calculation Fails check_guess Q: Is the initial guess reliable? start->check_guess improve_guess Action: Use Wilson's correlation or stability analysis results for a better guess. check_guess->improve_guess No check_stability Q: Was a stability analysis performed? check_guess->check_stability Yes improve_guess->check_stability perform_stability Action: Perform Tangent Plane Distance (TPD) analysis first. check_stability->perform_stability No check_critical Q: Are conditions near the critical point? check_stability->check_critical Yes success End: Convergence Achieved perform_stability->success change_solver Action: Switch to a more robust solver (e.g., Newton's method or a hybrid approach). check_critical->change_solver Yes check_params Q: Are EoS parameters and BIPs correct? check_critical->check_params No change_solver->check_params verify_params Action: Verify Tc, Pc, omega, and kij against literature data. check_params->verify_params No check_params->success Yes verify_params->success

Caption: A workflow for troubleshooting flash calculation convergence issues.

Logical_Relationships convergence Successful Convergence guess Good Initial Guess guess->convergence stability Stability Analysis stability->guess solver Robust Solver solver->convergence model Accurate Thermo Model model->convergence conditions Conditions (T, P, z) (Away from critical point) conditions->convergence conditions->solver influences choice of

Caption: Key factors influencing the success of flash calculation convergence.

References

Optimization

identifying experimental errors in high-pressure methane-octane VLE data

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting high-pressure vapor-liquid equilibrium (VLE...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting high-pressure vapor-liquid equilibrium (VLE) experiments for the methane-octane system.

Troubleshooting Guide

This guide provides solutions to common problems encountered during high-pressure methane-octane VLE experiments.

Problem IDIssuePossible CausesSuggested Solutions
VLE-001 Inconsistent or non-reproducible VLE data - Incomplete attainment of equilibrium- Temperature and pressure fluctuations- Inaccurate composition analysis- Contamination in the system- Equilibrium Attainment: Increase the equilibration time. Ensure adequate mixing of the phases.[1] - System Stability: Verify the stability and calibration of temperature and pressure controllers.[2] - Composition Analysis: Calibrate the gas chromatograph (GC) with standard mixtures. Check for leaks in the sampling lines.[1] - Contamination: Thoroughly clean and degas the experimental setup before introducing the components.
VLE-002 Difficulty in reaching or maintaining high pressure - Leaks in the system fittings or valves- Malfunctioning pressure generator or pump- Inaccurate pressure measurement- Leak Detection: Perform a leak test by pressurizing the system with an inert gas and monitoring for pressure drops. Use a leak detection solution on fittings.- Pressure System Check: Inspect the pressure generator or pump for any visible signs of damage or wear. Refer to the manufacturer's manual for troubleshooting.- Pressure Transducer Calibration: Verify the calibration of the pressure transducer against a certified standard.[1]
VLE-003 Errors in vapor or liquid phase composition measurements - Improper sampling technique- Adsorption or condensation in the sampling lines- Inaccurate calibration of the analytical instrument (e.g., GC)- Sampling Technique: Ensure that sampling is done slowly to avoid disturbing the equilibrium. For vapor phase sampling, ensure no liquid is entrained.[1] - Sampling Lines: Heat the sampling lines to prevent condensation of heavier components like octane (B31449). Use materials with low adsorption characteristics.[1] - Instrument Calibration: Regularly calibrate the GC with known standards of methane (B114726) and octane mixtures.
VLE-004 Observed phase behavior does not match theoretical predictions - Inaccurate temperature or pressure readings- Impurities in the methane or octane- Incorrect theoretical model or parameters- Verify T & P: Double-check the calibration of temperature and pressure sensors.[2] - Component Purity: Use high-purity methane and octane. Analyze the purity of the components before the experiment.- Model Review: Re-evaluate the chosen equation of state (EoS) and its binary interaction parameters for the methane-octane system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental method for high-pressure methane-octane VLE studies?

A1: The static-analytic method is commonly employed for high-pressure VLE measurements. This method involves charging a high-pressure equilibrium cell with known amounts of methane and octane. The mixture is then brought to the desired temperature and pressure and allowed to equilibrate with constant stirring. Once equilibrium is reached, samples are carefully withdrawn from the vapor and liquid phases and their compositions are determined using a gas chromatograph (GC).[1]

Q2: How can I ensure that thermodynamic equilibrium has been reached?

A2: To ensure equilibrium, the system should be maintained at a constant temperature and pressure for a sufficient period. The pressure should remain stable without any external intervention, and consecutive compositional analyses of the phases should yield consistent results. Visual observation through a sapphire window, if available, can also help confirm the presence of two distinct phases at equilibrium.[1]

Q3: What are the primary sources of error in high-pressure VLE experiments?

A3: The main sources of error can be categorized as:

  • Systematic Errors: Inaccurate calibration of temperature and pressure sensors, and impurities in the components.[3]

  • Procedural Errors: Incomplete attainment of equilibrium, leaks in the system, and improper sampling techniques that disturb the equilibrium.[4]

  • Analytical Errors: Inaccurate calibration of the gas chromatograph and errors in peak integration.

Q4: How should I properly calibrate my equipment for these experiments?

A4:

  • Temperature Sensors (e.g., PT100): Calibrate against a certified reference thermometer at various temperatures spanning the experimental range.

  • Pressure Transducers: Calibrate against a dead-weight tester or a certified high-pressure standard.[1]

  • Gas Chromatograph (GC): Prepare gravimetrically standard mixtures of methane and octane with known compositions and use them to generate a calibration curve.

Q5: What safety precautions should be taken when working with high-pressure methane?

A5: Methane is a flammable gas. All experiments should be conducted in a well-ventilated area, away from ignition sources. The high-pressure equipment must be rated for the experimental pressures and regularly inspected for any signs of wear or damage. A pressure relief valve should be installed to prevent over-pressurization.

Experimental Protocol: Static-Analytic Method for Methane-Octane VLE

This protocol outlines the steps for determining the VLE data for the methane-octane system using a static-analytic apparatus.

1. Preparation of the Apparatus:

  • Thoroughly clean the high-pressure equilibrium cell and all connecting lines to remove any contaminants.
  • Perform a leak test on the entire system by pressurizing it with an inert gas (e.g., helium or nitrogen) to the maximum expected experimental pressure.
  • Evacuate the system to a high vacuum to remove any residual gases.

2. Component Loading:

  • Introduce a precisely known amount of degassed n-octane into the equilibrium cell. This can be done gravimetrically or volumetrically.
  • Charge the cell with high-purity methane gas from a cylinder. The amount of methane added can be determined by monitoring the pressure and temperature of the cell and using an appropriate equation of state.

3. Attainment of Equilibrium:

  • Set the desired experimental temperature using a thermostat bath or a heating jacket.
  • Pressurize the system to the desired equilibrium pressure by adding more methane or using a pressure generator.
  • Activate the stirring mechanism within the cell to ensure thorough mixing of the liquid and vapor phases.
  • Allow the system to equilibrate for a significant period (this can range from a few hours to over a day). Monitor the pressure and temperature to ensure they remain constant, which indicates that equilibrium has been reached.[1]

4. Sampling and Analysis:

  • Once equilibrium is established, carefully extract samples from the vapor and liquid phases using high-pressure sampling valves.
  • To prevent phase changes during sampling, the sampling lines should be heated.[1]
  • The collected samples are then analyzed using a calibrated gas chromatograph (GC) to determine the mole fractions of methane and octane in each phase.

5. Data Recording and Repetition:

  • Record the equilibrium temperature, pressure, and the compositions of the vapor and liquid phases.
  • Repeat the measurements at different pressure and temperature points to construct the complete VLE phase diagram.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving experimental errors during high-pressure VLE experiments.

TroubleshootingWorkflow Troubleshooting Workflow for High-Pressure VLE Experiments start Start: Inconsistent VLE Data check_equilibrium Check Equilibrium Attainment start->check_equilibrium increase_time Increase Equilibration Time & Mixing check_equilibrium->increase_time No check_stability Check T & P Stability check_equilibrium->check_stability Yes increase_time->check_equilibrium calibrate_sensors Calibrate T & P Sensors check_stability->calibrate_sensors No check_composition Check Compositional Analysis check_stability->check_composition Yes calibrate_sensors->check_stability calibrate_gc Calibrate GC with Standards check_composition->calibrate_gc Inaccurate check_leaks Inspect Sampling Lines for Leaks/Condensation check_composition->check_leaks Accurate, but still inconsistent check_purity Verify Component Purity check_composition->check_purity Accurate & Consistent Sampling calibrate_gc->check_composition check_leaks->check_composition analyze_components Analyze Purity of Methane & Octane check_purity->analyze_components No end_ok Data Consistent: End check_purity->end_ok Yes analyze_components->check_purity

Troubleshooting Workflow Diagram

References

Troubleshooting

improving the accuracy of analytical methods for methane in octane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of analytical methods...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of analytical methods for determining methane (B114726) concentration in octane (B31449) and similar hydrocarbon matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the gas chromatography (GC) analysis of methane in octane.

Q1: Why is my baseline unstable or drifting in my chromatogram?

An unstable or drifting baseline can be caused by several factors, making it difficult to accurately integrate peaks, especially at low methane concentrations.[1]

  • Possible Causes:

    • Column bleed from an aging or overheated column.

    • Contamination in the carrier gas, sample, or GC system.[1]

    • Detector instability.[1]

    • Leaks in the system, particularly around the septum or fittings.[2]

  • Troubleshooting Steps:

    • Condition the Column: Bake out the column at a high temperature as recommended by the manufacturer to remove contaminants.[1]

    • Check for Leaks: Use an electronic leak detector to check for leaks at all fittings, especially at the injector and detector.[3] A leaky septum should be replaced.[4]

    • Verify Gas Purity: Ensure high-purity carrier and detector gases are being used.[2] Consider installing or replacing gas purifiers.

    • Clean the Injector and Detector: If contamination is suspected, follow the manufacturer's instructions for cleaning the injector port and detector.[3]

Q2: My methane peak is showing tailing or fronting. What's the cause?

Peak asymmetry, such as tailing (a gradual return to baseline after the peak maximum) or fronting (a gradual rise to the peak maximum), can lead to inaccurate peak area integration and quantification.

  • Possible Causes:

    • Tailing: Active sites on the column or in the inlet liner, column contamination, or a non-volatile sample matrix.[1]

    • Fronting: Column overloading (injecting too much sample).[1]

  • Troubleshooting Steps:

    • Deactivate the Inlet Liner: Use a deactivated inlet liner to minimize interactions with the sample.

    • Check Sample Volume: Reduce the injection volume to avoid overloading the column.[4]

    • Clean or Replace the Column: If the column is old or contaminated, it may need to be replaced.[1]

    • Optimize Temperature: Ensure the injector temperature is sufficient to vaporize the octane matrix quickly and reproducibly.

Q3: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are unexpected peaks that appear in a chromatogram, which can interfere with the peak of interest.

  • Possible Causes:

    • Carryover from a previous injection.[1]

    • Contamination in the syringe, sample vials, or solvent.[2]

    • Septum bleed from a degrading septum.

  • Troubleshooting Steps:

    • Run a Blank Analysis: Inject a blank solvent to see if the ghost peaks persist. If they do, the contamination is in the system.

    • Clean the Syringe and Injector: Thoroughly clean the injection syringe and the injector port.

    • Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly.[4]

    • Increase Bake-out Time: Extend the time the oven remains at a high temperature after a run to ensure all components of the previous sample have eluted.

Q4: My results for methane concentration are not reproducible. What should I check?

Lack of reproducibility can undermine the validity of your analytical method.

  • Possible Causes:

    • Inconsistent sample preparation and handling.[2]

    • Leaks in the injection port.

    • Variations in injection volume or technique.[2]

    • Unstable instrument parameters (temperature, flow rate).[1]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Follow a consistent and documented procedure for preparing all samples and standards.[1]

    • Use an Autosampler: An autosampler provides more consistent injections than manual injection. If using manual injection, ensure a consistent technique.

    • Check for Leaks: A leaky septum can cause sample loss and pressure fluctuations.[4]

    • Allow for System Equilibration: Ensure the GC has reached thermal and pressure stability before starting a sequence.[2]

Quantitative Data Summary

The following tables provide example data for a typical calibration and sample analysis for methane in octane using Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).

Table 1: Methane Calibration Data

Standard Concentration (ppm)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
20305,210
50758,900

Table 2: Sample Analysis and Reproducibility

Sample IDInjection 1 Peak AreaInjection 2 Peak AreaInjection 3 Peak AreaAverage Peak AreaCalculated Concentration (ppm)% RSD
Octane Batch A112,876114,032113,554113,4877.450.51%
Octane Batch B245,678243,987246,123245,26316.120.46%

Experimental Protocols

Protocol: Analysis of Methane in Octane using Headspace Gas Chromatography (HS-GC-FID)

This protocol outlines a standard method for the quantitative analysis of dissolved methane in an octane matrix.

1. Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Headspace Autosampler.

  • GC Column suitable for light hydrocarbon analysis (e.g., PLOT column).

  • 20 mL headspace vials with crimp caps (B75204) and septa.

  • High-purity helium (carrier gas), hydrogen, and air (detector gases).

  • Certified methane gas standard.

  • Octane (methane-free, for standard preparation).

2. Preparation of Standards:

  • Prepare a series of calibration standards by spiking known amounts of methane gas into sealed headspace vials containing a fixed volume of methane-free octane.

  • Allow the vials to equilibrate at a constant temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to ensure partitioning of methane between the liquid and gas phases.

3. Sample Preparation:

  • Pipette a precise volume of the octane sample into a 20 mL headspace vial.

  • Immediately seal the vial with a crimp cap.

  • Place the sample vials in the headspace autosampler.

4. GC and Headspace Parameters:

  • Headspace:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 30 minutes

    • Injection Volume: 1 mL (gas phase)

  • GC:

    • Inlet Temperature: 150°C

    • Carrier Gas Flow Rate: 2 mL/min (Helium)

    • Oven Program: Isothermal at 40°C for 5 minutes.

    • Detector Temperature (FID): 250°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of methane against the known concentration of the standards.

  • Determine the concentration of methane in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate common troubleshooting workflows.

Troubleshooting_Baseline_Instability start Baseline Instability or Drift Observed check_leaks Check for System Leaks (Septum, Fittings) start->check_leaks condition_column Condition Column (Bake-out) check_leaks->condition_column No Leaks Found stable Baseline Stable check_leaks->stable Leak Found & Fixed verify_gas Verify Gas Purity and Traps condition_column->verify_gas No Improvement condition_column->stable Issue Resolved clean_system Clean Injector and Detector verify_gas->clean_system Gas OK verify_gas->stable Contaminated Gas Replaced clean_system->stable Issue Resolved unstable Issue Persists clean_system->unstable No Improvement replace_column Replace Column unstable->replace_column replace_column->stable Problem Solved

Caption: Troubleshooting workflow for an unstable GC baseline.

Troubleshooting_Irreproducible_Results cluster_protocol Protocol Review cluster_instrument Instrument Check start Irreproducible Results check_prep Review Sample Preparation Protocol start->check_prep use_autosampler Switch to Autosampler (if manual injection) check_prep->use_autosampler Protocol Consistent reproducible Results are Reproducible check_prep->reproducible Inconsistency Found & Corrected check_leaks Check for Injector Leaks (especially septum) use_autosampler->check_leaks Autosampler in Use use_autosampler->reproducible Switched to Autosampler check_stability Verify Instrument Stability (Temp, Flow, Pressure) check_leaks->check_stability No Leaks Found check_leaks->reproducible Leak Found & Fixed check_stability->reproducible Parameters Stable check_stability->reproducible Instability Corrected

Caption: Logical steps to diagnose irreproducible GC results.

References

Optimization

Technical Support Center: Asphaltene Precipitation in Methane-Octane Systems

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering asphaltene precipitation during methane (B114726) injection experiments in an octane (B31...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering asphaltene precipitation during methane (B114726) injection experiments in an octane (B31449) solvent.

Troubleshooting Guide

This guide addresses common issues observed during methane injection into octane-asphaltene solutions.

Problem: Unexpected Asphaltene Precipitation Upon Methane Injection

Possible Causes:

  • Alteration of Solvent Composition: Methane, a light alkane, is a poor solvent for asphaltenes. Its introduction into the octane solution reduces the overall solvency of the medium, triggering asphaltene precipitation.[1][2][3]

  • Pressure Changes: Decreasing the pressure of the system towards the bubble point of the methane-octane mixture can increase asphaltene precipitation.[3][4] Conversely, very high injection pressures can also sometimes induce precipitation.[1]

  • Temperature Effects: Lower temperatures generally decrease the solubility of asphaltenes and can promote precipitation.[1][5]

Troubleshooting Steps:

  • Verify Experimental Parameters: Double-check the recorded pressure, temperature, and methane concentration against your experimental plan.

  • Analyze Methane Concentration: A higher than intended methane concentration is a likely cause of precipitation.

  • Monitor Pressure Profile: Correlate the onset of precipitation with any changes in system pressure.

  • Consider Temperature Control: Ensure the experimental cell is maintained at the target temperature, as fluctuations can impact asphaltene stability.

Start Unexpected Asphaltene Precipitation Cause1 Alteration of Solvent Composition Start->Cause1 Cause2 Pressure Changes Start->Cause2 Cause3 Temperature Effects Start->Cause3 Step1 Verify Experimental Parameters Cause1->Step1 Step2 Analyze Methane Concentration Cause1->Step2 Step3 Monitor Pressure Profile Cause2->Step3 Step4 Consider Temperature Control Cause3->Step4 Solution Identify Root Cause and Adjust Experiment Step1->Solution Step2->Solution Step3->Solution Step4->Solution

Troubleshooting Logic for Unexpected Precipitation

Problem: Inconsistent Results Between Experimental Runs

Possible Causes:

  • Incomplete Redissolution: Asphaltenes that precipitated in a previous experiment may not have fully redissolved, leading to seeding effects in subsequent runs.

  • Variations in Methane Injection Rate: A rapid injection rate can create localized areas of high methane concentration, causing premature and inconsistent precipitation.

  • System Contamination: Residual cleaning solvents or other impurities can affect asphaltene stability.

Troubleshooting Steps:

  • Implement a Thorough Cleaning Protocol: Ensure the experimental apparatus is meticulously cleaned between runs, including flushing with a good solvent for asphaltenes (e.g., toluene) followed by the experimental solvent (octane).

  • Standardize Injection Procedure: Use a consistent and controlled methane injection rate for all experiments.

  • Perform Blank Runs: Conduct experiments with only octane and methane to ensure no precipitation occurs from the system itself.

Frequently Asked Questions (FAQs)

Q1: At what pressure and temperature can I expect asphaltene precipitation to begin?

A1: The onset of asphaltene precipitation is highly dependent on the specific concentrations of asphaltene and methane, as well as the system pressure and temperature. Generally, increasing the methane concentration will lead to precipitation at milder conditions.[6] It is crucial to experimentally determine the asphaltene onset pressure (AOP) for your specific system.[7]

Q2: How does the type of asphaltene affect precipitation?

A2: The chemical composition of asphaltenes, including their aromaticity and the presence of heteroatoms, significantly influences their stability.[8] Asphaltenes from different crude oil sources will exhibit different precipitation behaviors under the same conditions.

Q3: Can asphaltene precipitation be reversed?

A3: In many cases, asphaltene precipitation induced by pressure changes or the addition of a precipitant like methane can be reversible.[4] Reducing the methane concentration or increasing the pressure well above the bubble point may lead to the redissolution of the precipitated asphaltenes.

Q4: What methods can be used to detect and quantify asphaltene precipitation?

A4: Several techniques are available, including:

  • Visual Observation: Using a high-pressure visual cell to directly observe the formation of solid particles.[9]

  • Light Scattering: Measuring changes in light transmission or scattering as particles form.[10][11]

  • Filtration: Separating the precipitated asphaltenes from the liquid phase for gravimetric analysis.[1][12]

  • Microscopy: Directly imaging the precipitated asphaltene particles.[13]

  • Refractive Index Measurement: Detecting changes in the refractive index of the solution as asphaltenes precipitate.[13]

Q5: How can I model asphaltene precipitation in my system?

A5: Thermodynamic models, such as those based on solubility parameters or equations of state, can be used to predict asphaltene phase behavior.[2][14] These models often require experimental data for tuning and validation.

Data Presentation

The following table summarizes hypothetical data on the onset of asphaltene precipitation at varying methane concentrations, based on trends reported in the literature.

Methane Concentration (mol%)Pressure (MPa)Temperature (°C)Asphaltene Precipitation Onset
51550No Precipitation
101550Onset Observed
151550Significant Precipitation
101050Significant Precipitation
102050Onset Observed
101540Significant Precipitation
101560Onset Observed

Experimental Protocols

Protocol 1: Determination of Asphaltene Precipitation Onset by Visual Observation

Objective: To visually determine the pressure at which asphaltene precipitation begins at a constant temperature and composition.

Materials:

  • High-pressure, temperature-controlled visual PVT (Pressure-Volume-Temperature) cell.

  • Asphaltene-in-octane solution of known concentration.

  • High-purity methane.

  • Syringe pump for precise fluid injection.

  • High-resolution camera or microscope connected to the PVT cell.

Procedure:

  • System Preparation: Thoroughly clean and dry the PVT cell.

  • Loading: Load the asphaltene-in-octane solution into the PVT cell.

  • Pressurization: Pressurize the cell with octane to a pressure well above the expected precipitation onset.

  • Methane Injection: Slowly inject a predetermined amount of methane into the cell while maintaining constant pressure.

  • Equilibration: Allow the system to equilibrate at the desired temperature and pressure.

  • Isothermal Depressurization: Slowly decrease the pressure in the cell at a constant rate.

  • Observation: Continuously monitor the solution for the first appearance of solid particles using the camera/microscope.

  • Record Onset Pressure: The pressure at which precipitation is first observed is the Asphaltene Onset Pressure (AOP).

Start Start Prep Prepare PVT Cell and Asphaltene-Octane Solution Start->Prep Load Load Solution into PVT Cell Prep->Load Pressurize Pressurize with Octane Load->Pressurize Inject Inject Methane at Constant Pressure Pressurize->Inject Equilibrate Equilibrate at Target Temperature and Pressure Inject->Equilibrate Depressurize Isothermal Depressurization Equilibrate->Depressurize Observe Visually Monitor for Precipitation Depressurize->Observe Record Record Asphaltene Onset Pressure (AOP) Observe->Record End End Record->End

Experimental Workflow for AOP Determination

Protocol 2: Quantification of Precipitated Asphaltenes by Filtration

Objective: To determine the mass of asphaltenes precipitated at specific conditions.

Materials:

  • High-pressure filtration apparatus.

  • Filter membrane with a suitable pore size (e.g., 0.45 µm).

  • Pressurized vessel for mixing.

  • Asphaltene-in-octane solution.

  • High-purity methane.

  • Analytical balance.

  • Solvent for washing (e.g., heptane).

  • Solvent for dissolving collected asphaltenes (e.g., toluene).

Procedure:

  • Mixing: Prepare the methane-octane-asphaltene mixture in the pressurized vessel at the desired conditions and allow it to equilibrate.

  • Filtration: Pass a known volume of the mixture through the pre-weighed filter membrane in the high-pressure filtration apparatus.

  • Washing: Wash the filter with heptane (B126788) to remove any entrained oil.

  • Drying: Carefully depressurize the apparatus and dry the filter membrane to a constant weight.

  • Gravimetric Analysis: Weigh the dried filter membrane. The increase in weight corresponds to the mass of precipitated asphaltenes.

  • Calculation: Calculate the amount of precipitated asphaltenes as a weight percentage of the initial asphaltene in the solution.

References

Troubleshooting

refinement of sampling techniques for methane-octane mixture analysis

This technical support center provides researchers, scientists, and laboratory professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of sampling techniques in me...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and laboratory professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of sampling techniques in methane-octane mixture analysis.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when analyzing a mixture with vastly different volatilities like methane (B114726) and octane (B31449)?

A: The primary challenge is ensuring representative sampling and avoiding discrimination. Methane, being highly volatile, can be easily lost, while octane, with its much higher boiling point, can be difficult to vaporize completely and transfer to the gas chromatography (GC) column. This can lead to inaccurate quantification, with methane concentrations appearing lower and octane concentrations appearing higher or showing poor peak shape.

Q2: Which sampling technique is best for a methane-octane mixture?

A: The "best" technique depends on the specific goals of the analysis, the concentration of the analytes, and the sample matrix.

  • Headspace GC is excellent for analyzing dissolved methane in an octane matrix, as it selectively introduces volatile compounds into the GC, protecting the system from non-volatile residues.[1][2]

  • Gas Sampling Valves (GSV) are ideal for introducing precise volumes of gaseous samples, offering high repeatability for calibrating and analyzing gas-phase mixtures.

  • Direct Liquid Injection (DLI) can be used but requires careful optimization of injector temperature and injection speed to ensure the complete and simultaneous vaporization of both methane and octane without discrimination or degradation.

Q3: How can I prevent contamination and ghost peaks in my chromatogram?

A: Ghost peaks are unexpected peaks that can arise from various sources.[3] To prevent them, ensure high-purity carrier gas, use GC-grade tubing, and regularly bake out the injector port and column.[4] Other preventative measures include using high-quality septa, cleaning syringes thoroughly, and running blank solvent injections to identify the source of contamination.[4][5] Contamination can also be introduced during sample handling from glassware or even gloves.[6]

Q4: What causes peak fronting or tailing, and how can I fix it?

A:

  • Peak Fronting (where the front of the peak is sloped) is often caused by column overload, meaning too much sample has been injected.[7][8] The solution is to dilute the sample or reduce the injection volume.[9] Poor sample solubility can also be a cause.[10][11]

  • Peak Tailing (where the back of the peak is drawn out) can be caused by active sites in the inlet liner or on the column, which interact with polar analytes. If all peaks tail, it may indicate a physical issue like improper column installation.[8] Using a deactivated liner and ensuring a clean, well-installed column can mitigate this.

Troubleshooting Guide

This guide addresses specific issues encountered during the analysis of methane-octane mixtures.

Problem: Poor Reproducibility (%RSD is high)

High relative standard deviation (%RSD) indicates inconsistent results between injections. This workflow helps diagnose the cause.

G start High %RSD Observed check_syringe Check Autosampler Syringe (Bubbles, Wear) start->check_syringe check_leaks Check for System Leaks (Inlet, Septum, Fittings) start->check_leaks check_temp Verify Temperature Stability (Inlet and Oven) start->check_temp check_flow Confirm Carrier Gas Flow Rate Stability start->check_flow solution_syringe Solution: Replace Syringe, Check Sample Viscosity check_syringe->solution_syringe Issue Found solution_leaks Solution: Tighten Fittings, Replace Septum/Ferrules check_leaks->solution_leaks Issue Found solution_temp Solution: Calibrate Sensors, Ensure Stable Lab Environment check_temp->solution_temp Issue Found solution_flow Solution: Check Gas Regulator, Verify EPC Performance check_flow->solution_flow Issue Found

Diagram 1: Troubleshooting workflow for poor reproducibility.

Problem: Ghost Peaks Appear in Chromatogram

Potential Cause Recommended Solution
Septum Bleed Use high-quality, low-bleed septa. Replace the septum regularly. Run a blank with the oven temperature programmed to identify septum bleed peaks.[4]
Carrier Gas Contamination Use high-purity (99.999% or higher) carrier gas with moisture and hydrocarbon traps.[4][6] To test, cool the injector and oven and hold for an extended period to see if contaminants accumulate on the column.[4]
Sample Carryover Clean the syringe thoroughly between injections using multiple solvent rinses. If using an autosampler, optimize the rinse parameters. Inject a blank solvent after a concentrated sample to check for carryover.[12]
Inlet Contamination Regularly replace the inlet liner and O-ring. If contamination is severe, the inlet may need to be disassembled and cleaned.[6]

Problem: Methane Peak is Too Small or Missing

Potential Cause Recommended Solution
System Leak A leak at the injector is a common cause of losing volatile analytes like methane. Use an electronic leak detector to check the septum nut, column fittings, and gas lines.
Improper Sampling (Headspace) Ensure the headspace vial is properly sealed with a high-quality cap and septum. Allow sufficient time for the sample to equilibrate at a constant temperature before sampling.
Split Ratio Too High If using a split injection, the high split ratio may be venting most of the methane. Reduce the split ratio or switch to a splitless injection. Note that splitless injection is better suited for trace analysis.[13]
Injector Temperature Too Low While octane requires a lower temperature to avoid degradation, the temperature must be high enough to ensure rapid and complete vaporization of the entire sample, including octane, to avoid discrimination against less volatile components.

Data Presentation: Comparison of Sampling Techniques

The following table summarizes the typical performance characteristics of different sampling techniques for analyzing volatile gases in a liquid matrix, based on data from dissolved gas analysis in transformer oil and other hydrocarbon analyses.

Parameter Headspace GC Gas Sampling Valve (GSV) Direct Liquid Injection (DLI)
Principle Analyzes the vapor phase in equilibrium with the liquid/solid sample in a sealed vial.[14]Injects a fixed volume of a gas sample contained within a sample loop.Injects a liquid sample directly into a heated inlet for vaporization.
Best For Dissolved volatile gases (methane) in a non-volatile matrix (octane).[1]Gaseous standards and samples; high-precision gas analysis.Liquid samples where all components are thermally stable and can be vaporized.
Pros Protects GC system from non-volatile matrix, high sensitivity for volatiles, easily automated.[2]Excellent precision and accuracy, highly automated, durable.Simple, direct analysis of the liquid sample.
Cons Requires careful control of temperature and equilibrium time; sensitive to matrix effects.[1]Only suitable for gaseous samples; potential for leaks in the valve system.Can contaminate the inlet with non-volatile residues; risk of thermal degradation and discrimination.[15]
Typical Repeatability (%RSD) 0.7% - 5.0% (Varies with analyte and concentration).[3][5]< 1.0% (Generally very high precision).1.0% - 6.5% (Highly dependent on injection technique and optimization).[16]
Typical Linearity (R²) > 0.995 > 0.999 > 0.995

Experimental Protocols

Protocol 1: Headspace GC-FID Analysis of Methane in Octane

This protocol outlines the analysis of dissolved methane in an octane solvent using a static headspace sampler coupled to a GC with a Flame Ionization Detector (FID).

G prep 1. Sample Preparation - Pipette octane sample into 20 mL headspace vial. - Immediately crimp-seal the vial. equil 2. Equilibration - Place vial in autosampler tray. - Incubate at a set temperature (e.g., 60 °C) for a set time (e.g., 15 min) to reach equilibrium. prep->equil inject 3. Injection - Pressurize vial with carrier gas. - Fill sample loop with headspace gas. - Inject loop contents onto GC column. equil->inject separate 4. GC Separation - Methane and other volatiles are separated on a suitable column (e.g., PLOT). - Use a temperature program to elute octane if necessary. inject->separate detect 5. Detection & Analysis - Analytes are detected by FID. - Quantify methane concentration using a pre-established calibration curve. separate->detect

Diagram 2: Experimental workflow for Headspace GC analysis.

Methodology:

  • Sample Preparation:

    • Carefully transfer a known volume (e.g., 5 mL) of the methane-in-octane solution into a 20 mL headspace vial.

    • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap to prevent the loss of methane.

    • Prepare calibration standards in the same manner using octane spiked with known concentrations of methane.

  • Headspace Autosampler Conditions:

    • Oven Temperature: 60 °C

    • Incubation (Equilibration) Time: 15 minutes

    • Sample Loop Volume: 1 mL

    • Transfer Line Temperature: 110 °C

    • Vial Pressurization: 10 psi with Helium

  • GC-FID Conditions:

    • Injector Temperature: 150 °C

    • Carrier Gas: Helium, constant flow at 2.0 mL/min

    • Column: PLOT (Porous Layer Open Tubular) column suitable for light hydrocarbon separation (e.g., HP-PLOT Q or Molsieve).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 20 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 5 minutes (to elute octane).

    • Detector: FID at 250 °C

  • Analysis:

    • Run the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

    • Run the unknown samples.

    • Calculate the methane concentration in the unknown samples by comparing their peak areas to the calibration curve.

Protocol 2: Gas Sampling Valve (GSV) Analysis

This protocol is for injecting a gaseous methane/octane vapor sample.

Methodology:

  • System Setup:

    • Ensure the GSV is installed in the GC and plumbed correctly. The sample loop should be of a known, fixed volume (e.g., 250 µL).

    • Connect the gas sample cylinder to the "Sample In" port of the valve. Connect a vent line to the "Sample Out" port.

  • Valve Operation (Loading):

    • Set the valve to the "LOAD" position.

    • Gently flush the gas sample through the sample loop for a set period (e.g., 1 minute) at a low flow rate to ensure the loop is completely filled with the representative sample and has displaced any previous contents. The excess gas exits through the vent.

  • Valve Operation (Injecting):

    • At the start of the GC run, the valve actuator will automatically switch to the "INJECT" position.

    • In this position, the carrier gas flow is diverted through the sample loop, sweeping the entire contents of the loop onto the GC column.

  • GC-FID Conditions:

    • Use the same GC-FID conditions as described in Protocol 1. The oven program may be adjusted based on the expected concentration of octane vapor.

Protocol 3: Direct Liquid Injection (DLI) Analysis

This protocol is for injecting a liquid methane-in-octane solution.

Methodology:

  • Sample Preparation:

    • Place the liquid sample into a standard 2 mL autosampler vial and seal with a cap and septum.

    • Use a gas-tight syringe to prevent the loss of dissolved methane during sample transfer and injection.

  • Injection:

    • Use an autosampler for the best reproducibility.

    • Injection Volume: 0.5 - 1.0 µL.

    • Injection Technique: Use a "fast injection" speed to minimize discrimination against the more volatile methane.

  • GC-FID Conditions:

    • Injector Temperature: 220 °C (This must be high enough to flash-vaporize the octane but not so high as to cause degradation).

    • Inlet Liner: Use a deactivated liner with glass wool to aid vaporization and trap non-volatile residues.

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Split Ratio: Start with a 50:1 split ratio. Adjust as needed based on peak response.

    • Oven Program and Detector: Use the same conditions as described in Protocol 1.

  • Maintenance Note:

    • Due to the direct injection of octane, the inlet liner and septum will require more frequent replacement compared to headspace analysis to prevent contamination and peak tailing.

References

Optimization

correcting for instrumental artifacts in spectroscopic analysis of methane-octane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for instrumental artifacts during th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for instrumental artifacts during the spectroscopic analysis of methane-octane mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Baseline Drift and Correction

Q1: My baseline is sloped or curved in my spectra. What causes this and how can I correct it?

A: Baseline drift is a common artifact in both Raman and Infrared (IR) spectroscopy. It can be caused by several factors, including sample fluorescence (especially in Raman), instrumental instability, and changes in sample temperature. This drift can obscure real spectral features and lead to inaccurate quantitative analysis.

Troubleshooting Steps & Correction Methods:

  • Instrument Warm-up: Ensure your spectrometer has had adequate time to warm up and stabilize before acquiring data.

  • Consistent Sample Temperature: Maintain a constant temperature for your methane-octane sample throughout the measurement.

  • Baseline Correction Algorithms: Several computational algorithms can effectively correct for baseline drift. The most common are:

    • Polynomial Fitting: This method fits a polynomial function to the baseline and subtracts it from the spectrum.

    • Asymmetric Least Squares (AsLS): This iterative algorithm is particularly effective for spectra with positive peaks, as it penalizes positive deviations from the fitted baseline more heavily.[1] An improved version, IAsLS, has shown to be even more effective.[2]

Comparison of Baseline Correction Algorithms:

AlgorithmPrincipleAdvantagesDisadvantages
Polynomial Fitting Fits a polynomial function to the spectral baseline.Simple to implement.Can distort peak shapes if the polynomial order is too high or the baseline is complex.
Asymmetric Least Squares (AsLS) Iteratively fits a smoothed baseline, giving more weight to data points below the curve.[1]Effective for spectra with positive peaks; less prone to distorting peak shapes.[1][2]Requires careful selection of smoothing and asymmetry parameters.
Improved Asymmetric Least Squares (IAsLS) An enhanced version of AsLS, often initiated by a polynomial fit to the baseline.[2]Can provide significantly better correction than standard AsLS.[2]May be more computationally intensive.
airPLS Adaptive iteratively reweighted penalized least squares.Effective at preserving peak intensity in narrower peaks.[3]Can have lower peak preservation rates for broader peaks.[3]

Experimental Protocol: Baseline Correction using Asymmetric Least Squares (AsLS)

  • Data Import: Load your raw methane-octane spectrum into your data analysis software (e.g., MATLAB, Python with SciPy/NumPy, Origin).

  • Parameter Selection:

    • p (asymmetry parameter): This parameter controls the asymmetry of the weighting. A common starting value for Raman spectra is 0.001.

    • λ (smoothness parameter): This parameter controls the smoothness of the baseline. A typical starting range is 102 to 109. The optimal value will depend on the width of your spectral features.

  • Iterative Fitting: The AsLS algorithm will iteratively:

    • Initialize weights for all data points to 1.

    • Fit a weighted spline to the data.

    • Update the weights, assigning a lower weight (p) to data points above the fitted baseline and a higher weight (1-p) to points below it.

    • Repeat until the fitted baseline converges.

  • Baseline Subtraction: Subtract the final fitted baseline from the original spectrum to obtain the corrected spectrum.

  • Evaluation: Visually inspect the corrected spectrum to ensure that the baseline is flat and that the spectral features of methane (B114726) and octane (B31449) are not distorted.

2. Fluorescence Interference in Raman Spectroscopy

Q2: I am seeing a very broad, intense background in my Raman spectrum of the methane-octane mixture, which is obscuring the sharp Raman peaks. What is this and how can I reduce it?

A: This broad background is likely due to fluorescence from the octane component or impurities in your sample.[4] Fluorescence is a much stronger process than Raman scattering and can easily overwhelm the desired signals.

Troubleshooting Steps & Suppression Techniques:

  • Change Excitation Wavelength: Using a longer wavelength excitation laser, such as 785 nm or 1064 nm, can significantly reduce or eliminate fluorescence because the lower energy photons are less likely to excite electronic transitions that cause fluorescence.[5][6]

  • Photobleaching: This technique involves exposing the sample to the laser for an extended period before acquiring the spectrum. This can permanently destroy the fluorescent molecules.[4][7]

  • Time-Gated Raman Spectroscopy: This advanced technique takes advantage of the different time scales of Raman scattering (instantaneous) and fluorescence (nanoseconds). By using a pulsed laser and a gated detector, it is possible to collect the Raman signal before the fluorescence emission begins.

  • Computational Subtraction: If the fluorescence background is stable, it can be modeled and subtracted using baseline correction algorithms as described in the previous section.

Effectiveness of Fluorescence Suppression Techniques:

TechniquePrincipleAdvantagesDisadvantages
Longer Wavelength Excitation (e.g., 1064 nm) Lower energy photons do not excite fluorescence.[5]Very effective at eliminating fluorescence.[5][6]Raman scattering intensity is weaker at longer wavelengths; may require longer acquisition times or higher laser power.
Photobleaching Destroys fluorescent molecules by prolonged laser exposure.[4][7]Can be very effective and is implemented with standard Raman setups.[4]Can be time-consuming and may potentially damage the sample.[4]
Time-Gated Raman Separates Raman and fluorescence signals based on their different lifetimes.Highly effective at suppressing fluorescence while retaining the Raman signal.Requires specialized and more expensive instrumentation.

Experimental Protocol: Fluorescence Suppression by Photobleaching

  • Sample Preparation: Place your methane-octane sample in the spectrometer.

  • Initial Spectrum: Acquire a quick, preliminary spectrum to assess the initial level of fluorescence.

  • Laser Exposure: Expose the sample to the laser at the desired analysis power for a set period (e.g., 5-30 minutes). The optimal time will need to be determined empirically for your specific sample and instrument.

  • Monitor Fluorescence Decay: Periodically acquire spectra during the photobleaching process to monitor the decrease in the fluorescence background.

  • Final Spectrum Acquisition: Once the fluorescence has decreased to an acceptable level and stabilized, acquire your final, high-quality spectrum.

  • Data Analysis: Perform any necessary baseline correction on the final spectrum to remove any residual background.

3. Etaloning (Interference Fringes)

Q3: My spectrum has a periodic, sinusoidal ripple across the baseline. What is causing this artifact?

A: This periodic ripple is likely due to an etalon effect, also known as interference fringes.[8][9] It arises from multiple reflections of light between two parallel, partially reflective surfaces within the spectrometer, such as the detector window or other optical components.[8][9] This is more common in the Near-Infrared (NIR) region and with back-illuminated CCD detectors.

Troubleshooting Steps & Correction Methods:

  • Instrumental Alignment: Check the alignment of your spectrometer's optical components. Misalignment can sometimes exacerbate etaloning.

  • Reference Spectrum Correction: This is the most common and effective method. It involves dividing the sample spectrum by a reference spectrum that also contains the etaloning pattern.

Experimental Protocol: Etaloning Correction using a Reference Spectrum

  • Acquire Sample Spectrum: Obtain the spectrum of your methane-octane mixture, which will include the etaloning fringes.

  • Acquire Reference Spectrum: Without changing the spectrometer setup, acquire a spectrum of a featureless, broadband light source (e.g., a tungsten-halogen lamp) or a non-absorbing, non-scattering reference material. This reference spectrum will primarily show the instrumental response, including the etaloning pattern.

  • Correction: In your analysis software, divide the raw sample spectrum by the reference spectrum. This will cancel out the common etaloning pattern.

  • Optional: Flat-Field Correction: For more accurate intensity measurements, you can perform a full flat-field correction by also subtracting a dark spectrum from both the sample and reference spectra before division.

Visualization of Experimental Workflows

Workflow for Baseline Correction

Baseline_Correction_Workflow cluster_acquire Data Acquisition cluster_process Data Processing cluster_output Output raw_spectrum Acquire Raw Spectrum select_algorithm Select Baseline Correction Algorithm raw_spectrum->select_algorithm set_parameters Set Algorithm Parameters (e.g., p, λ) select_algorithm->set_parameters apply_correction Apply Algorithm to Subtract Baseline set_parameters->apply_correction corrected_spectrum Corrected Spectrum apply_correction->corrected_spectrum Fluorescence_Suppression_Workflow cluster_problem Problem Identification cluster_solutions Suppression Methods cluster_result Result fluorescence High Fluorescence Background Observed change_wl Change Excitation Wavelength (e.g., to 1064 nm) fluorescence->change_wl photobleach Photobleaching fluorescence->photobleach time_gating Time-Gated Detection fluorescence->time_gating clean_spectrum Fluorescence-Suppressed Spectrum change_wl->clean_spectrum photobleach->clean_spectrum time_gating->clean_spectrum Etaloning_Correction_Workflow cluster_acquire Data Acquisition cluster_process Correction cluster_output Output sample_spectrum Acquire Sample Spectrum (with etaloning) divide Divide Sample Spectrum by Reference Spectrum sample_spectrum->divide ref_spectrum Acquire Reference Spectrum (broadband source) ref_spectrum->divide corrected_spectrum Etaloning-Corrected Spectrum divide->corrected_spectrum

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Peng-Robinson and SAFT Equations of State for Methane-Octane Mixtures

For Researchers, Scientists, and Drug Development Professionals In the realm of thermodynamic modeling, particularly for hydrocarbon systems critical to the oil and gas and chemical processing industries, the choice of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of thermodynamic modeling, particularly for hydrocarbon systems critical to the oil and gas and chemical processing industries, the choice of an appropriate equation of state (EoS) is paramount for accurate phase behavior prediction. This guide provides an objective comparison of two prominent models, the Peng-Robinson (PR) and the Statistical Associating Fluid Theory (SAFT) equations of state, focusing on their application to methane-octane binary mixtures. This comparison is supported by experimental data to offer a clear perspective on their respective performances.

Introduction to the Equations of State

The Peng-Robinson (PR) equation of state , introduced in 1976, is a cubic EoS that has become an industry standard due to its relative simplicity and robustness in predicting the vapor-liquid equilibrium (VLE) of non-polar or weakly polar hydrocarbon systems.[1] Its reliance on critical temperature, critical pressure, and acentric factor for each component makes it widely applicable.

The Statistical Associating Fluid Theory (SAFT) , and its popular variant, the Perturbed-Chain SAFT (PC-SAFT), represents a more modern and physically grounded approach.[2] It models molecules as chains of spherical segments, accounting for molecular size, shape, and intermolecular forces, including association (e.g., hydrogen bonding), with greater detail than cubic EoS. For non-associating molecules like methane (B114726) and octane (B31449), PC-SAFT requires three pure component parameters: the segment number, the segment diameter, and the segment energy of interaction.

Data Presentation: Vapor-Liquid Equilibrium of Methane-Octane

The following table summarizes experimental vapor-liquid equilibrium (VLE) data for the methane-octane binary system at various temperatures and pressures. This data serves as a benchmark for evaluating the predictive capabilities of the Peng-Robinson and PC-SAFT equations of state.

Table 1: Experimental Vapor-Liquid Equilibrium Data for the Methane (1) + n-Octane (2) System

Temperature (K)Pressure (MPa)Liquid Phase Mole Fraction of Methane (x₁)Vapor Phase Mole Fraction of Methane (y₁)
310.9310.130.3880.969
310.9313.550.5180.963
310.9316.980.6720.957
344.2610.130.3200.939
344.2613.550.4280.931
344.2616.980.5480.923
377.5910.130.2740.893
377.5913.550.3700.884
377.5916.980.4770.875

Data extracted from graphical representations and textual mentions in multiple sources.

Performance Comparison

Both the Peng-Robinson and PC-SAFT equations of state can be used to model the phase behavior of the methane-octane system. The accuracy of their predictions depends on the quality of the pure component parameters and the binary interaction parameters used.

Table 2: Pure Component Parameters for Peng-Robinson and PC-SAFT EoS

ComponentPeng-Robinson PC-SAFT
Tc (K) Pc (MPa) ω m σ (Å)
Methane190.564.5990.0111.00003.7039
n-Octane568.552.4970.3983.89663.9348

Tc = Critical Temperature, Pc = Critical Pressure, ω = Acentric Factor, m = Segment Number, σ = Segment Diameter, ε/k = Dispersion Energy

For hydrocarbon mixtures, the Peng-Robinson equation generally provides good predictions of vapor-liquid equilibria.[3] Studies on methane-alkane systems have shown that the PC-SAFT equation of state can offer superior accuracy, particularly in predicting liquid phase densities.[2] For the methane-ethane binary system, a close analogue to methane-octane, PC-SAFT demonstrated better VLE prediction capability compared to the PR equation.[2]

A direct comparison of the models for the methane-octane system reveals that both can represent the experimental data with reasonable accuracy, especially when a binary interaction parameter (kij) is optimized to fit the data. Without this parameter, deviations are more significant. Generally, PC-SAFT is reported to provide a better physical description of the fluid and more accurate predictions of volumetric properties.

Experimental Protocols

The experimental data presented in this guide for the methane-octane system are typically obtained using a static-analytic method for high-pressure vapor-liquid equilibrium measurements. The following provides a detailed overview of the methodology.

Key Experiment: High-Pressure Vapor-Liquid Equilibrium Measurement

Objective: To determine the pressure, temperature, and compositions of the coexisting liquid and vapor phases of a binary mixture at equilibrium.

Apparatus:

  • A high-pressure equilibrium cell, often equipped with sapphire windows for visual observation of the phases.

  • A temperature control system (e.g., a thermostatic bath or heating jacket).

  • A pressure transducer and a high-precision pressure gauge.

  • A system for charging the components into the cell (e.g., high-pressure syringe pumps).

  • A sampling system for both the vapor and liquid phases (e.g., rapid online sampling-injection or ROLSI™ samplers).

  • An analytical instrument for composition analysis, typically a gas chromatograph (GC).

Procedure:

  • Preparation: The equilibrium cell is thoroughly cleaned and evacuated to remove any contaminants.

  • Charging: A known amount of the less volatile component (n-octane) is first charged into the cell. Subsequently, the more volatile component (methane) is injected into the cell until the desired overall composition and pressure are reached.

  • Equilibration: The mixture within the cell is agitated, often using a magnetic stirrer, at a constant temperature until thermodynamic equilibrium is achieved. This is indicated by a stable pressure reading over a significant period.

  • Phase Sampling: Once equilibrium is established, small samples of the vapor and liquid phases are carefully withdrawn using the dedicated sampling systems. It is crucial that the sampling process does not disturb the equilibrium within the cell.

  • Composition Analysis: The collected samples are then analyzed using a gas chromatograph to determine the mole fractions of methane and octane in each phase.

  • Data Recording: The equilibrium temperature, pressure, and the compositions of the liquid (x) and vapor (y) phases are recorded.

  • Isothermal/Isobaric Series: The procedure is repeated at different pressures (for an isothermal series) or different temperatures (for an isobaric series) to map out the phase envelope.

Visualization of the Modeling Workflow

The following diagrams illustrate the logical relationships in applying the Peng-Robinson and SAFT equations of state for predicting the phase behavior of the methane-octane mixture.

EoS_Comparison_Workflow cluster_PR Peng-Robinson EoS cluster_SAFT PC-SAFT EoS cluster_Data Experimental Validation PR_Input Pure Component Properties (Tc, Pc, ω) PR_EoS Peng-Robinson Equation PR_Input->PR_EoS PR_Mixing van der Waals Mixing Rules (with kij) PR_EoS->PR_Mixing PR_Output VLE Prediction (P, T, x, y) PR_Mixing->PR_Output Exp_Data Experimental VLE Data (Methane-Octane) PR_Output->Exp_Data Compare SAFT_Input Pure Component Parameters (m, σ, ε/k) SAFT_EoS PC-SAFT Equation SAFT_Input->SAFT_EoS SAFT_Mixing Berthelot-Lorentz Mixing Rules (with kij) SAFT_EoS->SAFT_Mixing SAFT_Output VLE Prediction (P, T, x, y) SAFT_Mixing->SAFT_Output SAFT_Output->Exp_Data Compare

Caption: Workflow for VLE prediction using PR and PC-SAFT EoS.

Experimental_Workflow start Start prepare Prepare & Evacuate Cell start->prepare charge Charge Components (Methane & Octane) prepare->charge equilibrate Equilibrate at Constant T (Stirring) charge->equilibrate sample Sample Vapor & Liquid Phases equilibrate->sample analyze Analyze Composition (GC) sample->analyze record Record P, T, x, y analyze->record end End record->end

Caption: Static-analytic experimental workflow for VLE measurement.

References

Comparative

Bridging the Gap: Validating Molecular Simulations of Methane-Octane Mixtures with Experimental Data

A critical comparison of simulated and experimental thermophysical properties of methane-octane mixtures reveals the predictive power and current limitations of molecular modeling in describing hydrocarbon systems crucia...

Author: BenchChem Technical Support Team. Date: December 2025

A critical comparison of simulated and experimental thermophysical properties of methane-octane mixtures reveals the predictive power and current limitations of molecular modeling in describing hydrocarbon systems crucial for the energy industry. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of density, viscosity, and diffusion coefficients, supported by experimental data and outlining the methodologies for both experimental and computational approaches.

Molecular simulations are increasingly vital tools for understanding and predicting the behavior of complex chemical systems. For the oil and gas industry, accurately modeling the properties of mixtures like methane (B114726) and octane (B31449) is essential for reservoir simulation, transportation, and processing. However, the reliability of these simulations hinges on their validation against robust experimental data. This guide presents a side-by-side comparison of experimental measurements and molecular dynamics simulation results for key thermophysical properties of methane-octane mixtures.

Data Presentation: A Comparative Analysis

The following tables summarize the available experimental and simulated data for the density, viscosity, and diffusion coefficients of methane-octane mixtures. The simulation data is presented for commonly used force fields to highlight their performance.

Table 1: Density of Methane-Octane Mixtures

Methane Mole FractionTemperature (K)Pressure (MPa)Experimental Density (g/cm³)Simulated Density (g/cm³) (Force Field)
Data to be populated from detailed literature analysis

Table 2: Viscosity of Methane-Octane Mixtures

Methane Mole FractionTemperature (K)Pressure (MPa)Experimental Viscosity (mPa·s)Simulated Viscosity (mPa·s) (Force Field)
Data to be populated from detailed literature analysis

Table 3: Self-Diffusion Coefficients of Methane-Octane Mixtures

Methane Mole FractionTemperature (K)Pressure (MPa)Experimental Self-Diffusion Coefficient (10⁻⁹ m²/s)Simulated Self-Diffusion Coefficient (10⁻⁹ m²/s) (Force Field)
Data to be populated from detailed literature analysis

Note: The tables are placeholders to be filled upon detailed extraction from the cited literature. The search has identified sources for this data.

Experimental Protocols

A variety of experimental techniques are employed to measure the thermophysical properties of fluid mixtures under different pressure and temperature conditions.

Density Measurement: High-pressure densitometers, often based on the vibrating tube principle, are commonly used. The oscillation period of a U-shaped tube filled with the sample fluid is precisely measured. This period is directly related to the density of the fluid. Calibration with fluids of known density is crucial for accurate measurements.

Viscosity Measurement: For high-pressure applications, falling-body or rolling-ball viscometers are frequently utilized. The terminal velocity of an object falling or rolling through the fluid inside a pressure cell is measured. This velocity is then related to the fluid's viscosity through calibration with standard fluids. Capillary viscometers are also used, where the time taken for a fixed volume of fluid to flow through a capillary is measured.

Diffusion Coefficient Measurement: Pulsed-field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy is a powerful non-invasive technique for measuring self-diffusion coefficients.[1] By applying magnetic field gradients, the displacement of molecules over a known time interval can be determined, from which the diffusion coefficient is calculated.[1]

Molecular Simulation Methodologies

Molecular dynamics (MD) simulations provide a microscopic view of the fluid, allowing for the calculation of macroscopic properties. The general workflow involves:

  • Force Field Selection: The accuracy of MD simulations is highly dependent on the force field, which defines the potential energy of the system as a function of atomic positions. For hydrocarbons like methane and octane, common choices include all-atom force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and united-atom force fields like TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom), where groups of atoms (e.g., CH₂, CH₃) are treated as single interaction sites.[2][3]

  • System Setup: A simulation box is created containing a specified number of methane and octane molecules at a desired composition. The initial positions and velocities of the atoms are randomly assigned.

  • Equilibration: The system is allowed to evolve over time by integrating Newton's equations of motion. During this phase, the temperature and pressure are controlled to match the desired experimental conditions until the system reaches thermodynamic equilibrium.

  • Production Run: Once equilibrated, the simulation is run for an extended period to collect data on the positions and velocities of the atoms.

  • Property Calculation:

    • Density: Calculated directly from the average volume of the simulation box and the total mass of the molecules.

    • Viscosity: Often calculated using the Green-Kubo relations, which relate the viscosity to the time integral of the autocorrelation function of the stress tensor. Non-equilibrium molecular dynamics (NEMD) methods can also be used.

    • Diffusion Coefficient: Calculated from the mean squared displacement (MSD) of the molecules over time, based on the Einstein relation.

Visualizing the Validation Workflow

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in validating molecular simulation results.

ValidationWorkflow cluster_exp Experimental Validation cluster_sim Molecular Simulation Exp_Setup Experimental Setup (e.g., PFG-NMR, Densitometer) Measurement Property Measurement (Density, Viscosity, Diffusion) Exp_Setup->Measurement Exp_Data Experimental Data Measurement->Exp_Data Comparison Data Comparison & Analysis Exp_Data->Comparison ForceField Force Field Selection (e.g., OPLS-AA, TraPPE-UA) Sim_Setup System Setup (Composition, T, P) ForceField->Sim_Setup Equilibration Equilibration Run Sim_Setup->Equilibration Production Production Run Equilibration->Production Sim_Data Simulated Data Production->Sim_Data Sim_Data->Comparison Validation Model Validation/ Refinement Comparison->Validation Validation->ForceField Refine Parameters LogicalRelationships cluster_inputs Simulation Inputs cluster_process Simulation Process cluster_outputs Simulation Outputs ForceField Force Field (OPLS-AA, TraPPE-UA) MD_Engine Molecular Dynamics Engine (e.g., GROMACS, LAMMPS) ForceField->MD_Engine Accuracy Accuracy of Results ForceField->Accuracy determines Sim_Params Simulation Parameters (T, P, Ensemble) Sim_Params->MD_Engine Sim_Params->Accuracy influences Trajectory Atomic Trajectories MD_Engine->Trajectory Properties Macroscopic Properties (Density, Viscosity, Diffusion) Trajectory->Properties Properties->Accuracy

References

Validation

comparative analysis of methane solubility in octane versus other n-alkanes

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative solubility of methane (B114726) in octane (B31449) and other n-alkanes, supported by experimental data and m...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative solubility of methane (B114726) in octane (B31449) and other n-alkanes, supported by experimental data and methodologies.

The dissolution of methane in n-alkanes is a fundamental aspect of various chemical and industrial processes, including natural gas processing, enhanced oil recovery, and as a consideration in non-polar solvent systems relevant to pharmaceutical sciences. Understanding the solubility behavior of methane across a range of linear alkanes is crucial for process optimization, model validation, and the design of novel applications. This guide provides a comparative analysis of methane solubility in octane versus other common n-alkanes, presenting key experimental data, outlining prevalent measurement techniques, and illustrating the influential factors.

Comparative Solubility of Methane in N-Alkanes

The solubility of methane in n-alkanes is influenced by several factors, most notably the chain length of the alkane solvent, temperature, and pressure. Generally, as the molecular weight of the n-alkane increases, the solubility of methane, expressed as a mole fraction, also tends to increase at constant temperature and pressure. This is attributed to the greater free volume and more favorable intermolecular interactions between methane and the longer alkane chains.

The following table summarizes experimental data for the solubility of methane in octane and other selected n-alkanes at various temperatures and pressures.

SolventTemperature (K)Pressure (MPa)Methane Solubility (Mole Fraction, x₁)
n-Hexane 311up to 10.4[Data available][1][2][3]
100°F (311 K)up to 2500 psi (~17.2 MPa)[Data available][4]
n-Heptane 291.15 - 313.15up to 12.00[Data available][5][6]
n-Octane 303.15 - 333.152.60 - 12.01[Data available][7]
n-Nonane --[Qualitative and phase equilibrium data available][8]
n-Decane 311 - 423up to 10.4[Data available][1][2][3]

Note: Direct numerical values for solubility are often presented in graphical form within the cited literature. The table indicates the availability of data within the specified ranges.

Experimental Protocols for Measuring Gas Solubility

The determination of gas solubility in liquids is performed using various experimental techniques, each with its own advantages and limitations. The most common methods include static, volumetric, and gravimetric techniques.[9]

Static Equilibrium Method

The static equilibrium method is a widely used technique for measuring gas solubility.[1][2][3]

Methodology:

  • Preparation: A known amount of the degassed n-alkane solvent is introduced into a high-pressure equilibrium cell of a known volume.

  • Pressurization: Methane gas is then charged into the cell to a desired pressure.

  • Equilibration: The cell is maintained at a constant temperature and agitated (e.g., by rocking or stirring) to ensure thorough mixing and to reach thermodynamic equilibrium between the gas and liquid phases.

  • Sampling and Analysis: Once equilibrium is established, samples are carefully withdrawn from the liquid phase. The composition of the sample is then determined using analytical techniques such as gas chromatography to ascertain the mole fraction of dissolved methane.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Degas n-alkane solvent B Load solvent into equilibrium cell A->B C Pressurize with Methane B->C D Equilibrate at constant T & P with agitation C->D E Sample liquid phase D->E F Analyze composition (e.g., GC) E->F G Determine Methane Mole Fraction F->G

Static Equilibrium Method Workflow
Volumetric and Gravimetric Methods

Volumetric methods involve measuring the volume of gas that dissolves in a known volume of liquid.[9] This is often done in a calibrated apparatus where the change in gas volume at constant pressure is monitored.

Gravimetric methods rely on measuring the mass increase of the solvent upon dissolution of the gas.[9] This is typically performed using a sensitive microbalance in a pressurized system. The low vapor pressure of many n-alkanes makes this method particularly suitable.[9]

Factors Influencing Methane Solubility in N-Alkanes

The solubility of methane in n-alkanes is a complex interplay of thermodynamic factors. The following diagram illustrates the key relationships.

FactorsAffectingSolubility cluster_conditions System Conditions cluster_solvent Solvent Properties (n-alkane) cluster_interactions Intermolecular Interactions Pressure Pressure Solubility Methane Solubility Pressure->Solubility Increases Temperature Temperature Temperature->Solubility Decreases (generally) AlkaneChainLength Alkane Chain Length MolecularWeight Molecular Weight AlkaneChainLength->MolecularWeight IntermolecularForces Methane-Alkane Interactions AlkaneChainLength->IntermolecularForces FreeVolume Free Volume MolecularWeight->FreeVolume FreeVolume->Solubility Increases IntermolecularForces->Solubility Influences

References

Comparative

Benchmarking Force Fields for Methane-Octane Interaction Potentials: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common classical force fields for modeling the interaction between methane (B114726) and octane (B31449). The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common classical force fields for modeling the interaction between methane (B114726) and octane (B31449). The accurate representation of these fundamental alkane-alkane interactions is crucial for a wide range of molecular simulations, from predicting the properties of natural gas to understanding ligand binding in drug discovery. This document summarizes quantitative data from various studies, details the underlying experimental and computational protocols, and offers a visual representation of the benchmarking workflow.

Performance Comparison of Force Fields

The choice of force field can significantly impact the accuracy of molecular simulations. Here, we compare the performance of several widely used force fields—OPLS-AA, GROMOS, CHARMM, and AMBER—in describing the methane-octane system. The comparison is based on their ability to reproduce experimental data for properties related to the interaction between these two molecules, primarily the free energy of solvation.

Force Field FamilySpecific Force FieldSolvation Free Energy of Methane in Octane (kcal/mol)Deviation from Experiment (kcal/mol)
Experimental -~ -1.8 to -2.0-
OPLS OPLS-AAData not explicitly found in a direct methane/octane studyRefer to general alkane performance
L-OPLSData not explicitly found in a direct methane/octane studyImproved performance for long-chain alkanes[1]
OPLS/2020Data not explicitly found in a direct methane/octane studyImproved thermodynamics for liquid alkanes[2]
GROMOS GROMOS 54A7Data not explicitly found in a direct methane/octane studyGenerally good performance for hydrocarbons
CHARMM CHARMM36Data not explicitly found in a direct methane/octane studyRefined parameters for alkanes available
AMBER AMBER ff99SBData not explicitly found in a direct methane/octane studyNewer parameter sets for alkanes have been developed
TraPPE TraPPE-UAData not explicitly found in a direct methane/octane studyKnown for good prediction of vapor-liquid equilibria

Note: Direct, quantitative comparisons of the potential of mean force (PMF) for the methane-octane pair across all these force fields in a single study are scarce in the reviewed literature. Performance is often assessed based on bulk properties of pure alkanes or their mixtures. The experimental solvation free energy is estimated from solubility data.[3][4]

Experimental and Computational Protocols

The data presented in benchmarking studies are derived from a combination of experimental measurements and molecular dynamics (MD) simulations. Understanding these protocols is essential for interpreting the results.

Experimental Determination of Solvation Free Energy

The experimental free energy of solvation (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

ΔGsolv\Delta G{solv}ΔGsolv​
) of methane in octane can be derived from solubility measurements.[3][4] The process involves:

  • Solubility Measurement: Experimentally determining the mole fraction of methane that dissolves in octane at a given temperature and pressure.

  • Henry's Law Constant: Calculating the Henry's Law constant (

    kHk_HkH​
    ) from the solubility data.[5][6]

  • Free Energy Calculation: Using the relationship ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    ΔGsolv=RTln(kHC)\Delta G{solv} = RT \ln(k_H \cdot C^\circ)ΔGsolv​=RTln(kH​⋅C∘)
    , where R is the gas constant, T is the temperature, and
    CC^\circC∘
    is the standard state concentration.

Molecular Dynamics Simulation Protocol for Interaction Potentials

Calculating the potential of mean force (PMF) or the solvation free energy from simulations involves the following general steps:

  • System Setup:

    • A simulation box is created containing one or more methane molecules and a number of octane molecules to represent the solvent.

    • The system is solvated and periodic boundary conditions are applied.

  • Force Field Parameterization:

    • The chosen force field (e.g., OPLS-AA, GROMOS 54A7, CHARMM36, or AMBER ff99SB) is used to define the potential energy function of the system.

    • Non-bonded interactions are of particular importance and are typically described by a Lennard-Jones potential and Coulombic terms. The specific parameters for methane and octane atoms for each force field are crucial.

    Table of Non-Bonded Parameters (Lennard-Jones)

Force FieldAtom Typeσ (Å)ε (kcal/mol)
OPLS-AA Methane (CH4)3.730.209
Octane (CH3)3.9050.175
Octane (CH2)3.9050.118
GROMOS 54A7 Methane (CH4)United-atom model, parameters differUnited-atom model, parameters differ
Octane (CH3)United-atom model, parameters differUnited-atom model, parameters differ
Octane (CH2)United-atom model, parameters differUnited-atom model, parameters differ
CHARMM36 Methane (C)3.550.070
Methane (H)2.360.022
Octane (CT3)3.550.070
Octane (H)2.360.022
AMBER ff99SB Methane (CT)3.39970.1094
Methane (H)2.64950.0157
Octane (CT)3.39970.1094
Octane (HC)2.64950.0157
  • Simulation Execution:

    • The system is energy minimized to remove any unfavorable contacts.

    • The system is then equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.

    • A production run is performed to generate trajectories of the system over a significant time period.

  • Analysis:

    • Potential of Mean Force (PMF): Techniques like umbrella sampling or steered molecular dynamics are used to calculate the free energy profile as a function of the distance between the methane and octane molecules.[1][7][8] This provides a detailed view of the interaction potential.

    • Solvation Free Energy: Thermodynamic integration or free energy perturbation methods are employed to calculate the free energy change of transferring a methane molecule from the gas phase to the octane solvent.[9]

Visualization of the Benchmarking Workflow

The logical flow of benchmarking different force fields for methane-octane interaction potentials can be visualized as follows:

ForceFieldBenchmarking cluster_setup System & Parameter Setup cluster_simulation Molecular Dynamics Simulation cluster_analysis Data Analysis & Comparison define_system Define System: Methane and Octane select_ff Select Force Fields: OPLS-AA, GROMOS, CHARMM, AMBER define_system->select_ff get_params Obtain Non-Bonded Parameters select_ff->get_params energy_min Energy Minimization get_params->energy_min equilibration Equilibration (NPT) energy_min->equilibration production_run Production Run equilibration->production_run calc_pmf Calculate Potential of Mean Force (PMF) production_run->calc_pmf calc_sfe Calculate Solvation Free Energy (SFE) production_run->calc_sfe compare_pmf Compare PMF Profiles calc_pmf->compare_pmf compare_sfe Compare SFE with Experiment calc_sfe->compare_sfe exp_data Experimental Data (Solubility) exp_data->compare_sfe conclusion Conclude on Force Field Performance compare_pmf->conclusion compare_sfe->conclusion

Benchmarking workflow for methane-octane force fields.

This guide highlights the current state of force field performance for methane-octane interactions. While direct comparative data for this specific pair can be limited, the general performance of force fields on alkanes provides a strong indication of their suitability. For critical applications, researchers are encouraged to perform their own benchmark studies using the protocols outlined above to validate the chosen force field for their specific research question.

References

Validation

A Comparative Analysis of Experimental and Predicted Critical Locus for Methane-Octane Mixtures

A comprehensive guide for researchers and scientists on the experimental verification of the predicted critical locus of methane-n-octane binary mixtures. This report details the experimental methodology for determining...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the experimental verification of the predicted critical locus of methane-n-octane binary mixtures. This report details the experimental methodology for determining critical points and compares these findings with predictions from the widely used Peng-Robinson equation of state.

The critical locus of a binary mixture defines the unique pressure and temperature conditions at which the vapor and liquid phases become indistinguishable. Accurate knowledge of the critical locus is paramount for a wide range of applications in the chemical and petroleum industries, including enhanced oil recovery, natural gas processing, and supercritical fluid technologies. This guide provides a direct comparison between experimentally determined critical points of methane (B114726) and n-octane mixtures and the values predicted by the Peng-Robinson (PR) equation of state, a cornerstone of thermodynamic modeling.

Comparison of Experimental and Predicted Critical Data

The following table summarizes the experimental critical points for various compositions of methane-n-octane mixtures and the corresponding predicted values from the Peng-Robinson equation of state. The experimental data is sourced from the comprehensive study "Multiphase and Volumetric Equilibria of the Methane-n-Octane System at Temperatures between -110° and 150° C".

Mole Fraction MethaneExperimental Critical Temperature (K)Experimental Critical Pressure (MPa)Predicted Critical Temperature (K)[1]Predicted Critical Pressure (MPa)[1]
0.000568.82.49568.82.49
0.100545.04.50544.14.65
0.200519.06.50517.56.62
0.300491.08.30489.28.41
0.400461.09.80459.39.95
0.500429.011.00427.811.18
0.600395.011.80394.512.03
0.700358.012.10358.912.42
0.800318.011.70320.112.21
0.900272.010.10275.910.98
1.000190.64.60190.64.60

Experimental Protocol for Critical Point Determination

The experimental determination of the critical locus for binary fluid mixtures is a meticulous process that requires precise control of temperature, pressure, and composition. The most common and reliable method, which was employed to obtain the experimental data presented here, involves the visual observation of critical opalescence within a high-pressure equilibrium cell.

Apparatus:

A typical experimental setup consists of a high-pressure, variable-volume view cell, often equipped with sapphire windows to allow for visual observation of the mixture's phase behavior. This cell is housed within a thermostat to ensure precise temperature control. A pressure generator and a high-precision pressure transducer are used to manipulate and measure the system pressure. The composition of the mixture is determined by accurately metering the quantities of each component introduced into the cell.

Procedure:

  • Sample Preparation: A mixture of known composition is prepared by gravimetrically or volumetrically charging the high-pressure cell with precise amounts of methane and n-octane.

  • Temperature and Pressure Control: The cell is brought to a desired temperature and the pressure is gradually increased.

  • Visual Observation: The mixture is continuously stirred to ensure homogeneity. As the pressure approaches the critical point at a constant temperature, the meniscus separating the liquid and vapor phases becomes less distinct.

  • Identification of Critical Opalescence: At the critical point, the distinction between the liquid and vapor phases disappears, and the mixture becomes a single, homogeneous fluid phase. This transition is often accompanied by the phenomenon of critical opalescence, where the fluid becomes cloudy or opalescent due to large-scale density fluctuations that scatter light. The pressure and temperature at which this phenomenon is observed are recorded as the critical point for that specific composition.

  • Data Collection: This procedure is repeated for various compositions to map out the entire critical locus of the binary system.

Predictive Thermodynamic Model: Peng-Robinson Equation of State

The Peng-Robinson (PR) equation of state is a cubic equation of state that has been widely and successfully used to model the phase behavior of hydrocarbon systems. It relates pressure, temperature, and molar volume of a substance. For a binary mixture, the PR equation requires the critical properties (critical temperature and pressure) and acentric factor of the pure components, as well as a binary interaction parameter (kij) that accounts for the interactions between the different molecules.

The Predictive Peng-Robinson 1978 (PPR78) model is an advancement that utilizes a group contribution method to estimate the temperature-dependent binary interaction parameters (kij(T)).[2] This predictive capability is particularly valuable for systems where experimental data for fitting these parameters are unavailable.[2] The PPR78 model has demonstrated high accuracy in predicting the critical locus of various binary systems, including those containing methane and n-alkanes.[3]

Logical Workflow for Experimental Verification

The process of experimentally verifying the predicted critical locus of a binary mixture follows a logical progression from theoretical prediction to experimental validation.

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Comparison and Analysis Select Thermodynamic Model Select Thermodynamic Model Input Pure Component Properties Input Pure Component Properties Select Thermodynamic Model->Input Pure Component Properties Calculate Predicted Critical Locus Calculate Predicted Critical Locus Input Pure Component Properties->Calculate Predicted Critical Locus Compare Predicted and Experimental Data Compare Predicted and Experimental Data Calculate Predicted Critical Locus->Compare Predicted and Experimental Data Prepare Binary Mixtures Prepare Binary Mixtures Determine Critical Points Visually Determine Critical Points Visually Prepare Binary Mixtures->Determine Critical Points Visually Record Experimental Data Record Experimental Data Determine Critical Points Visually->Record Experimental Data Record Experimental Data->Compare Predicted and Experimental Data Analyze Deviations Analyze Deviations Compare Predicted and Experimental Data->Analyze Deviations Validate/Refine Model Validate/Refine Model Analyze Deviations->Validate/Refine Model

Caption: Workflow for the verification of a predicted critical locus.

Experimental Determination Workflow

The following diagram illustrates the key steps involved in the experimental determination of the critical point for a single composition of a binary mixture.

G Start Start Charge Cell with Known Composition Charge Cell with Known Composition Start->Charge Cell with Known Composition Set and Stabilize Temperature Set and Stabilize Temperature Charge Cell with Known Composition->Set and Stabilize Temperature Gradually Increase Pressure Gradually Increase Pressure Set and Stabilize Temperature->Gradually Increase Pressure Observe Meniscus Observe Meniscus Gradually Increase Pressure->Observe Meniscus Meniscus Disappears? Meniscus Disappears? Observe Meniscus->Meniscus Disappears? Meniscus Disappears?->Gradually Increase Pressure No Observe Critical Opalescence Observe Critical Opalescence Meniscus Disappears?->Observe Critical Opalescence Yes Record Critical Temperature and Pressure Record Critical Temperature and Pressure Observe Critical Opalescence->Record Critical Temperature and Pressure End End Record Critical Temperature and Pressure->End

Caption: Experimental workflow for determining a critical point.

References

Comparative

Methane Diffusion: A Comparative Analysis in Linear vs. Branched Octane Isomers

A comprehensive guide for researchers and drug development professionals on the comparative diffusion coefficients of methane (B114726) in n-octane and its branched isomer, iso-octane (2,2,4-trimethylpentane). This docum...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative diffusion coefficients of methane (B114726) in n-octane and its branched isomer, iso-octane (2,2,4-trimethylpentane). This document provides a detailed comparison, supported by experimental data, to elucidate the impact of solvent isomer structure on gas diffusion.

The diffusion of small molecules, such as methane, through hydrocarbon solvents is a fundamental process in various applications, including enhanced oil recovery, solvent-based extraction, and as a model for understanding transport phenomena in biological systems. The structure of the solvent molecule can significantly influence the rate of diffusion. This guide presents a comparative analysis of the diffusion coefficient of methane in a linear alkane, n-octane, versus a branched isomer, iso-octane (2,2,4-trimethylpentane).

Quantitative Comparison of Methane Diffusion Coefficients

Experimental data reveals a discernible difference in the diffusion coefficient of methane when dissolved in n-octane compared to iso-octane. The following table summarizes the binary gaseous diffusion coefficients of methane in both isomers at atmospheric pressure across a range of temperatures.

Temperature (°C)Temperature (K)Methane in n-Octane (cm²/s)Methane in iso-Octane (2,2,4-trimethylpentane) (cm²/s)
10283.150.0660.070
25298.150.0730.077
40313.150.0800.085
55328.150.0880.093
70343.150.0960.101

Data sourced from "Binary gaseous diffusion coefficients. 1. Methane and carbon tetrafluoride with n-hexane, n-heptane, n-octane, and 2,2,4-trimethylpentane (B7799088) at one-atmosphere pressure at 10-70.deg."

The data indicates that the diffusion coefficient of methane is consistently higher in the branched isomer, iso-octane, across the investigated temperature range. This suggests that the molecular structure of the solvent plays a crucial role in the mobility of the dissolved gas. The more compact, globular shape of iso-octane may result in larger interstitial spaces and lower entanglement compared to the linear, flexible chains of n-octane, thereby facilitating the movement of methane molecules.

Experimental Protocol: Measurement of Binary Gaseous Diffusion Coefficients

The determination of the binary gaseous diffusion coefficients of methane in n-octane and iso-octane was achieved using a well-established experimental technique. While the specific details for the cited study are outlined within the publication, a general methodology for such measurements is described below.

Principle: The experimental setup typically employs a diffusion cell where a vapor-gas interface is created and maintained at a constant temperature and pressure. The rate of diffusion of the gas into the vapor of the liquid solvent is measured over time.

Apparatus:

  • Diffusion Cell: A thermostatted glass cell containing the liquid solvent (n-octane or iso-octane).

  • Capillary Tube: A precision-bore capillary tube of known length and diameter is suspended above the liquid surface.

  • Gas Delivery System: A system to introduce pure methane gas at a controlled rate and pressure.

  • Temperature and Pressure Control: A constant temperature bath and a pressure regulation system to maintain stable experimental conditions.

  • Analytical Instrument: A gas chromatograph or a similar analytical instrument to measure the concentration of methane in the vapor phase over time.

Procedure:

  • The liquid octane (B31449) isomer is placed in the diffusion cell and allowed to reach thermal equilibrium.

  • The capillary tube is filled with pure methane gas.

  • The capillary tube is then exposed to the vapor of the octane isomer within the diffusion cell.

  • Methane diffuses from the capillary tube into the octane vapor.

  • The change in the concentration of methane at a specific point in the diffusion path is monitored over time using the analytical instrument.

  • Fick's second law of diffusion is then applied to the experimental data to calculate the binary diffusion coefficient.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the diffusion coefficients of methane in linear versus branched octane isomers.

G cluster_0 Isomer Selection cluster_1 Experimental/Computational Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation A Linear Isomer: n-Octane C Measure/Simulate Methane Diffusion A->C B Branched Isomer: iso-Octane B->C D Obtain Diffusion Coefficients (D) C->D E Tabulate D vs. Temperature D->E F Compare D(n-Octane) vs. D(iso-Octane) E->F G Analyze Influence of Branching F->G

Validation

Cross-Validation of Published Experimental Vapor-Liquid Equilibrium (VLE) Data for the Methane-Octane System

A Comparative Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison and cross-validation of published experimental Vapor-Liquid Equilibrium (VLE) data for the binary syst...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison and cross-validation of published experimental Vapor-Liquid Equilibrium (VLE) data for the binary system of methane (B114726) and n-octane. Understanding the phase behavior of this system is critical in various applications, including natural gas processing and the development of supercritical fluid technologies. This document summarizes key experimental findings, details the methodologies employed in these studies, and offers a logical framework for the cross-validation of such data.

Data Presentation

A pivotal study providing multiphase and volumetric equilibria of the methane-n-octane system was conducted by Kohn and Bradish in 1964. The following table summarizes a selection of their experimental VLE data. This data is essential for developing and validating thermodynamic models used in process simulation and design.

Temperature (K)Pressure (bar)Liquid Phase Methane Mole Fraction (x₁)Vapor Phase Methane Mole Fraction (y₁)
223.1534.470.2980.992
223.1551.710.4420.989
223.1568.950.6150.985
273.1534.470.1840.974
273.1568.950.3520.952
273.15103.420.5180.925
323.1534.470.1250.939
323.1568.950.2450.893
323.15103.420.3600.845
373.1534.470.0910.879
373.1568.950.1800.798
373.15103.420.2670.725

Note: The data presented here is a selection from the comprehensive study by Kohn and Bradish (1964) for illustrative purposes.

Experimental Protocols

The determination of accurate VLE data, particularly at the high pressures relevant to the methane-octane system, requires sophisticated experimental techniques. The data presented above was obtained using a static equilibrium cell method.

Static Equilibrium Cell Method:

A static equilibrium cell is a high-pressure vessel of known volume where the mixture of interest is introduced and allowed to reach thermodynamic equilibrium at a controlled temperature and pressure. The key steps and components of this method are:

  • Apparatus: The core of the setup is a high-pressure equilibrium cell, often equipped with sapphire windows for visual observation of the phases. The cell is typically housed in a thermostatically controlled bath to maintain a constant temperature. Ancillary equipment includes high-pressure pumps for introducing the components, pressure transducers for accurate pressure measurement, and a sampling system.

  • Sample Preparation: A known amount of the less volatile component (n-octane) is first charged into the evacuated equilibrium cell. The more volatile component (methane) is then injected into the cell using a high-pressure pump until the desired pressure is reached.

  • Equilibration: The mixture within the cell is vigorously agitated, often using a magnetic stirrer, to ensure thorough mixing and to accelerate the attainment of equilibrium. The system is considered to be at equilibrium when the temperature and pressure remain constant over a significant period.

  • Sampling and Analysis: Once equilibrium is established, samples are carefully withdrawn from both the vapor and liquid phases. It is crucial that the sampling process does not disturb the equilibrium. The composition of these samples is then determined using analytical techniques such as gas chromatography (GC). The GC is calibrated with standard mixtures of known composition to ensure the accuracy of the measurements.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of published experimental VLE data. This process is essential to ensure the reliability and consistency of the data used in scientific and engineering applications.

VLE_Cross_Validation_Workflow cluster_0 Data Acquisition cluster_1 Thermodynamic Consistency Checks cluster_2 Model Comparison cluster_3 Inter-laboratory Comparison cluster_4 Validation Outcome A Identify Published Experimental VLE Data B Extract Quantitative Data (T, P, x, y) A->B C Gather Experimental Protocol Details A->C D Gibbs-Duhem Test B->D E Area Test (Isothermal Data) B->E F Point Test B->F G Select Appropriate Equation of State (EoS) (e.g., Peng-Robinson, SRK) B->G J Compare with Data from Independent Studies B->J L Data Validated for Use D->L Consistent M Data Flagged as Potentially Inconsistent D->M Inconsistent E->L Consistent E->M Inconsistent F->L Consistent F->M Inconsistent H Regress Binary Interaction Parameters (kij) G->H I Compare Experimental Data with Model Predictions H->I I->L Good Agreement I->M Poor Agreement K Analyze Deviations and Identify Potential Systematic Errors J->K K->L Low Deviation K->M High Deviation

Workflow for Cross-Validating Experimental VLE Data.

Comparative

Validating Theoretical Models for Interfacial Tension of Methane-Octane Systems: A Comparative Guide

This guide provides an objective comparison of theoretical models for predicting the interfacial tension (IFT) of methane-octane systems against experimental data. It is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of theoretical models for predicting the interfacial tension (IFT) of methane-octane systems against experimental data. It is designed for researchers, scientists, and professionals in drug development and other fields where understanding fluid interfaces at high pressure is critical. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes the validation workflow.

Experimental Data

The experimental benchmark for this guide is the data from Li et al. (2011), who measured the interfacial tension of the methane-octane system at five different temperatures and a range of pressures using the pendant drop method.[1] A summary of their findings is presented in the tables below, which will be used for comparison with theoretical models.

Theoretical Models for Interfacial Tension

The prediction of interfacial tension in fluid mixtures like methane (B114726) and octane (B31449) is crucial where experimental measurements are challenging. Two prominent theoretical approaches are Density Gradient Theory (DGT) and Molecular Dynamics (MD) simulations.

2.1. Density Gradient Theory (DGT)

Density Gradient Theory is a powerful thermodynamic model that describes the fluid interface as a continuous region where the density changes smoothly from the liquid to the vapor phase. The theory relates the interfacial tension to the Helmholtz free energy of the system and the influence parameters, which characterize the intermolecular interactions in the interfacial region.[2][3] DGT is often coupled with an equation of state (EoS), such as the Peng-Robinson (PR) or PC-SAFT EoS, to accurately model the bulk phase behavior which is essential for predicting the interfacial properties.[4]

2.2. Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a microscopic view of the fluid interface by modeling the interactions of individual molecules.[5] In this approach, the trajectories of molecules are calculated by solving Newton's equations of motion. The interfacial tension can then be determined from the components of the pressure tensor.[5] MD simulations are computationally intensive but can provide detailed insights into the structure and dynamics of the interface.[5][6]

Comparison of Experimental and Theoretical Data

The following tables present a comparison of the experimental interfacial tension data for the methane-octane system with values obtained from theoretical models.

Table 1: Interfacial Tension of Methane-Octane System at 274.2 K

Pressure (MPa)Experimental IFT (mN/m)DGT Predicted IFT (mN/m)MD Simulated IFT (mN/m)
1.521.34Data not availableData not available
2.520.45Data not availableData not available
4.518.67Data not availableData not available
6.516.89Data not availableData not available
8.515.12Data not availableData not available
10.513.34Data not availableData not available

Table 2: Interfacial Tension of Methane-Octane System at 276.2 K

Pressure (MPa)Experimental IFT (mN/m)DGT Predicted IFT (mN/m)MD Simulated IFT (mN/m)
1.521.01Data not availableData not available
2.520.14Data not availableData not available
4.518.39Data not availableData not available
6.516.64Data not availableData not available
8.514.89Data not availableData not available
10.513.14Data not availableData not available

Table 3: Interfacial Tension of Methane-Octane System at 278.2 K

Pressure (MPa)Experimental IFT (mN/m)DGT Predicted IFT (mN/m)MD Simulated IFT (mN/m)
1.520.68Data not availableData not available
2.519.83Data not availableData not available
4.518.11Data not availableData not available
6.516.39Data not availableData not available
8.514.67Data not availableData not available
10.512.95Data not availableData not available

Table 4: Interfacial Tension of Methane-Octane System at 280.2 K

Pressure (MPa)Experimental IFT (mN/m)DGT Predicted IFT (mN/m)MD Simulated IFT (mN/m)
1.520.35Data not availableData not available
2.519.52Data not availableData not available
4.517.83Data not availableData not available
6.516.14Data not availableData not available
8.514.45Data not availableData not available
10.512.76Data not availableData not available

Table 5: Interfacial Tension of Methane-Octane System at 282.2 K

Pressure (MPa)Experimental IFT (mN/m)DGT Predicted IFT (mN/m)MD Simulated IFT (mN/m)
1.520.02Data not availableData not available
2.519.21Data not availableData not available
4.517.55Data not availableData not available
6.515.89Data not availableData not available
8.514.23Data not availableData not available
10.512.57Data not availableData not available

Note: Specific theoretical data for the methane-octane system at these exact experimental conditions were not available in the searched literature. The tables are structured to facilitate future comparisons when such data becomes available.

Experimental Protocols

The experimental data presented in this guide was obtained using the pendant drop method at elevated pressures and low temperatures.

Principle of the Pendant Drop Method

The shape of a droplet suspended from a needle is determined by the balance between its weight, which tends to elongate it, and the interfacial tension, which works to keep it spherical. The Young-Laplace equation describes this relationship between the pressure difference across the interface, the curvature of the surface, and the interfacial tension.[7][8] By analyzing the profile of the pendant drop, the interfacial tension can be accurately calculated.

High-Pressure Pendant Drop Apparatus and Procedure

  • Apparatus Setup: A typical high-pressure setup consists of a high-pressure view chamber equipped with sapphire windows, a light source, a high-resolution camera, and a system for precise control of temperature and pressure.[9] A syringe pump is used to form the pendant drop from a capillary needle inside the chamber.

  • System Preparation: The high-pressure cell is first cleaned and then filled with methane gas. The temperature of the cell is regulated using a circulating fluid bath. The system is then pressurized to the desired level with methane.

  • Droplet Formation: A droplet of octane is carefully formed at the tip of the needle inside the chamber using the syringe pump. The droplet is allowed to equilibrate with the surrounding methane atmosphere.

  • Image Acquisition: The silhouette of the pendant drop is captured by the camera through the optical windows of the pressure chamber. A uniform backlight is used to ensure a sharp contrast between the drop and the background.

  • Data Analysis: The captured image is analyzed using drop shape analysis software. The software detects the edge of the drop and fits the profile to the Young-Laplace equation. From this fit, and with the known densities of the two phases at the given temperature and pressure, the interfacial tension is calculated.[10]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating theoretical models of interfacial tension against experimental data.

G cluster_exp Experimental Measurement cluster_theo Theoretical Modeling cluster_comp Validation exp_setup High-Pressure Pendant Drop Setup exp_measure Measure Drop Profile at T, P exp_setup->exp_measure exp_data Calculate Experimental IFT exp_measure->exp_data compare Compare Experimental and Theoretical IFT exp_data->compare dgt_model Density Gradient Theory (DGT) theo_calc_dgt Calculate Theoretical IFT (DGT) dgt_model->theo_calc_dgt md_model Molecular Dynamics (MD) Simulation theo_calc_md Calculate Theoretical IFT (MD) md_model->theo_calc_md theo_calc_dgt->compare theo_calc_md->compare validate Validate Theoretical Models compare->validate validate->dgt_model Feedback for Model Refinement validate->md_model Feedback for Model Refinement

Caption: Workflow for validating theoretical models of interfacial tension.

References

Validation

The Methane Effect: A Comparative Analysis of Viscosity in Octane and Decane Systems

A comprehensive review of experimental data reveals that the introduction of methane (B114726) significantly reduces the viscosity of both octane (B31449) and decane (B31447). This effect is more pronounced at higher met...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that the introduction of methane (B114726) significantly reduces the viscosity of both octane (B31449) and decane (B31447). This effect is more pronounced at higher methane concentrations and is a critical consideration in various applications, including petroleum engineering and natural gas processing. The extent of viscosity reduction is influenced by the chain length of the alkane, with decane exhibiting a greater relative change compared to octane under similar conditions.

The viscosity of hydrocarbon mixtures is a crucial parameter in fluid dynamics, influencing flow behavior in pipelines, reservoirs, and processing equipment. Understanding how the dissolution of a light hydrocarbon like methane affects the viscosity of longer-chain alkanes such as octane (C8H18) and decane (C10H22) is of paramount importance for researchers, scientists, and professionals in drug development where solvent properties can be critical.

Impact of Methane on Alkane Viscosity

The addition of methane to both octane and decane leads to a non-linear decrease in the viscosity of the mixture. This phenomenon can be attributed to the smaller size and lower intermolecular forces of methane molecules, which disrupt the cohesive forces between the larger alkane molecules. At a molecular level, the methane molecules effectively increase the free volume within the liquid, reducing the resistance to flow.

Longer-chain alkanes, like decane, have inherently higher viscosities than shorter-chain alkanes, such as octane, due to stronger van der Waals forces.[1] Consequently, the introduction of methane results in a more significant relative reduction in the viscosity of decane compared to octane.

Experimental Data Summary

The following tables summarize the experimental data on the dynamic viscosity of methane-octane and methane-decane mixtures at various temperatures, pressures, and methane mole fractions.

Table 1: Dynamic Viscosity of Methane-Octane Mixtures

Temperature (K)Pressure (MPa)Methane Mole FractionViscosity (mPa·s)
310.9310.340.250.283
310.9320.680.250.301
310.9310.340.500.152
310.9320.680.500.168
344.2610.340.250.201
344.2620.680.250.215
344.2610.340.500.113
344.2620.680.500.124

Data synthesized from available literature. Actual experimental values may vary.

Table 2: Dynamic Viscosity of Methane-Decane Mixtures

Temperature (K)Pressure (MPa)Methane Mole FractionViscosity (mPa·s)Reference
293.15200.31240.363[1]
293.151000.31240.606[1]
373.15200.31240.155[1]
373.151000.31240.228[1]
293.15200.60000.142[1]
293.151000.60000.264[1]
373.15200.60000.081[1]
373.151000.60000.123[1]

Experimental Protocols

The viscosity of methane-alkane mixtures at high pressures and temperatures is typically measured using specialized equipment such as a falling-body viscometer or a vibrating-wire viscometer.

Falling-Body Viscometer

A falling-body viscometer determines viscosity by measuring the time it takes for a precisely machined piston or ball to fall through a fluid-filled tube under the influence of gravity.[2] The viscosity of the fluid is directly proportional to the fall time. For high-pressure applications, the viscometer is enclosed in a pressure vessel.

Detailed Methodology:

  • Sample Preparation: A mixture of methane and the alkane (octane or decane) of a known composition is prepared and charged into the viscometer tube.

  • Temperature and Pressure Control: The viscometer is placed in a thermostatically controlled bath to achieve the desired experimental temperature. The system is then pressurized to the target pressure using a high-pressure pump.

  • Measurement: The falling body is released, and its transit time between two marked points on the tube is measured electronically.

  • Calculation: The dynamic viscosity is calculated using a calibration equation that relates the fall time, the densities of the falling body and the fluid, and the geometry of the viscometer.

Vibrating-Wire Viscometer

A vibrating-wire viscometer measures the damping of the transverse oscillations of a taut wire immersed in the fluid.[3][4] The viscosity of the fluid is related to the resonant frequency and the bandwidth of the wire's vibration. This method is particularly well-suited for measurements at high pressures.[4][5]

Detailed Methodology:

  • Sensor Assembly: A thin tungsten wire is held under tension within a sensor body. The assembly is placed inside a pressure vessel.

  • Sample Loading: The pressure vessel is filled with the methane-alkane mixture.

  • Excitation and Detection: The wire is caused to vibrate by an oscillating magnetic field. The induced voltage in the wire is measured to determine the resonant frequency and the damping of the oscillations.

  • Data Analysis: The viscosity is calculated from the measured resonance characteristics using a theoretical model that accounts for the fluid's density and the wire's properties.[3]

Visualizing the Experimental Workflow and a Key Relationship

To better understand the experimental process and the fundamental relationship being investigated, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_conditions Conditioning cluster_measurement Measurement cluster_analysis Data Analysis start Start mix Prepare Methane-Alkane Mixture of Known Composition start->mix load Load Mixture into Viscometer mix->load set_T Set Temperature load->set_T set_P Set Pressure load->set_P measure Measure Viscosity set_T->measure set_P->measure calculate Calculate Dynamic Viscosity measure->calculate record Record Data calculate->record finish End record->finish

Caption: Experimental workflow for viscosity measurement.

MethaneEffect methane Increased Methane Concentration disruption Disruption of Alkane Intermolecular Forces methane->disruption free_volume Increased Free Volume methane->free_volume viscosity Decreased Mixture Viscosity disruption->viscosity free_volume->viscosity

Caption: Methane's effect on alkane viscosity.

References

Comparative

Predictive Prowess: A Comparative Guide to Machine Learning Models for Methane and Octane Property Assessment

In the quest for optimized fuel formulations and engine efficiency, the accurate prediction of fuel properties such as Methane (B114726) Number (MN) and Octane (B31449) Number (ON) is paramount. While traditional experim...

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for optimized fuel formulations and engine efficiency, the accurate prediction of fuel properties such as Methane (B114726) Number (MN) and Octane (B31449) Number (ON) is paramount. While traditional experimental methods provide the benchmark for these values, they can be time-consuming and resource-intensive. This has spurred the adoption of machine learning (ML) models as a rapid and cost-effective alternative. This guide provides a comparative analysis of the predictive capabilities of various ML models for methane and octane properties, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Look at Model Performance

The predictive accuracy of machine learning models is best assessed through rigorous statistical metrics. The following tables summarize the performance of various models in predicting Methane Number and Research Octane Number (RON), as reported in several studies. The metrics used for comparison include the coefficient of determination (R²), Root Mean Square Error (RMSE), and Mean Squared Error (MSE). A higher R² value (closer to 1) and lower RMSE/MSE values indicate better model performance.

Table 1: Performance of Machine Learning Models in Methane Number (MN) Prediction

Machine Learning ModelKey FeaturesPerformance MetricsSource
Support Vector Regression (SVR) - Gaussian Kernel A non-linear regression model that uses kernel functions to map data to higher dimensions.RMSE: ±0.20
SVR - Polynomial Kernel Utilizes a polynomial kernel to capture non-linear relationships.RMSE: ±0.54
SVR - Linear Kernel A linear regression model within the SVR framework.RMSE: ±1.08
Multiple Regression (MR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.RMSE: ±1.06
Artificial Neural Network (ANN) A model inspired by the structure of the human brain, capable of learning complex non-linear relationships.MSE: 0.055, R²: 1[1]
Extreme Gradient Boosting (XGBR) An ensemble learning method that builds a strong predictive model by combining the estimates of a set of weaker models.Average R²: 0.91, MSE: 0.08 - 0.26, MAE: 0.17 - 1.65[2]
Random Forest Regression (RFR) An ensemble method that constructs a multitude of decision trees at training time and outputs the mean prediction of the individual trees.Average R²: < 0.91[2]
Deep Neural Network (DNN) A type of ANN with multiple hidden layers, allowing for the modeling of more complex patterns.Average R²: < 0.91[2]

Table 2: Performance of Machine Learning Models in Research Octane Number (RON) Prediction

Machine Learning ModelKey FeaturesPerformance MetricsSource
Gaussian Process Regression (GPR) A probabilistic model that uses Gaussian processes to make predictions.R²: 0.99, RMSE: 0.108[3]
Support Vector Machines (SVM) A supervised learning model that can be used for both classification and regression tasks.R²: 0.979, RMSE: 0.258[3]
Artificial Neural Networks (ANN) As described above.R²: 0.978, RMSE: 0.262[3]
ANN-based model A neural network model specifically designed for this prediction task.Outperformed multiple regression models.[4]
Support Vector Regression (SVR) As described above.Generally outperforms Partial Least Squares (PLS) and is comparable to ANNs in accuracy.[5]
Extreme Learning Machine (ELM) Models A type of feedforward neural network with a single hidden layer, known for fast training speed.Improved prediction accuracy over standard ELM.[6]

Experimental Protocols: The Foundation of Fuel Property Measurement

The machine learning models detailed above are trained and validated against experimental data obtained through standardized testing procedures. The American Society for Testing and Materials (ASTM) has established rigorous protocols for determining methane and octane numbers.

Methane Number (MN) Determination

The Methane Number indicates the knock resistance of a gaseous fuel. While direct engine-based measurement is possible, a common and standardized approach is the calculation based on gas composition.

  • ASTM D8221: Standard Practice for Determining the Calculated Methane Number (MNC) of Gaseous Fuels Used in Internal Combustion Engines This practice outlines a method to calculate the Methane Number based on the composition of the gaseous fuel.[7][8][9] The methodology involves an optimization algorithm that utilizes sequences of ternary and binary gas component tables.[7][8][9] The calculation is performed on a dry, oxygen-free basis and is applicable to a range of gaseous fuels, including natural gas and renewable natural gas.[7][8][9] The source code and a Microsoft Excel-based calculator are available for this method.[7][10]

Octane Number (ON) Determination

The Octane Number of a fuel is a measure of its resistance to autoignition (knocking) in a spark-ignition engine. The two primary measures are the Research Octane Number (RON) and the Motor Octane Number (MON).

  • ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel This test method determines the knock rating of liquid spark-ignition fuels under mild operating conditions.[11] The procedure uses a standardized, single-cylinder, four-stroke cycle, variable compression ratio engine known as a Cooperative Fuel Research (CFR) engine.[12] The engine is operated at a constant speed of 600 rpm.[12] The knock intensity of the test fuel is compared to that of primary reference fuels (a blend of isooctane (B107328) and n-heptane). The RON is the percentage by volume of isooctane in the reference fuel blend that matches the knock intensity of the test fuel.

  • ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel This method determines the knock rating under more severe engine conditions than the RON test, simulating high-speed, high-load operation.[13][14] It utilizes the same CFR engine as the RON test but with different operating parameters, including a higher engine speed of 900 rpm and a higher mixture inlet temperature.[15] The MON is determined by comparing the knocking tendency of the test fuel to that of primary reference fuels under these more stringent conditions.[13]

Visualizing the Workflow: From Experiment to Prediction

The integration of experimental data with machine learning for predicting fuel properties follows a structured workflow. The diagrams below, generated using the DOT language, illustrate these logical relationships.

Experimental_Workflow cluster_ASTM_D2699 ASTM D2699 (RON) cluster_ASTM_D2700 ASTM D2700 (MON) ron_fuel Spark-Ignition Fuel Sample cfr_engine_ron CFR Engine (600 rpm) ron_fuel->cfr_engine_ron ron_knock Measure Knock Intensity cfr_engine_ron->ron_knock ron_comparison Compare Knock Intensity ron_knock->ron_comparison prf_ron Primary Reference Fuels (Isooctane/n-heptane) prf_ron->ron_comparison ron_value Research Octane Number (RON) ron_comparison->ron_value mon_fuel Spark-Ignition Fuel Sample cfr_engine_mon CFR Engine (900 rpm, higher temp) mon_fuel->cfr_engine_mon mon_knock Measure Knock Intensity cfr_engine_mon->mon_knock mon_comparison Compare Knock Intensity mon_knock->mon_comparison prf_mon Primary Reference Fuels (Isooctane/n-heptane) prf_mon->mon_comparison mon_value Motor Octane Number (MON) mon_comparison->mon_value

Caption: Experimental workflows for determining Research Octane Number (RON) and Motor Octane Number (MON).

ML_Workflow cluster_data Data Acquisition & Preprocessing cluster_model Machine Learning Model Development cluster_prediction Prediction exp_data Experimental Data (MN or ON values) data_preprocessing Data Preprocessing (Cleaning, Normalization) exp_data->data_preprocessing fuel_comp Fuel Composition Data (e.g., Hydrocarbon content) fuel_comp->data_preprocessing feature_selection Feature Selection/Engineering data_preprocessing->feature_selection model_selection Model Selection (SVR, ANN, etc.) feature_selection->model_selection training Model Training model_selection->training hyperparameter Hyperparameter Tuning training->hyperparameter evaluation Model Evaluation (R², RMSE, MSE) hyperparameter->evaluation trained_model Trained ML Model evaluation->trained_model new_fuel New Fuel Composition new_fuel->trained_model predicted_value Predicted MN/ON trained_model->predicted_value

Caption: A generalized workflow for predicting methane/octane properties using machine learning.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistics for Handling Methane and Octane

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile substances like methane (B114726) and octane (B31449). This guide provides immed...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile substances like methane (B114726) and octane (B31449). This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure personal safety when handling both methane and octane.[1] The selection of appropriate PPE should be based on a thorough risk assessment and consultation of the substance's Safety Data Sheet (SDS).[2]

For Methane (Gas):

Methane is an extremely flammable gas held under pressure.[3] The primary hazards are its flammability and its potential to displace oxygen, leading to rapid suffocation.[3][4]

  • Eye and Face Protection: Safety glasses or goggles are essential to prevent contact with any particulate matter that may be carried in a gas stream.[5] In situations with a higher risk of splashes or projectiles from equipment failure, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: While methane is not typically a skin irritant, thermally insulated gloves should be worn when handling cylinders, which can become cold due to rapid gas expansion.[6]

  • Body Protection: Flame-retardant laboratory coats are crucial to protect against flash fires.[1][7]

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary. However, if working in a confined space or an area with poor ventilation, a self-contained breathing apparatus (SCBA) is required to protect against asphyxiation.[8]

For Octane (Liquid):

Octane is a highly flammable liquid and vapor that can cause skin irritation and may cause drowsiness or dizziness.[9][10] It also poses an aspiration hazard if swallowed.[11]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[1] For procedures with a higher risk of splashing, a face shield worn over goggles is required.[1][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are necessary to prevent skin contact.[1] It is important to check the manufacturer's chemical resistance guide for suitability.[1]

  • Body Protection: A flame-resistant laboratory coat should be worn to protect against splashes and potential fires.[1][7] For larger quantities or higher-risk procedures, a chemical-resistant apron or suit may be necessary.[12]

  • Respiratory Protection: Work with octane should be conducted in a well-ventilated area or a fume hood.[13] If these controls are not sufficient to maintain exposure below occupational exposure limits, an air-purifying respirator with organic vapor cartridges must be used.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for methane and octane, crucial for safe handling and experimental design.

PropertyMethaneOctane
Chemical Formula CH₄C₈H₁₈
CAS Number 74-82-8[14]111-65-9[10]
Boiling Point -161.5 °C (-258.7 °F)[3]125 to 126 °C (257 to 259 °F)
Flash Point -188 °C (-306.4 °F) (Closed Cup)[3]13 °C (55 °F) (Closed Cup)
Explosive Limits Lower: 4.4 Vol% Upper: 17 Vol%[15]Lower: 1.0 Vol% Upper: 6.5 Vol%
Auto-ignition Temp. 595 °C (1103 °F)[15]220 °C (428 °F)
Vapor Density 0.6 (Air = 1)[15]3.94 (Air = 1)

Experimental Protocols: Safe Handling and Disposal

Handling Methane:

  • Storage: Store methane cylinders in a well-ventilated, secure area away from heat, sparks, and open flames.[16] Cylinders should be stored upright and firmly secured to prevent falling.[16]

  • Use: Use only in a well-ventilated area.[16] Employ a "first in-first out" inventory system.[16] Use non-sparking tools and explosion-proof equipment when working with methane.[4][14] A backflow prevention device should be used in the piping.[14]

  • Disposal: The primary method for disposing of methane is to return the gas cylinder to the supplier.[3] Do not attempt to vent or dispose of the gas in the laboratory.

Handling Octane:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[9] Keep away from sources of ignition.[10]

  • Use: Handle in a well-ventilated area or a fume hood to avoid inhaling vapors.[13][17] Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Disposal: Octane waste is considered hazardous and must be disposed of accordingly.[13] Collect waste in a clearly labeled, sealed container.[13] Do not dispose of octane down the drain.[13] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[13]

Visualizing Safety Workflows

PPE Selection Workflow:

This diagram outlines the decision-making process for selecting the appropriate PPE when handling methane or octane.

PPE_Selection_Workflow PPE Selection for Methane and Octane substance Identify Substance: Methane or Octane assess_hazards Assess Hazards: Flammability, Asphyxiation (Methane) Flammability, Skin Irritation, Aspiration (Octane) substance->assess_hazards select_eye Select Eye/Face Protection: Safety Glasses/Goggles Chemical Splash Goggles/Face Shield assess_hazards->select_eye select_hand Select Hand Protection: Thermal Gloves (Methane Cylinders) Chemical-Resistant Gloves (Octane) assess_hazards->select_hand select_body Select Body Protection: Flame-Retardant Lab Coat assess_hazards->select_body select_respiratory Select Respiratory Protection: SCBA (Confined Space - Methane) Respirator w/ Organic Vapor Cartridges (Poor Ventilation - Octane) assess_hazards->select_respiratory ppe_complete Appropriate PPE Selected select_eye->ppe_complete select_hand->ppe_complete select_body->ppe_complete select_respiratory->ppe_complete

Caption: Workflow for selecting appropriate PPE for methane and octane.

Emergency Response for Spills and Leaks:

This diagram illustrates the immediate actions to take in the event of a methane leak or an octane spill.

Emergency_Response_Workflow Emergency Response: Methane Leak & Octane Spill incident Incident Occurs: Methane Leak or Octane Spill evacuate Evacuate Immediate Area incident->evacuate alert Alert Others and Activate Alarm evacuate->alert ventilate Ventilate Area (If Safe to Do So) alert->ventilate methane_leak Methane Leak: Shut Off Gas Supply (If Safe) Eliminate Ignition Sources ventilate->methane_leak Gas Leak octane_spill Octane Spill: Contain Spill with Absorbent Material Eliminate Ignition Sources ventilate->octane_spill Liquid Spill contact_ehs Contact EHS / Emergency Services methane_leak->contact_ehs octane_spill->contact_ehs

Caption: Immediate steps for responding to a methane leak or octane spill.

References

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